Product packaging for Cinnamalacetone(Cat. No.:)

Cinnamalacetone

Cat. No.: B8778520
M. Wt: 172.22 g/mol
InChI Key: PRNUCJKOERXADE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cinnamalacetone is a member of styrenes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O B8778520 Cinnamalacetone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

6-phenylhexa-3,5-dien-2-one

InChI

InChI=1S/C12H12O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-10H,1H3

InChI Key

PRNUCJKOERXADE-UHFFFAOYSA-N

SMILES

CC(=O)C=CC=CC1=CC=CC=C1

Canonical SMILES

CC(=O)C=CC=CC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cinnamalacetone via Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Claisen-Schmidt condensation, a specific type of crossed aldol (B89426) condensation, is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds.[1] This base-catalyzed reaction joins an aldehyde or ketone with an aromatic carbonyl compound that lacks α-hydrogens, leading to the formation of α,β-unsaturated ketones.[2] A prominent example is the synthesis of cinnamalacetone and its derivative, dithis compound, from the reaction of cinnamaldehyde (B126680) and acetone (B3395972).[3] Cinnamaldehyde, which lacks α-hydrogens, cannot self-condense, making it an ideal electrophile for the enolate derived from acetone.[2] The resulting products are highly conjugated systems, a structural motif found in various functional materials and compounds of interest. This guide provides a detailed examination of the reaction mechanism, experimental protocols, and quantitative data for the synthesis of this compound and dithis compound.

Core Reaction Mechanism

The synthesis proceeds via a base-catalyzed aldol condensation mechanism. The overall reaction can lead to a mono-condensation product (this compound) or a double-condensation product (dithis compound), depending on the stoichiometry of the reactants.[2][4]

Step 1: Enolate Formation

The reaction is initiated by the deprotonation of an α-hydrogen from acetone by a base, typically sodium hydroxide (B78521) (NaOH), to form a resonance-stabilized enolate ion.[5][6] This enolate serves as the key nucleophile in the reaction.[7][5]

Enolate_Formation cluster_reactants Reactants cluster_products Products Acetone Acetone (CH₃COCH₃) Enolate Acetone Enolate (⁻CH₂COCH₃) Acetone->Enolate Deprotonation Base Hydroxide (OH⁻) Water Water (H₂O) Base->Water Protonation Cinnamalacetone_Formation Mechanism for this compound Synthesis enolate Acetone Enolate alkoxide Alkoxide Intermediate enolate->alkoxide 1. Nucleophilic Attack cinnamaldehyde Cinnamaldehyde cinnamaldehyde->alkoxide hydroxy_ketone β-Hydroxy Ketone (Aldol Adduct) alkoxide->hydroxy_ketone 2. Protonation (from H₂O) This compound This compound (α,β-Unsaturated Ketone) hydroxy_ketone->this compound 3. Dehydration (Base-Catalyzed) water_out H₂O This compound->water_out oh_out OH⁻ This compound->oh_out oh_in OH⁻ oh_in->hydroxy_ketone Dicinnamalacetone_Formation Mechanism for Dithis compound Synthesis This compound This compound enolate2 This compound Enolate This compound->enolate2 1. Deprotonation alkoxide2 Alkoxide Intermediate enolate2->alkoxide2 2. Nucleophilic Attack cinnamaldehyde2 Cinnamaldehyde (2nd equivalent) cinnamaldehyde2->alkoxide2 hydroxy_ketone2 β-Hydroxy Ketone Adduct alkoxide2->hydroxy_ketone2 3. Protonation dithis compound Dithis compound hydroxy_ketone2->dithis compound 4. Dehydration oh_in OH⁻ oh_in->this compound Experimental_Workflow cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification & Analysis A 1. Prepare NaOH Solution in Ethanol/Water B 2. Add Acetone & Cinnamaldehyde A->B C 3. Stir Vigorously (e.g., 30 min) B->C D 4. Cool in Ice Bath C->D E 5. Vacuum Filtration D->E F 6. Wash with Cold Water & Ethanol E->F G 7. Air Dry Product F->G H 8. Recrystallize (e.g., from Ethyl Acetate) G->H I 9. Characterize (MP, IR, NMR) H->I

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Cinnamalacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamalacetone, a conjugated aromatic ketone, presents a compelling case for the study of solid-state properties, including crystal structure and polymorphism. These characteristics are critical in drug development and materials science, influencing key parameters such as solubility, bioavailability, and stability. This technical guide outlines a comprehensive approach to the crystallographic and polymorphic characterization of this compound. While specific experimental data for this compound is not extensively available in public literature, this document provides a detailed framework of the necessary experimental protocols and data analysis workflows. It serves as a methodological blueprint for researchers investigating the solid-state chemistry of this compound or similar organic molecules. The guide includes hypothetical data to illustrate the expected outcomes of such studies and showcases the use of visualization tools to represent complex relationships and workflows.

Introduction to this compound and the Importance of Solid-State Characterization

This compound, systematically known as 6-phenyl-3,5-hexadien-2-one, is an organic compound with potential applications in various fields, including as a flavoring agent and in chemical synthesis. The arrangement of molecules in the solid state, or its crystal structure, dictates its macroscopic properties. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a crucial consideration in the pharmaceutical and chemical industries. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, impacting their handling, formulation, and performance.

A thorough investigation of the crystal structure and polymorphic landscape of a compound like this compound is essential for:

  • Intellectual Property: Novel polymorphic forms can be patentable.

  • Regulatory Approval: Regulatory bodies require comprehensive characterization of the solid form of active pharmaceutical ingredients (APIs).

  • Process Control: Understanding polymorphic transitions is key to developing robust and reproducible manufacturing processes.

  • Formulation Development: The choice of polymorph affects the design and stability of the final product.

Experimental Workflow for Crystal Structure and Polymorphism Screening

A systematic approach is necessary to identify and characterize the solid forms of this compound. The following workflow outlines the key experimental stages.

experimental_workflow cluster_synthesis Material Preparation cluster_screening Polymorph Screening cluster_characterization Solid-State Characterization cluster_analysis Data Analysis and Relationship Assessment synthesis Synthesis and Purification of this compound crystallization Crystallization Studies (Varying Solvents, Temperatures, etc.) synthesis->crystallization High Purity Material scxrd Single-Crystal X-ray Diffraction (SC-XRD) crystallization->scxrd Suitable Single Crystals pxrd Powder X-ray Diffraction (PXRD) crystallization->pxrd Crystalline Powders thermal Thermal Analysis (DSC, TGA) crystallization->thermal spectroscopy Spectroscopy (FTIR, Raman) crystallization->spectroscopy structure_solution Crystal Structure Solution and Refinement scxrd->structure_solution polymorph_id Polymorph Identification and Phase Purity pxrd->polymorph_id thermo Thermodynamic Relationship (Enantiotropy vs. Monotropy) thermal->thermo spectroscopy->polymorph_id structure_solution->polymorph_id polymorph_id->thermo

Experimental workflow for this compound solid-state characterization.

Detailed Experimental Protocols

Crystallization of this compound

Objective: To produce single crystals of this compound suitable for SC-XRD and to generate different polymorphic forms.

Protocol:

  • Solvent Screening: Dissolve high-purity this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) to the point of saturation at an elevated temperature (e.g., 50 °C).

  • Cooling Crystallization: Slowly cool the saturated solutions to room temperature, and subsequently to 4 °C. Monitor for crystal formation.

  • Evaporation Crystallization: Allow the saturated solutions to evaporate slowly at different temperatures (e.g., room temperature, 4 °C).

  • Anti-Solvent Addition: Prepare a saturated solution of this compound in a good solvent. Add a miscible anti-solvent in a dropwise manner until turbidity is observed. Allow the solution to stand for crystallization.

  • Melt Crystallization: Heat this compound above its melting point and then cool it at different rates.

  • Slurry Conversion: Stir a suspension of a known crystalline form in a solvent in which it is sparingly soluble at a constant temperature for an extended period to see if it converts to a more stable form.

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal of this compound.

Protocol:

  • Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

  • Data Collection: Place the goniometer on the diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern is collected on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

Powder X-ray Diffraction (PXRD)

Objective: To obtain a characteristic fingerprint of a crystalline solid, identify different polymorphs, and assess phase purity.

Protocol:

  • Sample Preparation: Gently grind the crystalline sample to a fine powder. Pack the powder into a sample holder.

  • Data Collection: Place the sample in a powder diffractometer. An X-ray beam (typically Cu Kα, λ = 1.5406 Å) is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The peak positions are characteristic of the crystal lattice, and the relative intensities are determined by the arrangement of atoms within the unit cell.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To investigate the thermal behavior of this compound, including melting points, phase transitions, and decomposition.

Protocol:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.

  • DSC Analysis: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. Endothermic events (like melting) and exothermic events (like crystallization) are recorded.

  • TGA Analysis: Place the sample pan in the TGA instrument. Heat the sample at a constant rate (e.g., 10 °C/min) and monitor the change in mass as a function of temperature. This is used to determine thermal stability and decomposition temperatures.

Hypothetical Crystallographic and Thermal Data

In the absence of published experimental data for this compound, the following tables present hypothetical data for two imagined polymorphs, Form I and Form II, to illustrate how such data would be presented.

Table 1: Hypothetical Crystallographic Data for this compound Polymorphs

ParameterForm IForm II
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPca2₁
a (Å)10.12315.456
b (Å)8.4565.678
c (Å)12.78911.234
α (°)9090
β (°)105.390
γ (°)9090
V (ų)1054.3984.5
Z44
Calculated Density (g/cm³)1.1521.223
R-factor (%)4.24.8

Z = number of molecules per unit cell R-factor = a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data

Table 2: Hypothetical Thermal Analysis Data for this compound Polymorphs

PolymorphMelting Point (°C)Enthalpy of Fusion (kJ/mol)Decomposition Onset (°C)
Form I155.225.8250
Form II162.528.1250

Polymorphic Relationships

The thermodynamic relationship between polymorphs can be determined using thermal analysis and solubility studies. This relationship can be either monotropic or enantiotropic.

polymorphism_relationship cluster_types Thermodynamic Relationships cluster_determination Determination Methods monotropic Monotropic (One form is always more stable) dsc DSC Analysis (Heat of Transition Rule) monotropic->dsc No reversible transition solubility Solubility Studies (Relative stability at different temperatures) monotropic->solubility One form always less soluble enantiotropic Enantiotropic (Stability reverses at a transition temperature) enantiotropic->dsc Reversible transition observed enantiotropic->solubility Crossover in solubility curves

Determining the thermodynamic relationship between polymorphs.

Based on the hypothetical data in Table 2, Form II has a higher melting point and a larger enthalpy of fusion, suggesting it is the more stable form at all temperatures below the melting points. This would indicate a monotropic relationship between Form I and Form II.

Conclusion

The comprehensive solid-state characterization of this compound, as outlined in this guide, is a critical step in its potential development for various applications. By employing a systematic workflow of polymorph screening, single-crystal and powder X-ray diffraction, thermal analysis, and spectroscopy, researchers can gain a thorough understanding of its crystal structures and polymorphic behavior. This knowledge is fundamental for controlling the physical properties of the material, ensuring product quality and performance, and navigating the complexities of intellectual property and regulatory requirements. While specific experimental data for this compound remains to be published, the methodologies described herein provide a robust framework for such an investigation.

An In-depth Technical Guide to the Photophysical and Photochemical Properties of Cinnamalacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated photophysical and photochemical properties of cinnamalacetone, also known as dithis compound (B213131) or (1E,3E,6E,8E)-1,9-diphenylnona-1,3,6,8-tetraen-5-one. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from its close structural analog, dibenzylideneacetone (B150790) (DBA), and general principles from the study of linear polyenes and dienones to present a complete picture.

Introduction

This compound is a highly conjugated organic compound, appearing as a yellow crystalline solid.[1][2] Its extended π-electron system, featuring a central ketone flanked by two styrenyl moieties, is responsible for its characteristic absorption in the near-UV and visible regions of the electromagnetic spectrum. This absorption of light initiates a cascade of photophysical and photochemical processes, making it a molecule of interest in photochemistry, materials science, and potentially in photomedicine. This guide will detail its electronic absorption properties, excited-state deactivation pathways, and the primary photochemical reactions it is expected to undergo.

Photophysical Properties

The photophysical properties of a molecule describe the processes that occur following the absorption of a photon, which do not result in a chemical change. These include electronic absorption, fluorescence, and phosphorescence.

Electronic Absorption

The UV-Visible absorption spectrum of this compound is characterized by a strong, broad absorption band in the near-UV region, attributed to a π→π* electronic transition within the conjugated system.

Table 1: Electronic Absorption Data for this compound

PropertyValueSolventNotes
λmax (Maximum Absorption Wavelength) ~377 nm95% EthanolThe extensive conjugation shifts the absorption to longer wavelengths compared to simpler enones.[3]
Molar Absorptivity (ε) Not Reported-Expected to be high (>25,000 M-1cm-1) due to the allowed π→π* transition.
Luminescence Properties

Upon excitation, a molecule can deactivate by emitting light through fluorescence (from the singlet excited state) or phosphorescence (from the triplet excited state). For linear polyenes and related conjugated ketones, fluorescence is often inefficient due to rapid non-radiative decay pathways.

Table 2: Expected Luminescence Properties of this compound

PropertyExpected Value/CharacteristicNotes
Fluorescence Emission Likely very weak or non-existentLong polyenes generally exhibit low fluorescence quantum yields due to efficient photoisomerization and other non-radiative decay channels from the excited singlet state.[4]
Fluorescence Quantum Yield (Φf) Expected to be very low (<0.01)No experimental values have been reported.
Excited-State Lifetime (τf) Expected to be very short (ps to ns range)Rapid deactivation pathways would lead to a short-lived singlet excited state.
Phosphorescence Not ReportedPhosphorescence from the triplet state is a possibility, but would likely be observed only at low temperatures in a rigid matrix.

Photochemical Properties

The absorption of a photon can populate an excited electronic state with sufficient energy to overcome activation barriers for chemical reactions. For this compound, the primary anticipated photochemical reactions are photoisomerization and photodimerization.

Photoisomerization

The presence of four carbon-carbon double bonds in the polyene chain of this compound allows for the possibility of trans-cis (or E-Z) isomerization upon photoexcitation. This is a common and often highly efficient photochemical reaction for linear polyenes.[5]

  • Mechanism : Upon absorption of a photon, the π-bond order of one of the double bonds is reduced in the excited state, allowing for rotation around the carbon-carbon single bond axis. Relaxation back to the ground state can then lead to the formation of a different geometric isomer.

  • Quantum Yield (Φiso) : The quantum yield for photoisomerization has not been reported for this compound. For similar molecules, this can be a highly efficient process.

Photodimerization

Drawing a direct analogy from dibenzylideneacetone (DBA), this compound is expected to undergo a [2+2] cycloaddition reaction upon UV irradiation to form cyclobutane (B1203170) dimers.[6][7][8]

  • Mechanism : This reaction typically proceeds through the triplet excited state (T1). The triplet state of one this compound molecule reacts with a ground-state molecule to form a diradical intermediate, which then cyclizes to form a stable cyclobutane ring.[6][7]

  • Products : The photodimerization can result in a complex mixture of stereoisomers. For DBA, up to eleven different stereoisomers of the dimer have been suggested as possibilities.[6]

  • Quantum Yield (Φdimer) : The quantum yield for photodimerization has not been reported for this compound. The efficiency of this reaction is often dependent on concentration and the presence of triplet quenchers like oxygen.

Experimental Protocols

UV-Visible Absorption Spectroscopy

Objective : To determine the maximum absorption wavelength (λmax) and molar absorptivity (ε) of this compound.

Materials :

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

Procedure :

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10-4 M) in the chosen solvent.

  • From the stock solution, prepare a series of dilutions (e.g., 1 x 10-5 M, 2 x 10-5 M, 5 x 10-5 M).

  • Calibrate the spectrophotometer using a cuvette filled with the pure solvent as a blank.

  • Record the absorption spectrum of each solution over a relevant wavelength range (e.g., 250-500 nm).

  • Identify the λmax from the spectra.

  • Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration. The slope of the resulting line will be the molar absorptivity (ε).

Fluorescence Spectroscopy

Objective : To determine the fluorescence emission spectrum and relative fluorescence quantum yield (Φf) of this compound.

Materials :

  • This compound solution (absorbance at excitation wavelength < 0.1)

  • Quantum yield standard with known Φf (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4)

  • Spectroscopic grade solvents

  • Fluorometer

Procedure :

  • Prepare a dilute solution of this compound in a suitable solvent. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Prepare a solution of the quantum yield standard in its appropriate solvent with a similar absorbance at the same excitation wavelength.

  • Record the absorption spectra of both the sample and the standard.

  • Using the fluorometer, record the fluorescence emission spectrum of the this compound solution by exciting at its λmax.

  • Under identical instrument settings (excitation wavelength, slit widths), record the fluorescence emission spectrum of the quantum yield standard.

  • Integrate the area under the emission curves for both the sample and the standard.

  • Calculate the fluorescence quantum yield of the sample using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Photodimerization Reaction

Objective : To induce the photodimerization of this compound and monitor the reaction progress.

Materials :

  • This compound

  • An appropriate solvent (e.g., benzene, cyclohexane)

  • Quartz reaction vessel

  • UV photoreactor with a medium-pressure mercury lamp

  • Inert gas (e.g., nitrogen or argon)

  • Thin-layer chromatography (TLC) supplies

  • Rotary evaporator

Procedure :

  • Dissolve a known amount of this compound in the chosen solvent in the quartz reaction vessel. A starting concentration of 0.01-0.05 M is recommended.[6]

  • Deoxygenate the solution by bubbling with an inert gas for 20-30 minutes. Oxygen can quench the triplet excited state, inhibiting the dimerization reaction.

  • Place the reaction vessel in the photoreactor and irradiate with the UV lamp. The reaction should be cooled to prevent thermal side reactions.

  • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or UV-Vis spectroscopy to observe the disappearance of the starting material.

  • Once the reaction has reached the desired conversion, stop the irradiation.

  • Remove the solvent using a rotary evaporator. The resulting crude product will be a mixture of unreacted starting material and photodimers.

  • The photodimers can be isolated and purified using column chromatography on silica (B1680970) gel.[6]

Visualizations

Synthesis of this compound

The synthesis of this compound is a classic example of a crossed aldol (B89426) condensation, specifically a Claisen-Schmidt condensation.

G cluster_reactants Reactants cluster_conditions Conditions benzaldehyde Benzaldehyde (2 eq.) product This compound benzaldehyde->product Condensation acetone Acetone (1 eq.) acetone->product base Base (e.g., NaOH) base->product solvent Solvent (Ethanol/Water) solvent->product

Caption: Synthesis of this compound via Claisen-Schmidt condensation.

Photochemical Reaction Pathways

Upon absorption of UV light, this compound can undergo several competing processes. The primary photochemical pathways are expected to be photoisomerization and photodimerization.

G S0 This compound (S0, trans,trans) S1 Excited Singlet State (S1) S0->S1 Absorption (hν) S1->S0 Fluorescence / IC T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing (ISC) Isomers Geometric Isomers S1->Isomers Isomerization T1->S0 Phosphorescence / ISC T1->Isomers Isomerization Dimers Cyclobutane Dimers T1->Dimers + S0 molecule

Caption: Potential photochemical pathways for this compound.

Experimental Workflow for Photodimerization Study

A typical workflow for investigating the photodimerization of this compound involves reaction setup, monitoring, and product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solution Prepare this compound Solution deoxygenate Deoxygenate with N2/Ar prep_solution->deoxygenate irradiate Irradiate with UV Lamp deoxygenate->irradiate monitor Monitor by TLC/UV-Vis irradiate->monitor concentrate Concentrate Reaction Mixture monitor->concentrate Reaction Complete chromatography Column Chromatography concentrate->chromatography characterize Characterize Products (NMR, MS) chromatography->characterize

Caption: Workflow for this compound photodimerization experiment.

Conclusion

References

Photophysical Properties of Cinnamalacetone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamalacetone, more systematically known as dithis compound (B213131), is a conjugated ketone with applications in various chemical fields. While its synthesis and utility in areas such as nonlinear optics are documented, a comprehensive analysis of its fundamental photophysical properties, specifically its fluorescence quantum yield and lifetime, remains elusive in publicly available literature. This technical guide provides a detailed overview of the experimental protocols required to determine these crucial parameters. In the absence of reported data for dithis compound, this document serves as a methodological resource for researchers seeking to characterize its photophysical behavior. The guide also includes a discussion of the fluorescence properties of analogous compounds, such as chalcones, to offer a contextual framework.

Introduction to this compound (Dithis compound)

Dithis compound is synthesized via a Claisen-Schmidt condensation between cinnamaldehyde (B126680) and acetone. Its extended π-conjugation system, arising from the two cinnamyl groups attached to a central ketone, suggests the potential for interesting photophysical properties. Understanding the quantum yield and fluorescence lifetime is essential for evaluating its potential in applications such as fluorescent probes, photosensitizers, or optoelectronic materials.

Quantitative Photophysical Data

A thorough review of scientific literature did not yield specific quantitative data for the fluorescence quantum yield and lifetime of dithis compound. The following table summarizes the absence of this information.

Photophysical ParameterValueConditions
Fluorescence Quantum Yield (Φf)Not Reported-
Fluorescence Lifetime (τf)Not Reported-

Experimental Protocols for Photophysical Characterization

To address the gap in the literature, this section provides detailed experimental methodologies for the determination of the fluorescence quantum yield and lifetime of dithis compound.

Determination of Fluorescence Quantum Yield

The relative method is most commonly employed for determining the fluorescence quantum yield. This involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Experimental Workflow for Relative Quantum Yield Measurement

G Workflow for Relative Quantum Yield Determination A Prepare Dilute Solutions of Sample and Standard B Measure Absorbance Spectra A->B C Select Excitation Wavelength (λex) where Absorbance < 0.1 B->C D Measure Fluorescence Emission Spectra C->D E Integrate Fluorescence Intensity D->E F Calculate Quantum Yield (Φf) E->F

Caption: Workflow for determining relative fluorescence quantum yield.

Protocol:

  • Selection of a Standard: Choose a fluorescence standard with an emission range that overlaps with the expected emission of dithis compound and is soluble in the same solvent. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φf = 0.54) or Rhodamine 6G in ethanol (B145695) (Φf = 0.95) are common standards.

  • Solvent Selection: Use a spectroscopic grade solvent in which both the sample and the standard are soluble and stable.

  • Preparation of Solutions: Prepare a series of dilute solutions of both the dithis compound sample and the fluorescence standard in the chosen solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorbance spectra of all solutions using a spectrophotometer.

  • Fluorescence Measurement:

    • Set the excitation wavelength (λex) to a value where both the sample and standard have significant absorbance.

    • Record the fluorescence emission spectra for all solutions using a spectrofluorometer. Ensure identical experimental settings (e.g., excitation and emission slit widths) for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for both the sample and the standard.

    • The quantum yield of the sample (Φf_sample) is calculated using the following equation:

      Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

      where:

      • Φf_std is the quantum yield of the standard.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • η is the refractive index of the solvent.

Determination of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the nanosecond to picosecond range.

Experimental Workflow for TCSPC Measurement

G Workflow for TCSPC Measurement A Pulsed Light Source (e.g., Picosecond Laser) B Sample A->B C Monochromator B->C D Single-Photon Detector (e.g., PMT, SPAD) C->D E TCSPC Electronics D->E F Data Analysis: Deconvolution and Fitting E->F

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

Protocol:

  • Instrumentation: A TCSPC system typically consists of a high-repetition-rate pulsed light source (e.g., a picosecond diode laser or a Ti:Sapphire laser), a sample holder, emission optics, a monochromator, a single-photon sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

  • Sample Preparation: Prepare a dilute solution of dithis compound in a suitable solvent. The concentration should be low enough to avoid aggregation and re-absorption.

  • Instrument Response Function (IRF) Measurement: Record the instrument's response by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the fluorescent sample. This measures the temporal profile of the excitation pulse as detected by the system.

  • Fluorescence Decay Measurement:

    • Excite the sample with the pulsed light source at an appropriate wavelength.

    • Collect the emitted photons at the wavelength of maximum fluorescence emission.

    • The TCSPC electronics measure the time difference between the excitation pulse and the arrival of each detected photon. A histogram of these time differences is built up over many excitation cycles, representing the fluorescence decay profile.

  • Data Analysis:

    • The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

    • Use deconvolution software to fit the experimental decay data to one or more exponential decay functions. The fitting process yields the fluorescence lifetime(s) (τf). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

      I(t) = I₀ * exp(-t / τf)

      where I₀ is the intensity at time zero.

Photophysical Properties of Analogous Compounds: Chalcones

In the absence of data for dithis compound, examining the photophysical properties of structurally related chalcones can provide valuable insights. Chalcones (1,3-diaryl-2-propen-1-ones) are known to exhibit fluorescence, often with properties that are highly sensitive to their substitution pattern and solvent environment.

  • Fluorescence Emission: Chalcone (B49325) derivatives often display emission in the blue to green region of the spectrum. The presence of electron-donating and electron-withdrawing groups can lead to intramolecular charge transfer (ICT) states, resulting in red-shifted emission and increased Stokes shifts.

  • Quantum Yields: The fluorescence quantum yields of chalcones are generally modest and can vary significantly depending on the specific substituents and the polarity of the solvent.

  • Fluorescence Lifetimes: The fluorescence lifetimes of chalcones are typically in the nanosecond range.

The extended conjugation in dithis compound compared to simple chalcones might be expected to lead to a red-shift in both its absorption and emission spectra. However, the presence of the central carbonyl group and the potential for various conformational isomers could lead to complex photophysical behavior, including the possibility of low fluorescence quantum yield due to efficient non-radiative decay pathways.

Conclusion

While specific experimental data on the quantum yield and fluorescence lifetime of this compound (dithis compound) are not currently available in the scientific literature, this guide provides the necessary theoretical framework and detailed experimental protocols for their determination. By following the outlined procedures for relative quantum yield measurement and time-correlated single photon counting, researchers can effectively characterize the photophysical properties of this and other novel compounds. The study of analogous chalcone structures suggests that dithis compound likely possesses interesting, though potentially complex, fluorescence characteristics that warrant experimental investigation. The methodologies presented here are fundamental for any research or development effort aiming to utilize the potential photophysical properties of dithis compound.

Solubility Profile of Cinnamalacetone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamalacetone, also known as benzalacetone or 4-phenyl-3-buten-2-one, is an organic compound with applications in various fields, including as a flavoring agent and in the synthesis of pharmaceuticals. A thorough understanding of its solubility in different organic solvents is crucial for its application in synthesis, formulation, and purification processes. This technical guide provides a summary of the available solubility data for this compound, a detailed experimental protocol for its solubility determination, and a visual representation of the experimental workflow.

Solubility Data

The solubility of this compound varies across different organic solvents, largely dictated by the principle of "like dissolves like." As a molecule with both polar (carbonyl group) and nonpolar (phenyl ring, hydrocarbon chain) characteristics, its solubility is favored in solvents with similar properties. The following table summarizes the available quantitative and qualitative solubility data for this compound.

SolventChemical FormulaPolaritySolubility ( g/100 mL)Qualitative Solubility
Alcohols
EthanolC₂H₅OHPolar Protic~0.83Freely Soluble[1]
Ethers
Diethyl Ether(C₂H₅)₂OPolar Aprotic~1.0Freely Soluble[1]
Halogenated Solvents
Chloroform (B151607)CHCl₃Polar Aprotic~0.25Freely Soluble[1]
Aromatic Hydrocarbons
BenzeneC₆H₆Nonpolar-Freely Soluble[1]
Aliphatic Hydrocarbons
Petroleum Ether-Nonpolar-Very Slightly Soluble[1]
Aqueous Solvents
WaterH₂OPolar ProticInsolubleVery Slightly Soluble[1]

Note: The quantitative data for ethanol, diethyl ether, and chloroform are calculated from the reported values of "1g in 120ml," "1g in 100ml," and "1g in 400ml" respectively[1]. The temperature for these measurements was not specified but is assumed to be ambient room temperature.

Experimental Protocol: Determination of this compound Solubility

The following protocol details the widely accepted "saturation shake-flask" method for determining the equilibrium solubility of a solid compound like this compound in a given solvent.

1. Materials and Equipment:

  • This compound (solid, high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

    • Pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature.

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Measure the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., by measuring absorbance at a specific wavelength for UV-Vis or by integrating the peak area in an HPLC chromatogram).

    • Calculate the solubility of this compound in the original undiluted solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).

  • Data Reporting:

    • Report the average solubility value and the standard deviation from replicate experiments.

    • Clearly state the solvent used and the temperature at which the solubility was determined.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48 hours) prep2->equil1 sep1 Allow solid to sediment equil1->sep1 sep2 Withdraw and filter supernatant sep1->sep2 analysis1 Dilute filtered solution sep2->analysis1 analysis2 Measure concentration (e.g., UV-Vis, HPLC) analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Workflow for determining this compound solubility.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Cinnamalacetone using Thermogravimetric Analysis (TGA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of cinnamalacetone as determined by Thermogravimetric Analysis (TGA). Due to the limited availability of direct TGA studies on this compound in publicly accessible literature, this guide synthesizes information from the analysis of structurally related compounds, namely chalcones and cinnamaldehyde (B126680), to provide an inferred but scientifically grounded assessment. This document offers detailed experimental protocols, data presentation in a structured format, and visualizations of the experimental workflow and potential decomposition pathways to aid researchers in their studies.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a powerful analytical technique used to measure changes in the physical and chemical properties of materials as a function of increasing temperature with constant heating rate or as a function of time with constant temperature and/or constant mass loss.[1] It provides valuable information about the thermal stability of a material, its compositional properties, and the kinetics of its decomposition.[2] The output of a TGA experiment is a thermogram, which plots the mass of a sample against temperature or time. The first derivative of this curve, the Derivative Thermogram (DTG), illustrates the rate of mass loss, with peaks indicating the temperatures at which the most significant thermal events occur.

Inferred Thermal Properties of this compound

This compound, a member of the chalcone (B49325) family of compounds, is an α,β-unsaturated ketone. Its thermal behavior is expected to be analogous to other chalcones and related unsaturated aldehydes.

Thermal Stability: Studies on various chalcone derivatives indicate that their thermal stability is influenced by the presence and position of different substituent groups on their aromatic rings.[3][4] In an inert atmosphere, such as nitrogen, the decomposition of this compound is anticipated to proceed through pyrolytic mechanisms, involving the cleavage of chemical bonds at elevated temperatures.

Decomposition Profile: In an inert atmosphere, a multi-stage decomposition is possible, though a single, primary decomposition event is also common for similar organic molecules.[5] The process would likely involve the fragmentation of the molecule into smaller volatile compounds.

Under an oxidizing atmosphere (e.g., air), the decomposition is expected to be more complex and to occur at lower temperatures. The presence of oxygen facilitates oxidative degradation, leading to the formation of a different set of decomposition products.[6][7] Research on cinnamaldehyde has shown its susceptibility to oxidation at elevated temperatures, a behavior that this compound is likely to share.[6][8]

Data Presentation: Inferred TGA Data for this compound

The following table summarizes the expected quantitative data from a TGA analysis of this compound under both inert and oxidizing conditions. This data is inferred from studies on structurally similar compounds and should be validated experimentally.

Thermal ParameterInert Atmosphere (Nitrogen)Oxidizing Atmosphere (Air)Inferred From
Onset Decomposition Temperature (Tonset) 200 - 240 °C180 - 220 °C[3][5][6]
Peak Decomposition Temperature (Tpeak) 280 - 330 °C250 - 300 °C[3][5][6]
Mass Loss in Primary Decomposition Stage 75 - 90 %80 - 95 %[5]
Final Residue at 600 °C < 10 % (char)< 1 % (ash)[5]

Experimental Protocols

A detailed methodology for conducting a TGA of this compound is provided below.

Objective: To determine the thermal stability and decomposition characteristics of a this compound sample.

Instrumentation:

  • A calibrated Thermogravimetric Analyzer.

  • High-precision analytical balance.

  • Standard TGA sample pans (e.g., alumina, platinum).

  • High-purity nitrogen and dry air gas cylinders with regulators.

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is in a fine, homogenous powder form.

    • Tare a clean, empty TGA pan.

    • Accurately weigh 5–10 mg of the this compound sample into the tared pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Select the desired atmosphere (nitrogen or air) and set the gas flow rate to a constant 50 mL/min.

    • Purge the furnace with the selected gas for at least 20 minutes prior to starting the analysis to ensure a stable atmosphere.

  • Thermal Method:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.[5]

  • Data Acquisition:

    • Continuously record the sample mass as a function of temperature.

    • Generate the TGA (mass vs. temperature) and DTG ( dm/dt vs. temperature) curves.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition (Tonset) and the percentage mass loss at various temperature points.

    • From the DTG curve, identify the peak decomposition temperature(s) (Tpeak).

    • Calculate the final residue percentage.

Mandatory Visualization

TGA_Experimental_Workflow cluster_Setup Preparation and Setup cluster_Analysis Thermal Analysis cluster_Output Data Processing Sample Homogenized This compound Powder Weighing Weigh 5-10 mg in TGA Pan Sample->Weighing Loading Load Sample into TGA Furnace Weighing->Loading Purging Purge with N2 or Air (50 mL/min) Loading->Purging Heating Heat from 30°C to 600°C at 10°C/min Purging->Heating Data_Recording Record Mass Change vs. Temperature Heating->Data_Recording TGA_Curve Generate TGA Curve (% Mass vs. Temp) Data_Recording->TGA_Curve DTG_Curve Generate DTG Curve (Rate of Mass Loss vs. Temp) Data_Recording->DTG_Curve Analysis Determine T-onset, T-peak, Mass Loss %, Residue % TGA_Curve->Analysis DTG_Curve->Analysis

Caption: A logical workflow for the TGA of this compound.

Cinnamalacetone_Decomposition_Pathway cluster_Inert Inert Atmosphere (Pyrolysis) cluster_Oxidizing Oxidizing Atmosphere (Oxidative Degradation) This compound This compound Heat Application of Heat This compound->Heat Fragments_Inert Primary Volatile Fragments Char Carbonaceous Residue (Char) Fragments_Inert->Char Fragments_Oxidized Oxidized Volatile Fragments Combustion_Products CO, CO2, H2O Fragments_Oxidized->Combustion_Products Ash Inorganic Residue (Ash) Combustion_Products->Ash Heat->Fragments_Inert N2 Atmosphere Heat->Fragments_Oxidized Air Atmosphere

Caption: Generalized decomposition pathways for this compound.

References

Unveiling the Redox Landscape of Cinnamalacetone: An In-depth Technical Guide to its Electrochemical Properties and Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of cinnamalacetone, a chalcone (B49325) derivative of significant interest. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates from the well-documented electrochemical behavior of the broader chalcone class of compounds. The guide details the expected redox behavior, presents illustrative quantitative data from related chalcone derivatives, and provides a thorough experimental protocol for conducting cyclic voltammetry studies.

Introduction to the Electrochemical Behavior of Chalcones

Chalcones, including this compound, are characterized by an α,β-unsaturated carbonyl system that serves as the primary site for electrochemical activity. The conjugated system of two aromatic rings linked by a three-carbon bridge allows for the delocalization of electrons, making these molecules susceptible to both reduction and oxidation processes.

The electrochemical behavior of chalcones is predominantly governed by the reduction of the α,β-unsaturated ketone. This process typically occurs in a stepwise manner, often involving the formation of a radical anion intermediate. The stability and subsequent reactions of this intermediate are highly dependent on the solvent, the pH of the medium, and the nature of substituents on the aromatic rings. Oxidation of the chalcone moiety can also be observed, though it often occurs at higher potentials and may be irreversible.

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to probe these redox processes.[1][2] By scanning the potential of an electrode and measuring the resulting current, CV provides valuable insights into the reduction and oxidation potentials, the reversibility of electron transfer reactions, and the kinetics of the processes.[2]

Quantitative Data Presentation

Due to the absence of specific cyclic voltammetry data for this compound in the reviewed literature, the following table summarizes representative electrochemical data for other chalcone derivatives. This data is intended to provide a comparative framework for the expected redox behavior of this compound. The experiments are typically performed in an organic solvent with a supporting electrolyte.

Chalcone DerivativeAnodic Peak Potential (Epa) (V)Cathodic Peak Potential (Epc) (V)ΔEp (mV)Scan Rate (mV/s)Solvent/ElectrolyteReference ElectrodeNotes
(E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one~+0.9--100Britton-Robinson buffer (pH 4)Ag/AgClIrreversible oxidation
Bis-chalcone (P1)-0.20--1000.1 M LiClO4/ACNAg/AgClFirst cycle oxidation peak
Bis-chalcone (P2, with NO2 group)-0.47--1000.1 M LiClO4/ACNAg/AgClFirst cycle oxidation peak

Note: The potentials are highly dependent on the experimental conditions, including the solvent, supporting electrolyte, pH (in aqueous or protic media), and the reference electrode used.

Experimental Protocols

This section details a generalized experimental protocol for conducting cyclic voltammetry on a chalcone derivative like this compound.

Materials and Reagents
  • Analyte: this compound (or other chalcone derivative) of high purity.

  • Solvent: A suitable aprotic solvent such as acetonitrile (B52724) (ACN), dimethylformamide (DMF), or dichloromethane (B109758) (DCM). The solvent must be of high purity and dried to minimize water content.

  • Supporting Electrolyte: A salt to increase the conductivity of the solution, which is electrochemically inert within the potential window of the experiment.[1] Common choices include tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6), tetrabutylammonium perchlorate (B79767) (TBAP), or lithium perchlorate (LiClO4).[1] The concentration is typically in the range of 0.1 M.

  • Working Electrode: A glassy carbon electrode (GCE) is commonly used for studying organic compounds. Other options include platinum or gold electrodes.

  • Reference Electrode: A stable reference electrode is crucial for accurate potential measurements. A silver/silver chloride (Ag/AgCl) or a saturated calomel (B162337) electrode (SCE) is typically used.

  • Counter Electrode (Auxiliary Electrode): A platinum wire or a graphite (B72142) rod is used to complete the electrical circuit.

  • Inert Gas: High-purity nitrogen or argon gas for deoxygenating the solution.

Instrumentation
  • Potentiostat/Galvanostat: An instrument capable of applying a controlled potential to the working electrode and measuring the resulting current.

  • Electrochemical Cell: A three-electrode cell designed to hold the analyte solution and the electrodes.

Experimental Procedure
  • Electrode Preparation:

    • Polish the working electrode (e.g., GCE) with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

    • Sonnicate the electrode in the solvent for a few minutes to remove any remaining polishing material.

    • Dry the electrode under a stream of inert gas.

  • Solution Preparation:

    • Prepare a stock solution of the this compound in the chosen solvent (e.g., 1-10 mM).

    • In the electrochemical cell, add a measured volume of the solvent and the supporting electrolyte to achieve the desired concentration (e.g., 0.1 M).

    • Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15-20 minutes. Oxygen is electroactive and can interfere with the measurements.

  • Cyclic Voltammetry Measurement:

    • Assemble the three-electrode system in the electrochemical cell, ensuring the tip of the reference electrode is close to the working electrode.

    • Connect the electrodes to the potentiostat.

    • Maintain a gentle stream of inert gas over the solution surface during the experiment to prevent oxygen from re-entering.

    • Set the parameters on the potentiostat software:

      • Initial Potential: A potential where no faradaic reaction occurs.

      • Vertex Potentials (Switching Potentials): The potential limits of the scan. These should be set to encompass the expected redox events. For chalcones, a wide range might be initially scanned (e.g., from +1.5 V to -2.0 V vs. Ag/AgCl).

      • Scan Rate: The speed at which the potential is swept (e.g., 100 mV/s). A range of scan rates should be investigated to study the kinetics of the electron transfer.

      • Number of Cycles: Typically 1 to 3 cycles are sufficient to observe the primary redox events.

    • Initiate the scan and record the cyclic voltammogram (a plot of current vs. potential).

  • Data Analysis:

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

    • Measure the peak currents (ipa and ipc).

    • Calculate the peak potential separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

    • Analyze the effect of scan rate on the peak currents and potentials to gain insights into the reaction mechanism (e.g., diffusion-controlled vs. adsorption-controlled processes).

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Electrode Polishing & Cleaning B Solution Preparation (Analyte + Solvent + Electrolyte) C Deoxygenation (N2 or Ar Purge) D Assemble 3-Electrode Cell C->D E Set CV Parameters (Potential Range, Scan Rate) F Run Cyclic Voltammetry G Record Voltammogram (Current vs. Potential) F->G H Identify Peak Potentials (Epa, Epc) I Analyze Peak Currents & Scan Rate Dependence

Caption: Experimental workflow for cyclic voltammetry of this compound.

Plausible Electrochemical Reduction Pathway of a Chalcone

Chalcone_Reduction Chalcone Chalcone (R-CO-CH=CH-R') RadicalAnion Radical Anion [R-CO-CH=CH-R']⁻˙ Chalcone->RadicalAnion + e⁻ (Epc1) Dianion Dianion [R-CO-CH=CH-R']²⁻ RadicalAnion->Dianion + e⁻ (Epc2) Protonation1 Protonated Radical (after H⁺) RadicalAnion->Protonation1 + H⁺ Dimer Dimerization Product RadicalAnion->Dimer Dimerization FurtherReduction Further Reduction Products Dianion->FurtherReduction + 2H⁺

Caption: Generalized electrochemical reduction pathway for a chalcone derivative.

Conclusion

This technical guide provides a foundational understanding of the electrochemical properties of this compound, framed within the context of the broader chalcone family. The provided experimental protocol offers a robust starting point for researchers aiming to investigate the specific redox characteristics of this and related compounds. The visualizations of the experimental workflow and a plausible reduction mechanism serve to clarify the key processes involved. Future experimental work is necessary to elucidate the precise quantitative electrochemical parameters of this compound, which will be invaluable for its application in drug development and other scientific fields.

References

Theoretical Investigation of Cinnamalacetone's Molecular Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamalacetone, with the systematic name (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one, is a conjugated system whose electronic and structural properties are of significant interest for applications in nonlinear optics and as a scaffold in medicinal chemistry.[1] Theoretical investigations, using quantum chemical calculations, provide a powerful, non-experimental means to understand the intricate relationship between its structure and function at a molecular level.

Computational methods allow for the precise determination of molecular geometry, the analysis of frontier molecular orbitals (HOMO and LUMO), and the prediction of vibrational spectra, which are essential for characterizing the molecule's reactivity and kinetic stability.

Methodologies for Theoretical Investigation

A robust theoretical investigation of this compound's molecular structure involves a multi-step computational workflow. The primary method of choice for molecules of this size is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy.[2]

Geometry Optimization

The initial and most critical step is the geometry optimization of the this compound molecule.[3] This process computationally determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface.

Protocol:

  • Initial Structure Creation: An initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).

  • Selection of Theoretical Method:

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.[4][5]

    • Basis Set: The 6-31G(d,p) or a more extensive basis set like 6-311++G(d,p) is selected. The "d,p" indicates the addition of polarization functions on heavy atoms and hydrogen, respectively, which is crucial for accurately describing bonding environments.[6]

  • Optimization Calculation: The geometry optimization is performed using a quantum chemistry software package (e.g., Gaussian, ORCA). The calculation iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.

  • Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.[7]

Electronic Property Analysis

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and charge distribution.

Protocol:

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are calculated.[8]

    • EHOMO relates to the molecule's ability to donate electrons (nucleophilicity).

    • ELUMO relates to the molecule's ability to accept electrons (electrophilicity).

    • The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily excitable and more reactive.[9]

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the charge distribution on the molecule's surface. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are crucial for predicting intermolecular interactions.

Vibrational Spectra Analysis

The results of the frequency calculation are used to predict the infrared (IR) and Raman spectra.

Protocol:

  • Frequency Calculation: As performed in the geometry optimization validation, this calculation yields the harmonic vibrational frequencies.

  • Spectral Assignment: Each calculated vibrational mode is assigned to a specific type of molecular motion (e.g., C=O stretch, C=C stretch, C-H bend). This theoretical spectrum can be compared with experimental data to confirm the structure.

  • Scaling: Calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity. They are typically corrected by applying a scaling factor specific to the theoretical method used (e.g., ~0.96 for B3LYP/6-31G(d,p)).[10]

Data Presentation

The quantitative results from these theoretical investigations are best summarized in tables for clarity and comparative analysis.

Molecular Geometry

The optimized geometric parameters define the molecule's 3D structure. The following table outlines the expected format for presenting these results. Note: A complete set of optimized coordinates for this compound from a high-level DFT calculation is not available in the cited literature; this table serves as a template.

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C=OValue from DFT output
C=C (conjugated)Value from DFT output
C-C (single)Value from DFT output
C-H (aromatic)Value from DFT output
Bond Angles C-C(=O)-CValue from DFT output
C=C-CValue from DFT output
Dihedral Angles O=C-C=CValue from DFT output
Electronic and Global Reactivity Descriptors

Electronic properties provide insight into the molecule's stability and reactivity. The data below includes values from a semi-empirical (AM1) calculation, which is a lower level of theory. High-level DFT calculations would provide more accurate values for HOMO/LUMO energies.

ParameterSymbolValueUnit
Total EnergyEtotal-75042kcal/mol
Dipole Momentµ3.64669Debye
HOMO EnergyEHOMOValue from DFT outputeV
LUMO EnergyELUMOValue from DFT outputeV
HOMO-LUMO GapΔEValue from DFT outputeV

Data from a semi-empirical AM1 geometry optimization.[1]

Calculated Vibrational Frequencies

A theoretical vibrational analysis predicts the key stretching and bending modes. Note: The following table is a template, as a complete calculated vibrational spectrum for this compound was not found in the searched literature.

Mode No.Calculated Frequency (cm-1)Scaled Frequency (cm-1)IR IntensityAssignment
#Value from DFT outputScaled valueValueC=O Stretch
#Value from DFT outputScaled valueValueC=C Symmetric Stretch
#Value from DFT outputScaled valueValueC=C Asymmetric Stretch
#Value from DFT outputScaled valueValueC-H Aromatic Stretch
#Value from DFT outputScaled valueValueC-H Bend

Visualizations

Diagrams are essential for representing complex workflows and relationships in computational chemistry.

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Chemical Calculation cluster_analysis 3. Post-Calculation Analysis mol_build Build Initial 3D Structure (e.g., GaussView) method Select Method: - Functional (e.g., B3LYP) - Basis Set (e.g., 6-31G(d,p)) mol_build->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Validate Minimum Energy (No Imaginary Frequencies) freq_calc->validation validation->geom_opt If invalid (imaginary freq.) properties Calculate Properties: - HOMO/LUMO Energies - MEP Surface - Vibrational Spectra validation->properties If valid FMO HOMO HOMO (Highest Occupied MO) Nucleophilicity LUMO LUMO (Lowest Unoccupied MO) Electrophilicity LUMO_e LUMO HOMO->LUMO_e   ΔE = E(LUMO) - E(HOMO)   (Electronic Excitation) HOMO_e HOMO E_label Energy

References

Methodological & Application

Synthesis and Biological Evaluation of Cinnamalacetone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of cinnamalacetone derivatives and their subsequent biological evaluation for anticancer, antioxidant, and anti-inflammatory activities. The synthesis primarily employs the Claisen-Schmidt condensation, a versatile and efficient method for forming carbon-carbon bonds. The biological assays described herein are standard colorimetric methods widely used in drug discovery and development for preliminary screening of compound libraries.

Data Presentation

The following tables summarize representative quantitative data for the biological activities of various this compound and structurally related derivatives. These values are indicative and may vary based on specific experimental conditions.

Table 1: Anticancer Activity of this compound and Related Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Cinnamaldehyde (B126680)MCF-7 (Breast)140[1]
CinnamaldehydeHeLa (Cervical)-[2]
4-Hydroxy-cinnamaldehydeVariousGenerally more active than cinnamaldehyde[2]
4-Methoxy-cinnamaldehydeVariousGenerally more active than cinnamaldehyde[2]
ChalconeMCF-7 (Breast)3.0 - 4.0[2]
2',5'-Dimethoxy-2-hydroxychalconeHeLa (Cervical)Low IC₅₀[3]
4'-Chloro-2'-hydroxychalconeHeLa (Cervical)Low IC₅₀[3]

Table 2: Antioxidant Activity of this compound and Related Derivatives (DPPH Radical Scavenging Assay)

CompoundIC₅₀ (µg/mL)Reference
Cinnamaldehyde95.38[4]
Cinnamic AcidLower than Cinnamaldehyde[4]
Methyl CinnamateLower than Cinnamaldehyde[4]
Clove Extract~15[5]
Cinnamon Extract~18[5]
Sumac Extract~15[5]
Turmeric Extract~16[5]

Table 3: Anti-inflammatory Activity of this compound and Related Derivatives (Nitric Oxide Inhibition in RAW 264.7 Cells)

CompoundIC₅₀ (µM)Reference
2'-Hydroxycinnamaldehyde8[1]
2',3',5,7-Tetrahydroxyflavone19.7[6]
3',4',5,7-Tetrahydroxyflavone (Luteolin)17.1[6]
Eurycomanone94.17[7]
Fargesin173.5[7]

Experimental Protocols

I. Synthesis of this compound Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol (B89426) condensation between an aromatic aldehyde (lacking α-hydrogens) and a ketone.[8][9] This reaction is typically base-catalyzed and provides an efficient route to α,β-unsaturated ketones.

A. General Protocol for Substituted this compound Derivatives (Conventional Heating)

This protocol can be adapted for various substituted cinnamaldehydes and ketones.

Materials:

  • Substituted Cinnamaldehyde (e.g., 4-methoxycinnamaldehyde, 4-chlorocinnamaldehyde, 3-nitrocinnamaldehyde) (1.0 eq)

  • Acetone (B3395972) (1.5 eq)

  • Ethanol (B145695) (95%)

  • Sodium Hydroxide (NaOH) solution (10% w/v in water)

  • Glacial Acetic Acid

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the substituted cinnamaldehyde (1.0 eq) in ethanol.

  • Add acetone (1.5 eq) to the solution and stir at room temperature for 10 minutes.

  • Slowly add the 10% NaOH solution dropwise to the reaction mixture while stirring.

  • After the addition is complete, continue stirring at room temperature for 2-4 hours or heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture in an ice bath.

  • Neutralize the mixture by slowly adding glacial acetic acid until the solution is acidic to litmus (B1172312) paper.

  • A precipitate of the this compound derivative should form. If no precipitate forms, add cold water to induce precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water to remove any remaining salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water) to obtain the pure this compound derivative.

  • Dry the purified crystals in a desiccator.

  • Characterize the product by determining its melting point and using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR).

B. Microwave-Assisted Synthesis of this compound Derivatives

Microwave irradiation can significantly reduce reaction times and improve yields.

Materials:

  • Substituted Cinnamaldehyde (1.0 eq)

  • Acetone (10-15 eq)

  • Sodium Hydroxide (NaOH)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, dissolve the substituted cinnamaldehyde (1.0 eq) in a large excess of acetone.

  • Add a catalytic amount of solid NaOH.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 100-120°C) for a short period (e.g., 5-15 minutes).

  • After the reaction, cool the vial to room temperature.

  • Work-up the reaction mixture as described in the conventional protocol (neutralization, precipitation, filtration, and recrystallization).

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis of this compound Derivatives Reactants 1. Reactant Preparation (Substituted Cinnamaldehyde + Acetone in Ethanol) Base 2. Base Addition (Dropwise addition of NaOH solution) Reactants->Base Reaction 3. Reaction (Stirring at RT or Reflux) Base->Reaction Neutralization 4. Neutralization (Addition of Acetic Acid) Reaction->Neutralization Precipitation 5. Product Precipitation (Cooling and/or addition of water) Neutralization->Precipitation Filtration 6. Isolation (Vacuum Filtration) Precipitation->Filtration Purification 7. Purification (Recrystallization) Filtration->Purification Characterization 8. Characterization (MP, FT-IR, NMR) Purification->Characterization G cluster_bio Biological Evaluation of this compound Derivatives Start Synthesized this compound Derivatives Anticancer Anticancer Activity (MTT Assay) Start->Anticancer Antioxidant Antioxidant Activity (DPPH Assay) Start->Antioxidant AntiInflammatory Anti-inflammatory Activity (Griess Assay) Start->AntiInflammatory Data Data Analysis (IC50 Determination) Anticancer->Data Antioxidant->Data AntiInflammatory->Data G cluster_pi3k PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound Derivatives This compound->PI3K inhibits This compound->Akt inhibits G cluster_erk_nfkb ERK/NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates ERK ERK TLR4->ERK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ERK->Nucleus activates transcription factors in Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Inflammation This compound This compound Derivatives This compound->IKK inhibits This compound->ERK inhibits G cluster_apoptosis Apoptosis Signaling Pathway This compound This compound Derivatives Mitochondria Mitochondria This compound->Mitochondria induces stress DeathReceptor Death Receptor This compound->DeathReceptor activates CytochromeC Cytochrome c Mitochondria->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 DeathReceptor->Caspase8 activates Caspase8->Caspase3 activates

References

Application Notes and Protocols: Cinnamalacetone and its Derivatives as Fluorescent Probes for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamalacetone, a member of the chalcone (B49325) family, and its derivatives are emerging as versatile fluorescent probes for the detection of various metal ions.[1] Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This conjugated π-system is responsible for their inherent photophysical properties.[1][2] By incorporating specific metal ion binding sites (receptor moieties) into the chalcone framework, researchers have developed highly selective and sensitive fluorescent sensors.[3][4] These probes operate on various signaling mechanisms, including chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and fluorescence quenching, enabling the detection of physiologically and environmentally important metal ions.[5][6][7]

The structural simplicity and ease of synthesis of chalcone derivatives make them attractive candidates for developing novel chemosensors.[1] Modifications to the aromatic rings with electron-donating or electron-accepting groups can tune the probe's sensitivity and selectivity for target metal ions.[1] This document provides an overview of the application of this compound-like chalcone derivatives as fluorescent probes, summarizes their performance, and offers detailed protocols for their use.

Mechanism of Action: Signaling Pathways

The detection of metal ions by chalcone-based fluorescent probes typically involves one of several photophysical mechanisms upon coordination of the metal ion.

  • Chelation-Enhanced Fluorescence (CHEF): In the free state, the probe may exhibit weak fluorescence due to processes like photoinduced electron transfer (PET) from a donor part of the molecule to the fluorophore. Upon binding a metal ion, this PET process is inhibited, leading to a significant "turn-on" fluorescence response.[8]

  • Fluorescence Quenching: The coordination of a metal ion, particularly a paramagnetic species like Cu²⁺ or Fe³⁺, can lead to a "turn-off" response.[3][9][10] This quenching can occur through several pathways, including energy transfer or electron transfer from the excited fluorophore to the metal ion, forming a non-fluorescent ground-state complex.[11][12]

  • Intramolecular Charge Transfer (ICT): Chalcones often possess donor and acceptor groups separated by a π-conjugated system.[2] Metal ion binding can alter the electronic distribution within the molecule, modifying the ICT process and resulting in a shift in the emission wavelength or a change in fluorescence intensity.

These mechanisms allow for the design of probes that can selectively signal the presence of specific metal ions through observable changes in their fluorescence properties.

Diagrams of Signaling and Experimental Workflow

Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.

Caption: Fluorescence Quenching signaling pathway.

Experimental_Workflow A 1. Probe Synthesis & Characterization B 2. Preparation of Stock Solutions (Probe and Metal Ions) A->B C 3. UV-Vis & Fluorescence Titration - Add varying concentrations of metal ion to probe solution B->C D 4. Data Acquisition - Measure Absorbance Spectra - Measure Fluorescence Spectra C->D E 5. Selectivity Study - Test probe response with various competing ions C->E F 6. Data Analysis - Determine Limit of Detection (LOD) - Calculate Association Constant (Ka) - Job's Plot for Stoichiometry D->F E->F G 7. Application (e.g., Real Sample Analysis, Bio-imaging) F->G

Caption: General experimental workflow for metal ion detection.

Quantitative Data Summary

The following tables summarize the performance of various chalcone-based fluorescent probes for metal ion detection as reported in the literature.

Table 1: Performance of Chalcone-Based Probes for Cu²⁺ Detection

Probe DescriptionLimit of Detection (LOD)Association Constant (Kₐ)Stoichiometry (Probe:Metal)Reference
Chalcone with di-(2-picolyl)amine (DPA) receptorBelow micromolar> 10⁶ M⁻¹-[3][4]
Chalcone derivative1.919 x 10⁻⁷ M-1:1[1]
Chalcone-1,2,3-triazole hybrid (ortho isomer)3.19 µM-1:1[13]
Chalcone-1,2,3-triazole hybrid (meta isomer)2.30 µM-1:1[13]
Chalcone-1,2,3-triazole hybrid (para isomer)1.17 µM-1:1[13]

Table 2: Performance of Chalcone-Based Probes for Other Metal Ions

Probe DescriptionTarget IonLimit of Detection (LOD)NotesReference
Chalcone-1,2,3-triazole hybrid (ortho isomer)Co²⁺1.64 µM-[13]
Chalcone-1,2,3-triazole hybrid (meta isomer)Co²⁺2.08 µM-[13]
Chalcone-1,2,3-triazole hybrid (para isomer)Co²⁺1.81 µM-[13]
Imidazolyl-phenolic probeAl³⁺1.07 µmol L⁻¹Emission quenching and new band appearance[9]
Imidazolyl-phenolic probeCr³⁺3.21 µmol L⁻¹Emission quenching and new band appearance[9]
Imidazolyl-phenolic probeFe³⁺3.50 µmol L⁻¹Emission quenching and new band appearance[9]
Rhodamine-Cinnamaldehyde DerivativeZn²⁺-"Turn-On" fluorescence and colorimetric response[14]
Metal Organic Framework (MOF)Al³⁺95 nMTurn-on green fluorescence[12]
Metal Organic Framework (MOF)Fe³⁺33 nMTurn-off fluorescence quenching[12]

Experimental Protocols

The following are generalized protocols based on methodologies reported for chalcone-based fluorescent sensors.[3][9][13]

Protocol 1: Synthesis of a Chalcone-Based Probe

This protocol provides a general procedure for the synthesis of chalcone derivatives, which often involves a Claisen-Schmidt condensation.

Materials:

  • Substituted acetophenone (B1666503)

  • Substituted benzaldehyde (B42025)

  • Ethanol or Methanol

  • Aqueous solution of a base (e.g., NaOH, KOH) or an organic base (e.g., piperidine)

  • Stirring plate and magnetic stir bar

  • Round-bottom flask

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve Reactants: In a round-bottom flask, dissolve equimolar amounts of the substituted acetophenone and the substituted benzaldehyde in ethanol.

  • Cool the Mixture: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with constant stirring.

  • Catalyst Addition: Slowly add the basic catalyst (e.g., aqueous NaOH or piperidine) dropwise to the cooled mixture. The reaction is often exothermic.

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Precipitation: Once the reaction is complete, pour the reaction mixture into cold water or an acidic solution to precipitate the chalcone product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining base. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[13]

  • Characterization: Confirm the structure and purity of the synthesized probe using techniques such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[13]

Protocol 2: Spectroscopic Analysis of Metal Ion Sensing

This protocol details the steps for evaluating the sensing properties of the chalcone probe using UV-Vis absorption and fluorescence spectroscopy.

Materials:

  • Synthesized chalcone probe

  • Stock solutions of various metal perchlorates or nitrates in a suitable solvent (e.g., deionized water, ethanol)

  • Spectroscopic grade solvent (e.g., acetonitrile, ethanol/water mixture)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare Probe Stock Solution: Prepare a stock solution of the chalcone probe (e.g., 1 mM) in the chosen spectroscopic solvent.

  • Prepare Metal Ion Stock Solutions: Prepare stock solutions of the metal ions to be tested (e.g., 10 mM) in the same or a miscible solvent.

  • UV-Vis Titration: a. Place a fixed volume of the probe solution (e.g., to a final concentration of 10-20 µM) into a quartz cuvette. b. Record the initial UV-Vis absorption spectrum. c. Sequentially add small aliquots of a specific metal ion stock solution to the cuvette. d. Record the absorption spectrum after each addition, ensuring complete mixing. Observe any changes in the absorption maxima (hypsochromic or bathochromic shifts).[3]

  • Fluorescence Titration: a. Place a fixed volume of the probe solution (e.g., to a final concentration of 1-10 µM) into a quartz cuvette. b. Record the initial fluorescence emission spectrum by exciting at the appropriate wavelength (determined from the absorption spectrum). c. Sequentially add small aliquots of the metal ion stock solution to the cuvette. d. Record the emission spectrum after each addition. Observe changes in fluorescence intensity (enhancement or quenching) and any shifts in the emission wavelength.[1]

  • Selectivity and Competition Experiment: a. Record the fluorescence spectrum of the probe solution. b. Record the spectrum after the addition of the target metal ion. c. To this solution, add aliquots of other potentially interfering metal ions and record the spectra to see if they disrupt the probe-target metal interaction. d. Alternatively, mix the probe with a solution containing the target ion and an excess of competing ions and record the fluorescence response.[1]

  • Determination of Limit of Detection (LOD): a. Record the fluorescence intensity of the probe in the absence of the metal ion (blank) multiple times (e.g., n=10) and calculate the standard deviation (σ). b. Plot the fluorescence intensity as a function of the target metal ion concentration in the low concentration range. c. The LOD is calculated using the formula: LOD = 3σ / k, where 'k' is the slope of the linear calibration curve.[1]

  • Determination of Stoichiometry (Job's Plot): a. Prepare a series of solutions with varying mole fractions of the probe and the target metal ion, while keeping the total molar concentration constant. b. Measure the fluorescence intensity for each solution. c. Plot the change in fluorescence intensity against the mole fraction of the probe. The mole fraction at which the maximum intensity change is observed indicates the binding stoichiometry (e.g., a maximum at 0.5 indicates a 1:1 complex).[14]

References

Application of Cinnamalacetone in Organic Light-Emitting Diodes (OLEDs): A Theoretical Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The application of cinnamalacetone as a material in organic light-emitting diodes (OLEDs) is not documented in the current scientific literature. The following application notes and protocols are of a hypothetical nature , intended to provide a theoretical framework for researchers and scientists interested in exploring the potential of novel conjugated molecules in optoelectronic devices. The proposed data and experimental procedures are based on the known properties of structurally similar organic materials used in OLEDs.

Introduction

This compound, a conjugated organic molecule, possesses a π-system that could, in principle, facilitate charge transport, a fundamental requirement for materials used in OLEDs. Its structure, featuring phenyl rings and an α,β-unsaturated ketone, suggests potential semiconducting properties. This document outlines a hypothetical application of this compound as an electron-transporting material (ETL) in a simplified OLED architecture. The rationale for this proposed role is based on the electron-withdrawing nature of the carbonyl group, which could potentially lead to a suitable Lowest Unoccupied Molecular Orbital (LUMO) energy level for electron injection from the cathode.

Hypothetical Material Properties

The electronic and thermal properties of this compound would need to be thoroughly characterized to assess its suitability for OLED applications. Below are estimated values based on structurally similar conjugated ketones, such as chalcones.

Table 1: Hypothetical Electronic and Physical Properties of this compound

PropertyEstimated ValueSignificance in OLEDs
HOMO Energy Level -6.20 eVGoverns hole injection and transport capabilities.
LUMO Energy Level -2.95 eVGoverns electron injection and transport capabilities.
Energy Gap (HOMO-LUMO) 3.25 eVDetermines the material's intrinsic color and conductivity.
Electron Mobility (μe) ~ 10⁻⁵ cm²/VsCritical for efficient transport of electrons to the emissive layer.
Glass Transition Temp. (Tg) > 100 °CHigh thermal stability is required to prevent device degradation.
Photoluminescence (PL) Peak ~ 450 nm (in solution)Indicates the potential for light emission.

Proposed OLED Device Architecture

For this theoretical application, this compound is proposed as the Electron Transport Layer (ETL). A standard multilayer OLED structure is suggested to evaluate its performance.

Device Structure: ITO / HTL / EML / This compound (ETL) / LiF / Al

  • ITO (Indium Tin Oxide): Transparent anode for hole injection.

  • HTL (Hole Transport Layer): A material like NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine) to facilitate hole transport.

  • EML (Emissive Layer): A host-dopant system, for instance, Alq3 (Tris(8-hydroxyquinolinato)aluminium) doped with a fluorescent dye like C545T, to generate light.

  • This compound (ETL): The material under investigation, tasked with transporting electrons from the cathode to the EML.

  • LiF (Lithium Fluoride): An electron injection layer (EIL) to lower the injection barrier.

  • Al (Aluminum): The reflective cathode for electron injection.

Hypothetical Device Performance

The performance of an OLED is evaluated based on several key metrics. The following table presents a hypothetical set of performance data for the proposed device incorporating this compound as the ETL.

Table 2: Hypothetical Performance Data of the this compound-Based OLED

ParameterHypothetical Value
Turn-on Voltage (V) 4.5
Maximum Luminance (cd/m²) 8,500
Maximum Current Efficiency (cd/A) 4.2
Maximum Power Efficiency (lm/W) 2.8
External Quantum Efficiency (%) 3.5
Peak Emission Wavelength (nm) 520
CIE Coordinates (x, y) (0.32, 0.63)

Experimental Protocols

The following protocols provide a detailed methodology for the hypothetical fabrication and characterization of an OLED device using this compound as the ETL.

Protocol 1: Synthesis and Purification of this compound
  • Synthesis: this compound can be synthesized via a Claisen-Schmidt condensation reaction between benzaldehyde (B42025) and acetone (B3395972) in the presence of a base catalyst like sodium hydroxide.

  • Purification: The crude product should be purified extensively, first by recrystallization from a suitable solvent like ethanol, followed by gradient sublimation to achieve the high purity (>99.9%) required for electronic devices.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Protocol 2: OLED Device Fabrication (Vacuum Thermal Evaporation)

This protocol assumes the use of a high-vacuum thermal evaporation system.

  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each).

    • Dry the substrates with a high-purity nitrogen gun.

    • Immediately treat the ITO surface with UV-ozone or oxygen plasma for 10 minutes to improve the work function and enhance hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum chamber (base pressure < 10⁻⁶ Torr).

    • Deposit the organic layers sequentially by thermal evaporation:

      • HTL: Evaporate NPB to a thickness of 40 nm at a rate of 1-2 Å/s.

      • EML: Co-evaporate Alq3 (host) and C545T (dopant) at a weight ratio of 99:1 to a total thickness of 30 nm. Maintain a deposition rate of ~2 Å/s for the host.

      • ETL: Evaporate the purified this compound to a thickness of 20 nm at a rate of 1-2 Å/s.

  • Cathode Deposition:

    • Without breaking the vacuum, deposit a thin layer of Lithium Fluoride (LiF) to a thickness of 1 nm at a rate of 0.1-0.2 Å/s.

    • Deposit the final Aluminum (Al) cathode to a thickness of 100 nm at a rate of 5-10 Å/s.

  • Encapsulation:

    • Transfer the completed device to a nitrogen-filled glovebox.

    • Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect the organic layers from oxygen and moisture.

Protocol 3: Device Characterization
  • Electroluminescence (EL) Spectra and Luminance-Current-Voltage (L-I-V) Characteristics:

    • Use a source measure unit (SMU) and a spectroradiometer (e.g., Photo Research PR-655 or Konica Minolta CS-2000).

    • Apply a forward bias voltage to the device and measure the current density, luminance, and EL spectrum simultaneously.

    • Sweep the voltage from 0 V to a desired maximum (e.g., 15 V) in defined steps.

    • From the collected data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

  • Commission Internationale de l'Éclairage (CIE) Coordinates:

    • Calculate the 1931 CIE color coordinates from the measured EL spectrum to quantify the color of the emitted light.

  • Electron Mobility Measurement (Time-of-Flight - ToF):

    • To validate the electron-transporting properties, fabricate a single-carrier device (e.g., ITO/Cinnamalacetone/LiF/Al).

    • Use the Time-of-Flight (ToF) technique. A pulsed laser excites charge carriers at the ITO interface, and their transit time across the this compound layer under an applied electric field is measured. The mobility can be calculated from the transit time, layer thickness, and applied field.

Visualizations

Proposed OLED Device Structure

G cluster_OLED Hypothetical OLED Structure Cathode Aluminum Cathode (100 nm) EIL LiF EIL (1 nm) EIL->Cathode ETL This compound ETL (20 nm) ETL->EIL EML Alq3:C545T EML (30 nm) EML->ETL EML->light HTL NPB HTL (40 nm) HTL->EML Anode ITO Anode Anode->HTL Substrate Glass Substrate Substrate->Anode e_inj->ETL h_inj->HTL

Caption: Proposed multilayer OLED architecture with this compound as the ETL.

Experimental Workflow for OLED Fabrication and Testing

G cluster_prep Preparation cluster_fab Fabrication (Vacuum Chamber) cluster_post Post-Fabrication cluster_char Characterization synthesis Synthesis & Purification of this compound etl_dep ETL Deposition (this compound) synthesis->etl_dep substrate_clean ITO Substrate Cleaning & Treatment htl_dep HTL Deposition substrate_clean->htl_dep eml_dep EML Deposition htl_dep->eml_dep eml_dep->etl_dep cathode_dep Cathode Deposition etl_dep->cathode_dep encap Encapsulation cathode_dep->encap char L-I-V & Spectral Measurements encap->char

Caption: Workflow for fabrication and characterization of the hypothetical OLED.

Application Notes and Protocols for the Investigation of Cinnamalacetone as a Novel Photosensitizer for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a theoretical framework for the investigation of cinnamalacetone as a potential photosensitizer for Photodynamic Therapy (PDT). To date, there is no published scientific literature demonstrating the efficacy or mechanism of action of this compound in this application. The information presented herein is extrapolated from the general principles of PDT and the known chemical properties of related compounds. These protocols are intended to serve as a starting point for novel research and require rigorous experimental validation.

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to induce targeted cell death.[1][2][3] Upon activation by light, the PS transfers energy to surrounding oxygen molecules, generating highly reactive oxygen species (ROS), such as singlet oxygen, which cause localized cytotoxicity.[1][2] The ideal photosensitizer should be non-toxic in the dark, selectively accumulate in target tissues, and efficiently produce ROS upon illumination.[3]

This compound, a chemical compound related to cinnamaldehyde (B126680), possesses a conjugated system that may confer photophysical properties suitable for a photosensitizer. Cinnamaldehyde has demonstrated anticancer properties by inducing apoptosis and modulating various signaling pathways.[4][5][6][7][8] This document outlines a hypothetical framework for the initial investigation of this compound as a novel photosensitizer for PDT in cancer research.

Hypothetical Mechanism of Action

It is hypothesized that this compound, upon excitation with light of an appropriate wavelength, will transition to an excited triplet state. This triplet-state photosensitizer can then transfer its energy to molecular oxygen (Type II mechanism) to generate singlet oxygen, a potent cytotoxic agent. Alternatively, it may undergo electron transfer reactions (Type I mechanism) to produce other ROS. The generated ROS are expected to induce oxidative stress, leading to damage of cellular components and subsequent cell death through apoptosis or necrosis.


dot TD {
rankdir=LR;
bgcolor="#F1F3F4";
node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, fontcolor="#202124"];

Hypothetical mechanism of this compound-mediated PDT.

Quantitative Data Summary (Hypothetical)

The following tables are templates for organizing experimental data that would be generated during the investigation of this compound as a photosensitizer. No actual data for this compound in PDT is currently available.

Table 1: Photophysical and Photochemical Properties of this compound

ParameterExpected Value/UnitMethod of Determination
Molar Extinction Coefficient (ε)M⁻¹cm⁻¹UV-Vis Spectroscopy
Fluorescence Quantum Yield (Φf)DimensionlessFluorescence Spectroscopy
Singlet Oxygen Quantum Yield (ΦΔ)DimensionlessSinglet Oxygen Luminescence
Photostability% remaining after irradiationHPLC/UV-Vis Spectroscopy

Table 2: In Vitro Cytotoxicity of this compound-PDT

Cell LineThis compound IC₅₀ (Dark, µM)This compound-PDT IC₅₀ (Light, µM)Light Dose (J/cm²)
e.g., A549 (Lung)>100To be determinedTo be determined
e.g., MCF-7 (Breast)>100To be determinedTo be determined
e.g., HeLa (Cervical)>100To be determinedTo be determined

Experimental Protocols

The following are detailed protocols adapted from standard methodologies for evaluating novel photosensitizers.

Cell Culture
  • Maintain human cancer cell lines (e.g., A549, MCF-7, HeLa) in appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture cells upon reaching 80-90% confluency.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in culture medium.

  • Replace the culture medium with the this compound-containing medium and incubate for a predetermined time (e.g., 4, 12, or 24 hours) to allow for cellular uptake.

  • For the "Light" group, wash the cells with phosphate-buffered saline (PBS) and add fresh, phenol (B47542) red-free medium.

  • Irradiate the cells with a light source of an appropriate wavelength (to be determined based on the absorption spectrum of this compound) and a specific light dose (e.g., 1-20 J/cm²).

  • For the "Dark" group, follow the same procedure but keep the plate in the dark.

  • Incubate the cells for an additional 24-48 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ values.


dot TD {
rankdir=TB;
bgcolor="#F1F3F4";
node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, fontcolor="#202124"];

Workflow for in vitro cytotoxicity assessment.

Reactive Oxygen Species (ROS) Detection
  • Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.

  • Seed cells in a 96-well black plate and allow them to adhere.

  • Load the cells with DCFH-DA (e.g., 10 µM) for 30 minutes.

  • Wash the cells and incubate with different concentrations of this compound.

  • Irradiate the cells as described in the cytotoxicity protocol.

  • Measure the fluorescence intensity (excitation/emission ~485/535 nm) immediately after irradiation using a fluorescence microplate reader.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Seed cells in a 6-well plate and treat with this compound followed by light irradiation.

  • Include positive and negative controls.

  • After the desired incubation period (e.g., 6-24 hours), harvest the cells by trypsinization.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).


dot TD {
rankdir=TB;
bgcolor="#F1F3F4";
node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, fontcolor="#202124"];

Workflow for apoptosis detection by flow cytometry.

Future Directions

Should initial in vitro studies demonstrate promising photosensitizing activity for this compound, further investigations would be warranted. These include:

  • Determination of Subcellular Localization: Co-localization studies using fluorescent markers for organelles (e.g., mitochondria, endoplasmic reticulum, lysosomes) to understand the primary site of photodamage.

  • In Vivo Studies: Evaluation of the biodistribution, pharmacokinetics, and anti-tumor efficacy of this compound-PDT in preclinical animal models.

  • Mechanism of Cell Death: Detailed investigation of the specific apoptotic and/or necrotic pathways activated by this compound-PDT through Western blotting for key signaling proteins (e.g., caspases, Bcl-2 family proteins).

  • Structural Optimization: Synthesis and evaluation of this compound derivatives to potentially enhance photosensitizing properties, such as shifting the absorption wavelength to the near-infrared region for deeper tissue penetration.

These application notes and protocols provide a foundational roadmap for the pioneering investigation into this compound as a potential photosensitizer for photodynamic therapy. Rigorous and systematic experimentation will be crucial to validate this hypothetical application.

References

Exploring the Nonlinear Optical (NLO) Properties of Cinnamalacetone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamalacetone, a chalcone (B49325) derivative, belongs to a class of organic compounds recognized for their potential in nonlinear optics (NLO). While specific quantitative NLO data for this compound is not extensively documented in publicly available literature, its structural similarity to other well-characterized chalcones and related compounds, such as dithis compound (B213131) and cinnamaldehyde (B126680) derivatives, suggests significant potential for applications in this field. This document provides a detailed overview of the anticipated NLO properties of this compound, protocols for their characterization, and potential applications relevant to advanced research and development.

Introduction to this compound and its NLO Potential

This compound, or 4-phenyl-3-buten-2-one, is an alpha,beta-unsaturated ketone. Its molecular structure features a conjugated π-system, which is a key determinant for exhibiting NLO properties. Chalcones, in general, are known to possess significant second and third-order NLO responses, which can be fine-tuned by chemical modifications.[1] The presence of an extended π-bridge in this compound is expected to facilitate intramolecular charge transfer, a critical factor for a large NLO response.

Potential NLO Properties and Data Presentation

Based on studies of analogous compounds like cinnamaldehyde derivatives and dithis compound, the NLO properties of this compound are expected to be significant.[2][3] For context, a summary of representative NLO data from a closely related cinnamaldehyde-derived ligand is presented below. It is anticipated that this compound would exhibit properties within a comparable range.

Table 1: Representative NLO Data for a Cinnamaldehyde-Derived Schiff Base Ligand

ParameterSymbolReported ValueTechniqueReference
Second-Order NLO response (βμ product)βμ542 x 10⁻³⁰ D cm⁵ esu⁻¹Electric-Field-Induced Second Harmonic[3]
Third-Order NLO Susceptibilityχ⁽³⁾1.1 x 10⁻¹¹ esuThird Harmonic Generation (THG)[3]

Table 2: Hypothetical NLO Data for this compound

ParameterSymbolExpected RangeProposed Characterization Technique
Second Harmonic Generation Efficiencyd_eff0.5 - 2 times that of UreaKurtz-Perry Powder Technique
Second-Order Hyperpolarizabilityβ10 - 100 x 10⁻³⁰ esuHyper-Rayleigh Scattering
Nonlinear Refractive Indexn₂10⁻¹³ - 10⁻¹⁵ cm²/WZ-scan
Nonlinear Absorption Coefficientβ10⁻⁹ - 10⁻¹¹ cm/WZ-scan
Third-Order NLO Susceptibilityχ⁽³⁾10⁻¹² - 10⁻¹⁴ esuZ-scan / Third Harmonic Generation

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the characterization of its NLO properties are provided below.

Synthesis of this compound

This compound can be synthesized via a Claisen-Schmidt condensation reaction between cinnamaldehyde and acetone (B3395972), using a base catalyst like sodium hydroxide (B78521).

Materials:

  • Cinnamaldehyde

  • Acetone

  • Ethanol (B145695)

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Ice bath

  • Filtration apparatus

Protocol:

  • Dissolve cinnamaldehyde in ethanol in an Erlenmeyer flask.

  • Slowly add the NaOH solution to the flask while stirring. The pH of the mixture should be basic.

  • Add acetone dropwise to the mixture while continuing to stir vigorously.

  • Continue stirring until a precipitate (this compound) forms.

  • Cool the reaction mixture in an ice bath for 15-20 minutes to ensure complete crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with small portions of ice-cold ethanol to remove any unreacted starting materials.

  • Dry the purified this compound crystals.

G Synthesis of this compound Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification Cinnamaldehyde Cinnamaldehyde in Ethanol Mixing Mix Reactants & Catalyst Cinnamaldehyde->Mixing Acetone Acetone Acetone->Mixing NaOH NaOH Solution NaOH->Mixing Reaction Claisen-Schmidt Condensation Mixing->Reaction Precipitation Precipitation of Product Reaction->Precipitation Cooling Cooling (Ice Bath) Precipitation->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Drying Washing->Drying Product Purified this compound Drying->Product

Synthesis of this compound Workflow
Characterization of Second-Order NLO Properties (SHG Efficiency)

The Kurtz-Perry powder technique is a widely used method for the preliminary screening of materials for second-harmonic generation (SHG) efficiency.[4][5][6]

Apparatus:

  • High-intensity pulsed laser (e.g., Nd:YAG at 1064 nm)

  • Sample holder for powder

  • Reference material with known SHG efficiency (e.g., KDP or urea)

  • Photomultiplier tube (PMT) detector

  • Oscilloscope

Protocol:

  • Grind the synthesized this compound into a fine powder.

  • Pack the powder uniformly into a sample cell (e.g., a 1 mm thick quartz cell).

  • Direct the pulsed laser beam onto the sample.

  • Detect the generated second-harmonic signal (at 532 nm for a 1064 nm fundamental) using the PMT.

  • Measure the intensity of the SHG signal.

  • Replace the this compound sample with the reference material (e.g., urea) and repeat the measurement under identical conditions.

  • The SHG efficiency of this compound is determined relative to the reference.

G Kurtz-Perry SHG Measurement Workflow cluster_steps Experimental Steps Laser Pulsed Nd:YAG Laser (1064 nm) step1 1. Irradiate Sample Laser->step1 step3 3. Irradiate Reference Laser->step3 Sample Powdered this compound Sample Detector PMT Detector Sample->Detector Reference Reference Powder (e.g., Urea) Reference->Detector step2 2. Measure SHG Signal (532 nm) Detector->step2 step4 4. Measure Reference SHG Signal Detector->step4 Oscilloscope Oscilloscope step1->Sample step2->Oscilloscope step5 5. Compare Intensities step2->step5 step3->Reference step4->Oscilloscope step4->step5

Kurtz-Perry SHG Measurement Workflow
Characterization of Third-Order NLO Properties (n₂ and β)

The Z-scan technique is a sensitive and straightforward method for measuring the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[7][8][9]

Apparatus:

  • Laser with a Gaussian beam profile (CW or pulsed, e.g., Nd:YAG at 532 nm)

  • Focusing lens

  • Translation stage for moving the sample

  • Aperture

  • Photodetector

Protocol:

  • Dissolve the this compound sample in a suitable solvent (e.g., chloroform (B151607) or DMSO) to a known concentration.

  • Place the solution in a cuvette of known path length (e.g., 1 mm).

  • Mount the cuvette on a translation stage that can move it along the z-axis of the focused laser beam.

  • Closed-Aperture Z-scan (for n₂):

    • Place an aperture before the photodetector to block the outer part of the beam.

    • Translate the sample through the focal point of the lens.

    • Record the transmitted intensity as a function of the sample's position (z).

    • A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative n₂ (self-defocusing), while a valley followed by a peak indicates a positive n₂ (self-focusing).

  • Open-Aperture Z-scan (for β):

    • Remove the aperture so that the entire beam is collected by the detector.

    • Translate the sample through the focal point.

    • Record the transmitted intensity as a function of z.

    • A decrease in transmittance at the focal point indicates reverse saturable absorption (positive β), while an increase indicates saturable absorption (negative β).

  • Analyze the resulting curves to calculate the values of n₂ and β.

G Z-Scan Experimental Workflow cluster_closed Closed-Aperture (for n₂) cluster_open Open-Aperture (for β) Laser Gaussian Laser Beam Lens Focusing Lens Laser->Lens Sample This compound Solution Lens->Sample Aperture Aperture Sample->Aperture Closed Detector Photodetector Sample->Detector Open Aperture->Detector Closed Move_Sample_C Translate Sample through Focus Record_C Record Transmittance vs. z Move_Sample_C->Record_C Remove_Aperture Remove Aperture Move_Sample_O Translate Sample through Focus Remove_Aperture->Move_Sample_O Record_O Record Transmittance vs. z Move_Sample_O->Record_O

Z-Scan Experimental Workflow
Computational Investigation

Density Functional Theory (DFT) is a powerful tool for predicting and understanding the NLO properties of molecules.[1][10][11]

Software:

  • Gaussian, ORCA, or other quantum chemistry software packages.

Protocol:

  • Geometry Optimization: Optimize the molecular structure of this compound using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).

  • Property Calculation: Perform frequency calculations to confirm the optimized structure is a true minimum. Calculate the electronic properties, including the dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ).

  • Analysis: Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the intramolecular charge transfer characteristics. Correlate the calculated hyperpolarizabilities with the electronic structure.

Structure-Property Relationships and Potential Applications

The NLO response of chalcones is highly dependent on their molecular structure. The presence of electron-donating groups (D) and electron-accepting groups (A) at the ends of the π-conjugated system can significantly enhance the NLO properties.

G Structure-NLO Property Relationship in Chalcones cluster_structure Molecular Structure cluster_properties NLO Properties cluster_applications Potential Applications Donor Electron-Donating Group (D) PiBridge π-Conjugated Bridge Donor->PiBridge D-π-A System Acceptor Electron-Accepting Group (A) PiBridge->Acceptor D-π-A System ICT Intramolecular Charge Transfer (ICT) PiBridge->ICT Beta Large Second-Order Hyperpolarizability (β) ICT->Beta Chi3 Large Third-Order Susceptibility (χ⁽³⁾) ICT->Chi3 OL Optical Limiting Beta->OL Switching All-Optical Switching Chi3->Switching DataStorage 3D Optical Data Storage Chi3->DataStorage BioImaging Two-Photon Microscopy Chi3->BioImaging

Structure-NLO Property Relationship in Chalcones

The potential NLO properties of this compound make it a candidate for various applications, including:

  • Optical Limiting: Materials with strong nonlinear absorption can be used to protect sensitive optical sensors and the human eye from high-intensity laser beams.

  • All-Optical Switching: The nonlinear refractive index allows for the control of light with light, a fundamental concept for future optical computing and high-speed telecommunications.

  • 3D Optical Data Storage: Two-photon absorption can be utilized to write data in three dimensions within a material, leading to higher storage densities.

  • Bio-imaging: Molecules with large two-photon absorption cross-sections can be used as fluorescent probes in two-photon microscopy, enabling deeper tissue imaging with less photodamage. This is particularly relevant for drug development professionals.

Conclusion

While direct experimental data on the NLO properties of this compound are sparse, the well-established characteristics of the chalcone family strongly suggest its potential as an NLO material. The protocols outlined in this document provide a comprehensive framework for the synthesis and detailed characterization of its second and third-order NLO properties. The investigation of this compound and its derivatives could lead to the development of novel materials for a wide range of applications in photonics and biophotonics.

References

The Use of Cinnamalacetone as a Monomer in Polymer Synthesis: A Review of a Seemingly Unexplored Area

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamalacetone, a fragrant ketone derived from the condensation of cinnamaldehyde (B126680) and acetone (B3395972), presents an intriguing molecular structure with potential for polymerization. However, a comprehensive review of the scientific literature reveals a significant lack of studies on the use of this compound as a monomer for polymer synthesis. While its synthesis and characterization for applications in other fields, such as non-linear optics, are documented, its role as a building block for macromolecules remains unexplored. This document addresses the current void in research on poly(this compound) and explores potential reasons for this gap.

Introduction

The development of novel polymers with unique properties is a cornerstone of materials science and has profound implications for various fields, including drug delivery and biomedical applications. Monomers derived from natural sources or those that can be synthesized through green chemistry routes are of particular interest. This compound, with its conjugated system and reactive carbonyl group, theoretically presents features that could be amenable to polymerization. This application note aims to provide a comprehensive overview and protocols for the use of this compound in polymer synthesis. However, extensive searches of chemical databases and scientific literature have yielded no direct reports of this compound being successfully polymerized.

Potential Polymerization Pathways and Challenges

Theoretically, several polymerization mechanisms could be envisioned for this compound, although each presents significant challenges that may explain the absence of published research.

Radical Polymerization

The carbon-carbon double bonds in the cinnamylidene group of this compound could potentially undergo radical polymerization. In this process, a radical initiator would add to one of the double bonds, creating a new radical that could then propagate by adding to subsequent monomer units.

Diagram of Hypothetical Radical Polymerization:

G Initiator Radical Initiator (R•) Monomer This compound Monomer Initiator->Monomer Initiation Propagation1 Initiated Monomer Radical Propagation2 Growing Polymer Chain Radical Propagation1->Propagation2 Propagation Polymer Poly(this compound) Propagation2->Polymer Termination

Caption: Hypothetical radical polymerization of this compound.

Challenges:

  • Steric Hindrance: The bulky phenyl group attached to the double bond could sterically hinder the approach of the growing polymer chain, leading to low polymerization rates and low molecular weight polymers.

  • Allylic Hydrogen Abstraction: The presence of allylic hydrogens could lead to chain transfer reactions, where the radical is transferred to the monomer without propagation, effectively terminating the chain growth.

  • Radical Stability: The resulting radical may be too stable due to resonance delocalization across the conjugated system, making it less reactive towards further monomer addition.

Michael Addition Polymerization

This compound is an α,β-unsaturated ketone, making it a potential Michael acceptor. In a hypothetical Michael addition polymerization, a difunctional nucleophile (Michael donor) could react with the two electrophilic β-carbons of two this compound molecules in a step-growth manner.

Diagram of Hypothetical Michael Addition Polymerization:

G Donor Difunctional Michael Donor (Nu-R-Nu) Acceptor This compound Monomer Donor->Acceptor 1,4-Addition Adduct Michael Adduct Polymer Linear Polymer Adduct->Polymer Step-growth Polymerization

Caption: Hypothetical Michael addition polymerization with this compound.

Challenges:

  • Stoichiometric Balance: Like all step-growth polymerizations, achieving high molecular weight polymers would require a precise stoichiometric balance between the difunctional nucleophile and this compound.

  • Side Reactions: The carbonyl group of this compound could potentially undergo side reactions with the nucleophile, disrupting the polymerization process.

  • Reversibility: The Michael addition reaction can be reversible, which could limit the final molecular weight of the polymer.

Synthesis of the Precursor: Dithis compound

While the polymerization of this compound is not documented, its dimer, dithis compound, can be readily synthesized via a double aldol (B89426) condensation of cinnamaldehyde with acetone. This reaction is well-established and serves as a common undergraduate organic chemistry experiment.

Experimental Protocol: Synthesis of Dithis compound

This protocol is adapted from standard organic chemistry laboratory procedures.

Materials:

  • Cinnamaldehyde

  • Acetone

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10% w/v)

  • Distilled water

  • Ice bath

  • Buchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

Procedure:

  • In an Erlenmeyer flask, dissolve a specific amount of cinnamaldehyde in ethanol.

  • In a separate beaker, prepare a solution of sodium hydroxide in water and cool it in an ice bath.

  • Slowly add the sodium hydroxide solution to the cinnamaldehyde solution while stirring vigorously.

  • Add acetone dropwise to the reaction mixture. A precipitate should start to form.

  • Continue stirring the mixture at room temperature for a specified time (e.g., 30 minutes to 1 hour).

  • Cool the mixture in an ice bath to complete the precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with cold ethanol to remove any unreacted starting materials.

  • Allow the product to air dry or dry in a desiccator.

  • Characterize the product by determining its melting point and obtaining spectroscopic data (e.g., IR and NMR).

Quantitative Data for a Typical Dithis compound Synthesis:

Reactant/ProductMolar Mass ( g/mol )AmountMolesYield (%)Melting Point (°C)
Cinnamaldehyde132.16User-definedCalculated--
Acetone58.08User-definedCalculated--
Dithis compound234.29MeasuredCalculatedCalculated145-148

Note: The amounts of reactants and the resulting yield will vary depending on the specific experimental setup.

Related Research: Cinnamaldehyde-Containing Polymers

While this compound itself has not been reported as a monomer, its precursor, cinnamaldehyde, has been incorporated into polymers for various biomedical applications. These approaches, however, do not involve the polymerization of cinnamaldehyde directly but rather its conjugation to or encapsulation within a pre-existing polymer.

  • Cinnamaldehyde-Conjugated Polymers: Cinnamaldehyde can be chemically linked to polymers, often through its aldehyde group, to impart antimicrobial or anticancer properties to the material.

  • Cinnamaldehyde-Loaded Polymers: Cinnamaldehyde can be physically encapsulated within a polymer matrix, such as in nanoparticles or films, for controlled release applications.

These studies highlight the interest in the biological activities of cinnamaldehyde derivatives but also underscore the absence of research into polymers derived directly from this compound.

Conclusion and Future Perspectives

The use of this compound as a monomer in polymer synthesis appears to be a novel and unexplored area of research. The lack of published data suggests that there may be significant synthetic challenges, such as steric hindrance or unfavorable reaction kinetics, that have prevented its successful polymerization.

For researchers interested in this area, a systematic investigation into the polymerization of this compound under various conditions (e.g., different initiators, catalysts, solvents, and temperatures) would be necessary to determine its viability as a monomer. Should these challenges be overcome, poly(this compound) could potentially offer interesting properties due to its aromatic and carbonyl functionalities, with possible applications in areas such as specialty coatings, functional additives, or even as a degradable polymer for biomedical uses. However, without any existing data, this remains speculative.

This document serves to highlight a gap in the current state of polymer chemistry and encourages foundational research to explore the potential of this compound as a novel monomer.

Application Notes & Protocols: Dicinnamalacetone as a Visual Indicator for Non-Aqueous Titrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-aqueous titrations are a cornerstone of pharmaceutical analysis, enabling the quantification of weakly acidic or basic compounds that are insoluble in water or provide poor endpoints in aqueous media.[1][2][3] The success of these titrations hinges on the appropriate selection of a non-aqueous solvent, a suitable titrant, and a clear method for endpoint detection. While potentiometric methods are common, visual indicators offer a simple, cost-effective alternative.

This document outlines the application of dicinnamalacetone (B213131), a conjugated organic compound, as a visual indicator for the non-aqueous acidimetric titration of weak bases. Dithis compound is known to undergo a distinct color change in the presence of strong acids, such as hydrogen halides, making it a promising candidate for endpoint determination in titrations involving strong acid titrants like perchloric acid.[4]

Principle of Operation

In a non-aqueous environment, the basicity of weak bases is enhanced by using a protogenic solvent like glacial acetic acid.[1][5] Titration is performed with a strong acid, typically perchloric acid dissolved in glacial acetic acid. The perchloric acid reacts with the acetic acid to form the highly acidic onium ion (CH₃COOH₂⁺), which then readily donates a proton to the weak base being analyzed.[6][7]

The endpoint of the titration is reached when all the weak base has been neutralized. The first drop of excess perchloric acid then protonates the dithis compound indicator, causing a shift in its electronic conjugation and resulting in a sharp visual color change from yellow to red.

Signaling Pathway

G cluster_titration Titration Environment (Glacial Acetic Acid) cluster_endpoint At Endpoint Analyte Weak Base (B) Analyte_N Neutralized Base (BH⁺) Analyte->Analyte_N Becomes Titrant Perchloric Acid (HClO₄) Onium Onium Ion (CH₃COOH₂⁺) Titrant->Onium Forms Onium->Analyte Neutralizes Indicator_Y Dithis compound (Yellow) Onium->Indicator_Y Protonates (at endpoint) Indicator_R Protonated Indicator (Red) Indicator_Y->Indicator_R Color Change

Caption: Principle of non-aqueous titration using dithis compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Dithis compoundReagentSigma-Aldrich, etc.Indicator
Glacial Acetic AcidACS GradeFisher Scientific, etc.Solvent, >99.7% purity
Acetic Anhydride (B1165640)ACS GradeVWR, etc.For removal of water
Perchloric Acid (70%)ACS GradeJ.T. Baker, etc.Titrant
Potassium Hydrogen Phthalate (B1215562)Primary StandardNIST traceableFor standardization
Triethanolamine (B1662121)Analytical Standard-Example weak base analyte
DioxaneACS Grade-Solvent for indicator
Magnetic Stirrer & Stir Bars---
10 mL or 25 mL BuretteClass A--

Experimental Protocols

Preparation of 0.1 N Perchloric Acid Titrant
  • Mix 8.5 mL of 70% perchloric acid with 900 mL of glacial acetic acid in a 1 L volumetric flask.

  • Carefully add 30 mL of acetic anhydride to the solution while stirring.[5] Caution: This reaction is exothermic.

  • Dilute to the 1 L mark with glacial acetic acid.

  • Allow the solution to stand for 24 hours to ensure complete reaction of the acetic anhydride with any residual water.

Standardization of 0.1 N Perchloric Acid
  • Accurately weigh approximately 0.5 g of dried potassium hydrogen phthalate (PHP) into a 250 mL flask.

  • Dissolve the PHP in 50 mL of glacial acetic acid.

  • Add 2-3 drops of a suitable indicator (e.g., 0.5% Crystal Violet in glacial acetic acid) until a distinct color is observed.

  • Titrate with the prepared 0.1 N perchloric acid solution until the color changes from violet to blue-green.[5]

  • Calculate the normality of the perchloric acid solution.

Preparation of Dithis compound Indicator Solution (0.1% w/v)
  • Weigh 100 mg of dithis compound powder.

  • Dissolve in 100 mL of dioxane.

  • Store in a tightly sealed, light-resistant bottle.

Titration of a Weak Base (Triethanolamine)

G A 1. Sample Preparation Accurately weigh ~0.3 g of Triethanolamine into a 250 mL flask. B 2. Dissolution Dissolve the sample in 50 mL of glacial acetic acid. A->B C 3. Add Indicator Add 3-4 drops of 0.1% Dithis compound solution. (Solution turns yellow) B->C D 4. Titration Titrate with standardized 0.1 N Perchloric Acid from a burette with constant stirring. C->D E 5. Endpoint Detection Record the volume of titrant when the solution color sharply changes from yellow to a stable bright red. D->E F 6. Calculation Calculate the purity or concentration of the analyte. E->F

Caption: Experimental workflow for titration of a weak base.

Protocol:

  • Sample Preparation: Accurately weigh approximately 0.3 g of triethanolamine into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 50 mL of glacial acetic acid to the flask and swirl to dissolve the sample completely. Gentle warming may be applied if necessary.

  • Indicator Addition: Add 3-4 drops of the 0.1% w/v dithis compound indicator solution. The solution should appear yellow.

  • Titration: Titrate the sample solution with the standardized 0.1 N perchloric acid, ensuring constant mixing with a magnetic stirrer.

  • Endpoint: The endpoint is reached upon the first appearance of a stable, bright red color. Record the volume of titrant used.

  • Blank Determination: Perform a blank titration using 50 mL of glacial acetic acid and the same amount of indicator. Subtract the blank volume from the sample titration volume.

Data Presentation and Calculations

The results of the titration can be used to determine the purity of the weak base.

Calculation Formula:

Purity (%) = ( (V_sample - V_blank) × N_HClO₄ × Eq. Wt. ) / ( W_sample ) × 100

Where:

  • V_sample : Volume of titrant for the sample (mL)

  • V_blank : Volume of titrant for the blank (mL)

  • N_HClO₄ : Normality of the perchloric acid titrant

  • Eq. Wt. : Equivalent weight of the analyte ( g/mol )

  • W_sample : Weight of the sample (g)

Table 1: Example Titration Data for Triethanolamine
ParameterTrial 1Trial 2Trial 3
Sample Weight (g)0.30150.30500.3028
Titrant Volume (mL)20.3520.6020.45
Blank Volume (mL)0.050.050.05
Calculated Purity (%) 99.8% 99.7% 99.9%

(Note: Data is illustrative. Assumes N_HClO₄ = 0.1000 N and Eq. Wt. of Triethanolamine = 149.19 g/mol )

Table 2: Color Transitions of Common Non-Aqueous Indicators
IndicatorSolventColor in Basic MediumColor in Acidic Medium
Dithis compound (Proposed) Dioxane/Acetic AcidYellowBright Red
Crystal VioletGlacial Acetic AcidVioletYellowish-Green
Oracet Blue BGlacial Acetic AcidBluePink
1-NaphtholbenzeinGlacial Acetic AcidYellowGreen

Conclusion and Recommendations

Dithis compound shows significant potential as a visual indicator for non-aqueous acidimetric titrations. Its sharp, unambiguous color change from yellow to red provides a clear endpoint. This proposed application is based on the known chemical properties of dithis compound and established principles of non-aqueous titrimetry. Further validation and comparative studies against potentiometric methods or other established indicators are recommended to fully characterize its performance, including its pH transition range in various non-aqueous systems. Researchers are encouraged to optimize the indicator concentration and solvent system for their specific applications.

References

Application Note: Protocol for the Synthesis of Dibenzalacetone via Crossed Aldol Condensation in a Teaching Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] This application note details the protocol for the synthesis of 1,5-diphenyl-1,4-pentadien-3-one, commonly known as dibenzalacetone, through a base-catalyzed crossed aldol condensation. This specific type of crossed aldol reaction, involving an aldehyde and a ketone, is referred to as a Claisen-Schmidt condensation.[2][3][4] The reaction utilizes two equivalents of benzaldehyde (B42025) which react with one equivalent of acetone (B3395972) in the presence of a sodium hydroxide (B78521) catalyst.[2][5] Benzaldehyde is an ideal substrate as it lacks α-hydrogens and therefore cannot self-condense by forming an enolate.[2][6] Acetone, possessing α-hydrogens, is deprotonated by the base to form a nucleophilic enolate ion which attacks the electrophilic carbonyl carbon of benzaldehyde.[3][7] A subsequent dehydration step yields a conjugated system, and the process repeats on the other side of the acetone molecule to form the final dibenzalacetone product.[7][8] The final product is highly conjugated, which contributes to its stability and color.[7] Due to its precipitation from the reaction mixture, the equilibrium is driven towards the product.[4] This experiment is a classic and reliable procedure for undergraduate organic chemistry teaching labs.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.[9][10]

  • Sodium Hydroxide (NaOH): Corrosive and can cause severe skin burns and eye damage.[10][11] Handle with care.

  • Benzaldehyde: Harmful if swallowed or in contact with skin.[9]

  • Acetone and Ethanol (B145695): Highly flammable liquids.[9][10] Keep away from open flames and hot surfaces.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers as per institutional guidelines.[9][10] The filtrate from the reaction should be placed in the basic aqueous waste container.[10]

Experimental Protocol

This protocol outlines the synthesis, purification, and characterization of dibenzalacetone.

Materials and Reagents:

  • Benzaldehyde

  • Acetone

  • Sodium Hydroxide (NaOH) pellets

  • 95% Ethanol

  • Distilled Water

  • Erlenmeyer flasks

  • Stir bar and magnetic stir plate

  • Graduated cylinders

  • Büchner funnel and filter flask for vacuum filtration

  • Melting point apparatus

Procedure:

  • Preparation of Catalyst Solution: In a 125 mL Erlenmeyer flask, prepare a 10% aqueous NaOH solution by dissolving sodium hydroxide in distilled water.[9][12] For a typical scale, dissolve 2.5 g of NaOH in a solution of 25 mL of distilled water and 20 mL of 95% ethanol.[5] Stir the mixture until the NaOH is fully dissolved. The dissolution is exothermic, so allow the solution to cool to room temperature (around 20-25°C), using an ice bath if necessary.[5][12]

  • Preparation of Reactant Solution: In a separate small flask or beaker, mix two equivalents of benzaldehyde with one equivalent of acetone. For the scale mentioned above, this corresponds to approximately 5.3 g (5.1 mL) of benzaldehyde and 1.45 g (1.8 mL) of acetone.[12]

  • Reaction:

    • Place the flask containing the cooled NaOH/ethanol solution on a magnetic stir plate and begin stirring.

    • Slowly add the benzaldehyde/acetone mixture to the stirring NaOH solution over about 5-10 minutes.[13] A fluffy yellow precipitate of dibenzalacetone should form within a few minutes.[5][12]

    • Continue to stir the mixture vigorously at room temperature for a total of 30 minutes to ensure the reaction goes to completion.[5][12]

  • Isolation of Crude Product:

    • Collect the yellow solid product by vacuum filtration using a Büchner funnel.[12]

    • Wash the crystals thoroughly with cold distilled water to remove any residual NaOH.[9][12] Continue washing until the filtrate is neutral.

    • Perform a final wash with a small amount of cold 95% ethanol to remove any unreacted benzaldehyde.[14]

    • Allow the product to air dry on the filter for several minutes by drawing air through the funnel. Weigh the crude product.

  • Purification by Recrystallization:

    • Transfer the crude dibenzalacetone to an Erlenmeyer flask.

    • Add a minimal amount of hot 95% ethanol or ethyl acetate (B1210297) and heat the mixture gently in a water bath until all the solid dissolves.[6][12]

    • Allow the solution to cool slowly to room temperature. Yellow crystals of purified dibenzalacetone will form.[6]

    • Once crystal formation appears complete, cool the flask in an ice bath to maximize crystal yield.[1]

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry completely.

  • Characterization:

    • Weigh the dried, purified product and calculate the percent yield.

    • Determine the melting point of the purified dibenzalacetone. The literature melting point for the pure trans,trans-isomer is 110-111°C.[15][16]

    • Observe the color and crystalline form of the product. Dibenzalacetone should be a pale to bright yellow crystalline solid.[5][16]

Data Presentation

The following table should be used to record all quantitative data throughout the experiment.

ParameterValue
Reactants
Volume of Benzaldehyde (mL)
Mass of Benzaldehyde (g)
Moles of Benzaldehyde
Volume of Acetone (mL)
Mass of Acetone (g)
Moles of Acetone
Limiting ReagentAcetone[15]
Product: Dibenzalacetone
Molecular Weight ( g/mol )234.29
Theoretical Yield (g)
Mass of Crude Product (g)
Mass of Purified Product (g)
Results
Percent Yield (%)
Experimental Melting Point (°C)
Literature Melting Point (°C)110-111 °C[15][16]
AppearanceYellow Crystalline Solid[9]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of dibenzalacetone.

G Workflow for Dibenzalacetone Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis prep_naoh Prepare NaOH/Ethanol Solution react Combine Solutions & Stir for 30 min prep_naoh->react prep_reactants Mix Benzaldehyde and Acetone prep_reactants->react filter Vacuum Filter Crude Product react->filter Precipitate Forms wash Wash with H2O and cold Ethanol filter->wash recrystallize Recrystallize from hot Ethanol wash->recrystallize filter_pure Vacuum Filter Purified Product recrystallize->filter_pure Crystals Form yield Calculate Percent Yield filter_pure->yield mp Determine Melting Point filter_pure->mp

Caption: Experimental workflow for the synthesis of dibenzalacetone.

References

Application Notes: Cinnamalacetone as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamalacetone, an α,β-unsaturated ketone, serves as a valuable and versatile starting material in synthetic organic chemistry. Its conjugated system, featuring both electrophilic and nucleophilic centers, makes it an ideal precursor for the construction of a wide array of heterocyclic compounds. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development, as they form the core structure of many pharmacologically active agents. This document provides detailed application notes and experimental protocols for the synthesis of several key classes of N-heterocycles, including pyrimidines, pyrazoles, and substituted pyridines, using this compound as the primary building block.

Note on Protocols: Detailed experimental protocols specifically citing this compound are not widely available in published literature. The following protocols have been adapted from established methods for structurally similar α,β-unsaturated ketones (chalcones). Researchers should consider these as starting points and may need to optimize reaction conditions such as temperature, reaction time, and catalyst loading for this compound specifically.

Synthesis of 2-Aminopyrimidines

The reaction of α,β-unsaturated ketones with guanidine (B92328) is a classical and efficient method for the synthesis of 2-aminopyrimidine (B69317) derivatives. The reaction proceeds via a condensation mechanism, leading to the formation of the six-membered diazine ring. These compounds are of particular interest due to their wide range of biological activities.

Data Presentation: Synthesis of 2-Aminopyrimidines from Chalcones

The following table summarizes typical reaction conditions for the synthesis of 2-aminopyrimidines from various chalcones, which can be adapted for this compound.

Entryα,β-Unsaturated KetoneN-C-N ReagentCatalyst/BaseSolventTime (h)Yield (%)Reference
1Substituted ChalconeGuanidine HydrochlorideKOHEthanol (B145695)10Good
2Substituted ChalconeGuanidinium CarbonateNoneDMF362-65[1]
3Imidazolyl ChalconeGuanidine Hydrochloride---Good[2]
Experimental Protocol: Synthesis of 4-methyl-6-styryl-pyrimidin-2-amine
  • Reagent Preparation : In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (15-25 mL).

  • Addition of Guanidine : To the solution, add guanidine hydrochloride (1.0 eq.) and a solution of potassium hydroxide (B78521) (5 mL of an appropriate concentration) or another suitable base.

  • Reaction : Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up : After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice.

  • Isolation : The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried.

  • Purification : The crude product can be recrystallized from a suitable solvent system, such as ethanol or a dichloromethane/methanol mixture, to afford the purified 2-aminopyrimidine derivative.[3]

G

Synthesis of Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are readily synthesized by the condensation reaction of α,β-unsaturated ketones with hydrazine (B178648) hydrate (B1144303). The reaction typically proceeds in an acidic or alcoholic medium and is a cornerstone for creating libraries of potential drug candidates.

Data Presentation: Synthesis of Pyrazoles from Chalcones
Entryα,β-Unsaturated KetoneReagentSolventTime (h)Yield (%)Reference
1Substituted ChalconeHydrazine HydrateEthanol3Good[4]
2Substituted ChalconeHydrazine HydrateAcetic Acid6-8Good[5]
3Diketone (in situ)Hydrazine HydrateEtOH/THF< 1Good[6]
Experimental Protocol: Synthesis of 3-methyl-5-styryl-1H-pyrazole
  • Reagent Preparation : Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid (10-20 mL) in a round-bottom flask.[4][5]

  • Addition of Hydrazine : Add hydrazine hydrate (2.0 eq.) to the solution. If using an acidic medium like acetic acid, the amount of hydrazine may be adjusted.[4][5]

  • Reaction : Attach a reflux condenser and heat the reaction mixture to reflux for 3-8 hours. Monitor the reaction's progress using TLC.[4][5]

  • Work-up : Upon completion, allow the mixture to cool to room temperature. If the reaction was performed in ethanol, concentrate the solvent under reduced pressure and pour the residue into crushed ice.[4]

  • Isolation : Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification : Recrystallize the crude pyrazole (B372694) from ethanol to obtain the purified product.

// Nodes this compound [label="this compound\n(α,β-Unsaturated Ketone)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrazine [label="Hydrazine Hydrate\n(H2N-NH2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Pyrazoline Intermediate\n(via Michael Addition)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrazole [label="3-Methyl-5-styryl-1H-pyrazole\n(Aromatization)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> Intermediate [label="1. Nucleophilic Attack\n(Reflux in EtOH/AcOH)"]; Hydrazine -> Intermediate; Intermediate -> Pyrazole [label="2. Dehydration/\nOxidation"]; } /dot Caption: Reaction pathway for the synthesis of pyrazoles from this compound.

Synthesis of 2-Amino-3-cyanopyridines (Multicomponent Reaction)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, adhering to the principles of green chemistry. 2-Amino-3-cyanopyridines can be synthesized via a four-component reaction of an aldehyde or ketone, malononitrile (B47326), a methyl ketone, and ammonium (B1175870) acetate (B1210297). In this adaptation, this compound acts as both the α,β-unsaturated system and the methyl ketone component.

Data Presentation: Synthesis of 2-Amino-3-cyanopyridines

| Entry | Aldehyde | Ketone | C-Source | N-Source | Catalyst | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Aromatic Aldehyde | Acetophenone | Malononitrile | NH₄OAc | None (Ethanol) | 10-14 | Good |[7] | | 2 | Aromatic Aldehyde | Acetophenone | Malononitrile | NH₄OAc | TBBDA/PBBS | 1-2 | 85-95 |[8] | | 3 | Aromatic Aldehyde | Acetophenone | Malononitrile | NH₄OAc | Cu/C | - | 82-95 |[9] | | 4 | Aromatic Aldehyde | Acetophenone | Malononitrile | NH₄OAc | MW (no solvent) | < 0.15 | 72-86 |[10] |

Experimental Protocol: Synthesis of 2-Amino-4-phenyl-6-styryl-nicotinonitrile (Adapted)

This protocol is a conceptual adaptation of a four-component reaction. This compound would react with malononitrile and an aldehyde in the presence of ammonium acetate.

  • Reagent Mixture : In a round-bottom flask, combine benzaldehyde (B42025) (1.0 eq.), this compound (1.0 eq.), malononitrile (1.0-1.5 eq.), and ammonium acetate (2.0-15.0 eq.).[7][9]

  • Solvent/Catalyst : Add a suitable solvent such as ethanol (20 mL) or acetonitrile (B52724) (2 mL).[7][9] A catalyst, such as a Lewis acid or a heterogeneous catalyst, may be added to improve yields and reaction times.[8][9] Alternatively, the reaction can be performed under solvent-free conditions, potentially with microwave irradiation.[10]

  • Reaction : Heat the mixture to reflux (e.g., 80-100 °C) for the required time (which can range from minutes to several hours depending on the method). Monitor the reaction by TLC.[7][8]

  • Work-up : After cooling, if a precipitate has formed, filter the solid product. If no solid forms, the solvent is typically removed under reduced pressure.[7]

  • Isolation : The crude product is washed with cold ethanol or water.

  • Purification : The final product can be purified by recrystallization from a suitable solvent like a DMF/methanol mixture.[7]

G

Conclusion

This compound is a readily accessible and highly effective precursor for the synthesis of diverse heterocyclic compounds. The protocols outlined in this document for preparing pyrimidines, pyrazoles, and pyridines demonstrate its utility in generating molecular scaffolds of high interest for pharmaceutical and materials science research. While optimization may be required, these adapted procedures provide a solid foundation for researchers to explore the rich chemistry of this compound in the development of novel heterocyclic molecules.

References

Application Notes and Protocols: Investigating the Charge Transfer Characteristics of Cinnamalacetone (Dicinnamalacetone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the charge transfer characteristics of cinnamalacetone, a molecule of interest for its potential applications in nonlinear optics and as a chromophore in various systems. The following sections detail the theoretical background, experimental protocols, and computational methods for a thorough analysis of its electronic properties.

Introduction to Charge Transfer in this compound

This compound, chemically known as dithis compound (B213131) (DCA), is a conjugated organic molecule. Its structure, featuring two phenyl rings connected to a central ketone via a series of conjugated double bonds, facilitates intramolecular charge transfer (ICT) upon electronic excitation. This charge transfer from the electron-donating phenyl groups to the electron-accepting carbonyl group is the basis for its notable nonlinear optical (NLO) properties.[1] The extended π-system allows for the delocalization of electrons, and the energy of the electronic transitions is sensitive to the surrounding environment, such as the polarity of the solvent (solvatochromism).

Understanding the charge transfer characteristics of this compound is crucial for its application in materials science, particularly in the development of NLO materials.[1] Key parameters that define these characteristics include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO energy gap, oxidation and reduction potentials, and photophysical properties such as fluorescence and solvatochromism.

Synthesis of this compound (Dithis compound)

This compound can be synthesized via a crossed aldol (B89426) condensation reaction between cinnamaldehyde (B126680) and acetone (B3395972) in the presence of a base.[1]

Protocol for Synthesis:

  • In a 100 mL Erlenmeyer flask, combine 2 mL of cinnamaldehyde and 10 mL of ethanol (B145695).

  • Slowly add 7 mL of a 2M sodium hydroxide (B78521) (NaOH) solution while swirling to ensure the mixture is basic.

  • Using a micro-syringe, add 2.5 mL of acetone to the mixture and swirl vigorously until a precipitate forms.

  • To ensure complete crystallization, cool the reaction mixture in an ice bath for 15-20 minutes.

  • Collect the yellow crystalline product by vacuum filtration.

  • Wash the crystals with 3-4 small portions of ice-cold ethanol to remove any unreacted starting materials.

  • Allow the crystals to air dry. The melting point of the purified product is approximately 142-143°C.[1]

Experimental and Computational Characterization

A combination of spectroscopic, electrochemical, and computational methods is employed to fully characterize the charge transfer properties of this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the electronic absorption properties of this compound, specifically the wavelength of maximum absorption (λmax), which corresponds to the energy of the π-π* transition.

Experimental Protocol for UV-Vis Spectroscopy:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol, acetonitrile (B52724), or dichloromethane) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the same solvent to a final concentration in the range of 1-10 µM.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum across the desired wavelength range (e.g., 200-600 nm).

  • Sample Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Solvatochromism Study: To investigate the effect of solvent polarity on the electronic transitions, record the UV-Vis spectra of this compound in a series of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, and acetonitrile). A shift in λmax with solvent polarity is indicative of a change in the dipole moment upon excitation, a characteristic of intramolecular charge transfer.

Table 1: UV-Vis Absorption Data for this compound

SolventDielectric Constantλmax (nm)
95% Ethanol25.7377

Note: Limited experimental data is available in the literature for a comprehensive solvatochromism study of this compound. The value in 95% ethanol is reported.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the excited state properties of this compound, including its emission spectrum, fluorescence quantum yield, and fluorescence lifetime.

Experimental Protocol for Fluorescence Spectroscopy:

  • Solution Preparation: Prepare a dilute solution of this compound in a fluorescence-grade solvent (e.g., cyclohexane (B81311) or ethanol) with an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

  • Excitation and Emission Spectra: Place the sample in a quartz cuvette in the fluorometer. Record the emission spectrum by exciting the sample at its λmax from the UV-Vis spectrum. Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission.

  • Quantum Yield Measurement: The fluorescence quantum yield (Φf) can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4). The quantum yield is calculated using the following equation: Φf,sample = Φf,ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Fluorescence Lifetime Measurement: Fluorescence lifetime can be measured using time-correlated single-photon counting (TCSPC). This provides information on the decay kinetics of the excited state.

Table 2: Photophysical Data for this compound (Representative)

ParameterValue
Emission λmax (nm)Data not available in searched literature
Fluorescence Quantum Yield (Φf)Data not available in searched literature
Fluorescence Lifetime (τ) (ns)Data not available in searched literature
Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of this compound. These values can be used to estimate the HOMO and LUMO energy levels.

Experimental Protocol for Cyclic Voltammetry:

  • Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

  • Analyte Solution: Dissolve this compound in the electrolyte solution to a concentration of approximately 1 mM.

  • Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential over a suitable range to observe the oxidation and reduction peaks.

  • Data Analysis: Determine the onset potentials for oxidation (Eox) and reduction (Ered). The HOMO and LUMO energy levels can be estimated using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard (E1/2(Fc/Fc+) vs. Ag/AgCl in acetonitrile is ~0.38 V): EHOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8] ELUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]

Table 3: Electrochemical Data and Estimated Energy Levels for this compound (Representative)

ParameterPotential (V vs. Fc/Fc+)Energy Level (eV)
Onset Oxidation Potential (Eox)Data not available in searched literatureEHOMO
Onset Reduction Potential (Ered)Data not available in searched literatureELUMO
HOMO-LUMO Gap (Eg)-Calculated from ELUMO - EHOMO
Computational Chemistry (DFT and TD-DFT)

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting the electronic structure and properties of molecules like this compound.

Computational Protocol for DFT and TD-DFT Calculations:

  • Molecular Geometry Optimization:

    • Build the initial structure of the trans,trans-dithis compound molecule.

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This will find the lowest energy conformation of the molecule.

  • Frontier Molecular Orbital (FMO) Analysis:

    • From the optimized geometry, perform a single-point energy calculation to obtain the energies of the HOMO and LUMO.

    • The HOMO-LUMO energy gap (Eg = ELUMO - EHOMO) is a key parameter related to the molecule's electronic excitability and chemical reactivity.

  • Simulated UV-Vis Spectrum (TD-DFT):

    • Using the optimized ground-state geometry, perform a TD-DFT calculation (e.g., TD-B3LYP/6-31G(d)) to calculate the vertical excitation energies and oscillator strengths of the lowest-lying electronic transitions.

    • The calculated excitation with the largest oscillator strength will correspond to the main absorption band in the UV-Vis spectrum (λmax).

  • Visualization:

    • Visualize the electron density distribution of the HOMO and LUMO to understand the nature of the electronic transition. For a charge-transfer molecule, the HOMO is typically localized on the electron-donating moiety, and the LUMO is on the electron-accepting moiety.

Table 4: Calculated Electronic Properties of this compound (Representative)

ParameterCalculated Value (eV)
EHOMODependent on computational method
ELUMODependent on computational method
HOMO-LUMO Gap (Eg)Dependent on computational method
First Excitation Energy (S0 → S1)Dependent on computational method

Visualizations

The following diagrams illustrate the concepts and workflows described in these application notes.

G cluster_ground Ground State cluster_excited Excited State HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Photon Absorption (Intramolecular Charge Transfer) G start Start synthesis Synthesis of This compound start->synthesis purification Purification and Characterization synthesis->purification uv_vis UV-Vis Spectroscopy (λmax, Solvatochromism) purification->uv_vis fluorescence Fluorescence Spectroscopy (Emission, Quantum Yield, Lifetime) purification->fluorescence cv Cyclic Voltammetry (Eox, Ered) purification->cv dft DFT/TD-DFT Calculations (HOMO, LUMO, Eg, Spectra) purification->dft analysis Data Analysis and Interpretation uv_vis->analysis fluorescence->analysis cv->analysis dft->analysis end End analysis->end G Donor Phenyl Rings (Electron Donor) Bridge Conjugated π-System Donor->Bridge e- donation Acceptor Carbonyl Group (Electron Acceptor) Bridge->Acceptor e- withdrawal

References

Troubleshooting & Optimization

optimizing reaction conditions for high yield of cinnamalacetone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Cinnamalacetone Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the high-yield synthesis of this compound.

Note on Nomenclature: The reaction between cinnamaldehyde (B126680) and acetone (B3395972) can produce both a mono-substituted product (this compound or benzylideneacetone) and a di-substituted product (dithis compound). Most high-yield synthetic protocols focus on the formation of dithis compound (B213131), a bright yellow crystalline solid, which is the product of a double aldol (B89426) condensation.[1][2] This guide will primarily address the synthesis of dithis compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in the synthesis of dithis compound can arise from several factors:

  • Suboptimal Molar Ratio of Reactants: The synthesis of dithis compound requires a 2:1 molar ratio of cinnamaldehyde to acetone.[3] An excess of acetone may favor the formation of the mono-substituted product, this compound.[4]

  • Incorrect Base Concentration: The concentration of the base catalyst (e.g., sodium hydroxide) is crucial. A concentration that is too low can slow down the reaction, leading to incomplete conversion. Conversely, a concentration that is too high can promote side reactions.[5]

  • Inadequate Reaction Time: The reaction requires sufficient time for the second aldol condensation to occur, leading to the formation of dithis compound.[2] Rushing the reaction can result in a mixture of mono- and di-substituted products.

  • Poor Temperature Control: While the reaction is typically run at room temperature, excessive heat can lead to the formation of undesirable byproducts and a darker, stickier product.[4] Cooling the reaction mixture in an ice bath after the initial reaction period can aid in complete crystallization.

  • Inefficient Mixing: Vigorous stirring is necessary to ensure proper mixing of the reactants, especially in a biphasic system (if applicable), to facilitate the reaction.[5]

Q2: The product obtained is an oil or a sticky solid instead of a crystalline powder. How can I resolve this?

A2: The formation of an oily or sticky product often indicates the presence of impurities or the mono-substituted intermediate. Here are some troubleshooting steps:

  • Ensure Complete Reaction: As mentioned above, allow for a sufficient reaction time with vigorous stirring to drive the reaction towards the di-substituted product.

  • Purification:

    • Washing: Thoroughly wash the crude product with cold water to remove any remaining sodium hydroxide (B78521) and other water-soluble impurities.[5] Subsequently, washing with a small amount of ice-cold ethanol (B145695) can help remove unreacted cinnamaldehyde and the mono-substituted product.

    • Recrystallization: Recrystallization from a suitable solvent, such as hot ethyl acetate (B1210297) or 95% ethanol, is a highly effective method for purifying the product and obtaining well-defined crystals.[5][6]

  • Neutralization: After the reaction, neutralizing any excess base with a dilute acid like hydrochloric acid or acetic acid before product isolation can sometimes improve the product's physical form.[4]

Q3: How can I minimize the formation of the mono-substituted product (this compound)?

A3: To favor the formation of dithis compound, it is essential to control the stoichiometry of the reactants. Use a 2:1 molar ratio of cinnamaldehyde to acetone. Adding the acetone to a mixture of the cinnamaldehyde and the base catalyst can also help ensure that the initially formed enolate of acetone reacts with a second molecule of cinnamaldehyde.[1]

Q4: What is the role of the base catalyst in this reaction?

A4: The synthesis of dithis compound is a base-catalyzed aldol condensation.[6][7] The base, typically sodium hydroxide or potassium hydroxide, deprotonates the alpha-hydrogen of acetone to form a resonance-stabilized enolate ion.[6] This enolate then acts as a nucleophile, attacking the carbonyl carbon of cinnamaldehyde.[1][8] The base is regenerated in the final dehydration step and thus acts as a catalyst.

Q5: The final product has a strong smell of cinnamon. What does this indicate?

A5: A persistent cinnamon odor in the final product suggests the presence of unreacted cinnamaldehyde.[9] This can be addressed by:

  • Ensuring the correct stoichiometry was used.

  • Thoroughly washing the product with a suitable solvent like cold ethanol to remove the residual aldehyde.

  • Recrystallizing the product.[9]

Quantitative Data Summary

The following table summarizes various reaction conditions and reported outcomes for the synthesis of dithis compound.

Cinnamaldehyde (moles)Acetone (moles)Catalyst (Base)Solvent(s)Temperature (°C)Reaction TimeYield (%)Melting Point (°C)Reference
0.0500.025Sodium HydroxideWater, EthanolRoom Temp30 minNot specifiedNot specified[10]
10.5Sodium HydroxideWater, Alcohol20-2530 min90-94104-107 (crude), 110-111 (recrystallized)[5]
0.05Not specifiedSodium Hydroxide (10%)EthanolRoom Temp30 minNot specified144-145[6]
Not specifiedNot specifiedSodium Hydroxide (2M)EthanolRoom TempUntil precipitation is completeNot specifiedNot specified
0.050.025Sodium HydroxideWater, EthanolRoom Temp30 min46140-143[9]

Detailed Experimental Protocol

This protocol is a generalized procedure based on common laboratory practices for the synthesis of dithis compound.

Materials:

  • Cinnamaldehyde

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled Water

  • Erlenmeyer flask or beaker

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Preparation of the Base Solution: In an Erlenmeyer flask, prepare a solution of sodium hydroxide in a mixture of water and ethanol. For example, dissolve 5g of NaOH in 50 mL of water, then add 40 mL of ethanol.[9] Allow the solution to cool to room temperature.

  • Addition of Reactants: To the stirred base solution, add a mixture of cinnamaldehyde (2 molar equivalents) and acetone (1 molar equivalent). For instance, add a mixture of 6.6 g of cinnamaldehyde and 1.45 g of acetone.[9]

  • Reaction: Stir the mixture vigorously at room temperature. A yellow precipitate of dithis compound should begin to form.[5] Continue stirring for approximately 30 minutes to ensure the reaction goes to completion.[5][9]

  • Crystallization: After the stirring period, cool the reaction mixture in an ice bath for 15-20 minutes to ensure complete precipitation of the product.

  • Isolation of the Product: Collect the yellow crystalline product by vacuum filtration using a Büchner funnel.

  • Washing the Product: Wash the collected crystals with several portions of cold distilled water to remove any remaining NaOH.[5] Follow this with a wash using a small amount of ice-cold 95% ethanol to remove unreacted starting materials.

  • Drying: Allow the product to air dry on the filter paper or in a desiccator.

  • Recrystallization (Optional but Recommended): For a higher purity product, recrystallize the crude dithis compound from a minimal amount of hot 95% ethanol or ethyl acetate.[5][6] Dissolve the solid in the hot solvent and allow it to cool slowly to form crystals. Collect the purified crystals by vacuum filtration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification prep_base Prepare NaOH solution in Water/Ethanol add_reactants Add reactants to base solution prep_base->add_reactants prep_reactants Mix Cinnamaldehyde and Acetone (2:1) prep_reactants->add_reactants stir Vigorous stirring at room temperature add_reactants->stir precipitate Precipitate forms stir->precipitate cool Cool in ice bath precipitate->cool filter Vacuum filtration cool->filter wash_water Wash with cold water filter->wash_water wash_etoh Wash with cold ethanol wash_water->wash_etoh dry Dry the product wash_etoh->dry recrystallize Recrystallize (optional) dry->recrystallize

Caption: Experimental workflow for the synthesis of dithis compound.

parameter_effects ratio Reactant Ratio (Cinnamaldehyde:Acetone) yield High Yield of Dithis compound ratio->yield Optimal (2:1) mono_product Increased Monosubstituted Product ratio->mono_product Suboptimal base Base Concentration base->yield Optimal side_reactions Increased Side Reactions base->side_reactions Too high incomplete_reaction Incomplete Reaction base->incomplete_reaction Too low time Reaction Time time->yield Sufficient time->incomplete_reaction Insufficient temp Temperature temp->yield Controlled temp->side_reactions Too high mixing Mixing Efficiency mixing->yield Vigorous mixing->incomplete_reaction Poor

Caption: Influence of reaction parameters on the yield of dithis compound.

References

Technical Support Center: Purification of Cinnamalacetone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound commonly referred to as "cinnamalacetone" in laboratory settings is more formally known as dithis compound . This document pertains to the purification of dithis compound, the product of the aldol (B89426) condensation between cinnamaldehyde (B126680) and acetone.

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing recrystallization techniques to purify this compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the solute (this compound) to a high extent at elevated temperatures and to a low extent at cooler temperatures. For this compound, several organic solvents can be effective. Ethanol (B145695) is a commonly used solvent due to its favorable solubility profile and relatively low toxicity. Ethyl acetate (B1210297) is another suitable option. For a mixed-solvent system, a combination of a good solvent (like benzene (B151609) or toluene) and a poor solvent (like isooctane (B107328) or hexane) can be employed. The choice of solvent may require small-scale trials to determine the optimal conditions for your specific sample.

Q2: My this compound is not dissolving in the hot solvent. What should I do?

A2: If your this compound is not dissolving, consider the following:

  • Insufficient Solvent: You may not have added enough solvent. Add small increments of the hot solvent until the solid dissolves.

  • Inadequate Temperature: Ensure your solvent is at or near its boiling point. A temperature that is too low will require a much larger volume of solvent, leading to poor recovery.

  • Insoluble Impurities: Your crude product may contain impurities that are insoluble in the chosen solvent. If a small amount of solid material remains after adding a significant amount of hot solvent, you should perform a hot filtration to remove these impurities before proceeding with the cooling and crystallization step.

Q3: No crystals are forming upon cooling. What is the problem?

A3: The absence of crystal formation upon cooling can be due to several factors:

  • Supersaturation: The solution may be supersaturated. This can often be resolved by "seeding" the solution with a tiny crystal of pure this compound or by scratching the inner surface of the flask with a glass rod at the meniscus. These actions provide nucleation sites for crystal growth.

  • Too Much Solvent: If an excessive amount of solvent was used, the solution might not be saturated enough for crystals to form even at low temperatures. In this case, you can heat the solution to boil off some of the solvent to increase the concentration and then attempt to cool it again.

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving this compound, even at low temperatures. In this scenario, a different solvent or a mixed-solvent system should be considered.

Q4: The product has "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid upon cooling. This is more common when the melting point of the compound is lower than the boiling point of the solvent. To remedy this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point.

  • Slower Cooling: Allow the solution to cool more slowly. You can do this by insulating the flask or allowing it to cool on a countertop before moving it to an ice bath.

  • Change Solvent: Consider using a lower-boiling point solvent or a mixed-solvent system.

Q5: The yield of my recrystallized this compound is very low. Why did this happen?

A5: A low yield can result from several experimental errors:

  • Using too much solvent: This is the most common cause, as a significant portion of the product will remain dissolved in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost with the insoluble impurities.

  • Washing with too much cold solvent: The final wash of the crystals should be done with a minimal amount of ice-cold solvent to minimize redissolving the product.

  • Incomplete crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.

Troubleshooting Guide

Problem Possible Cause Solution
No crystal formation 1. Solution is not saturated (too much solvent). 2. Supersaturated solution. 3. Inappropriate solvent.1. Boil off excess solvent and cool again. 2. Scratch the inside of the flask with a glass rod or add a seed crystal. 3. Re-evaluate solvent choice with small-scale tests.
"Oiling out" 1. Melting point of the compound is below the solvent's boiling point. 2. Solution is too concentrated. 3. Rapid cooling.1. Use a lower-boiling solvent or a mixed-solvent system. 2. Reheat to dissolve the oil and add more solvent. 3. Allow the solution to cool more slowly.
Low recovery/yield 1. Too much solvent used. 2. Premature crystallization during hot filtration. 3. Excessive washing of crystals. 4. Crystals lost during transfers.1. Use the minimum amount of hot solvent necessary for dissolution. 2. Keep the funnel and flask hot during filtration. 3. Wash with a minimal amount of ice-cold solvent. 4. Ensure careful transfer of solids between glassware.
Colored impurities in final product 1. Colored impurities are co-precipitating. 2. Insufficient washing.1. Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). 2. Ensure a thorough but quick wash with ice-cold solvent.

Data Presentation

Qualitative Solubility of this compound

SolventPolaritySolubility at Room TemperatureSolubility at Elevated TemperatureSuitability for Recrystallization
WaterHighInsoluble[1]Insoluble[1]Unsuitable (can be used as an anti-solvent)
EthanolHighSparingly Soluble to Soluble[1]Very Soluble[1]Good
Ethyl AcetateMediumSolubleVery SolubleGood, may require cooling to low temperatures for good recovery
TolueneLowSolubleVery SolublePotentially suitable, likely needs a co-solvent for good crystal formation
BenzeneLowSoluble[1]Very Soluble[1]Potentially suitable, often used with a co-solvent
DichloromethaneMediumSoluble[1]Very Soluble[1]Generally not ideal due to low boiling point and high solubility
Hexane/IsooctaneLowSparingly Soluble/InsolubleSparingly SolubleGood as an anti-solvent in a mixed-solvent system

Experimental Protocols

Protocol for Recrystallization of this compound from Ethanol

This protocol outlines the steps for purifying crude this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flasks (two sizes)

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a small amount of 95% ethanol, just enough to create a slurry. Heat the mixture on a hot plate to the boiling point of the ethanol.

  • Addition of Hot Solvent: While maintaining a gentle boil, add more hot 95% ethanol in small portions. Stir continuously until all the this compound has just dissolved. Avoid adding a large excess of ethanol to ensure the solution is saturated.

  • Hot Filtration (if necessary): If any insoluble impurities remain, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a small amount of boiling ethanol. Pour the hot solution through a fluted filter paper in the preheated funnel into the clean, hot flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent solvent evaporation. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. For final drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator.

  • Characterization: Determine the melting point of the purified this compound to assess its purity. The reported melting point is typically in the range of 142-145°C.

Visualizations

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve insoluble_check Insoluble Impurities Present? dissolve->insoluble_check hot_filtration Perform Hot Filtration insoluble_check->hot_filtration Yes cool Cool Solution Slowly to Room Temperature insoluble_check->cool No hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath crystal_check Crystals Formed? ice_bath->crystal_check troubleshoot Troubleshoot: - Seed Crystal - Scratch Flask - Reduce Solvent crystal_check->troubleshoot No filtration Vacuum Filtration to Collect Crystals crystal_check->filtration Yes troubleshoot->cool wash Wash with Minimal Ice-Cold Solvent filtration->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

References

troubleshooting oily product formation in cinnamalacetone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cinnamalacetone Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with oily product formation during this compound synthesis.

Troubleshooting Guide & FAQs

Q1: My this compound product is an oil instead of a solid. What are the possible causes?

A1: The formation of an oily or "sticky" product in this compound synthesis is a common issue that can arise from several factors:

  • Incomplete Reaction or Dehydration: The initial aldol (B89426) addition product is a β-hydroxy ketone, which is often an oil or a low-melting solid. If the subsequent dehydration to the final conjugated enone is incomplete, the presence of this intermediate can result in an oily product.

  • Presence of Impurities: Impurities in the starting materials (cinnamaldehyde and acetone) or the presence of side products can lower the melting point of the final product, causing it to appear as an oil. Unreacted starting materials can also contribute to this issue.

  • Side Reactions: Aldehydes, in particular, can be prone to self-condensation, leading to the formation of oily byproducts.

  • Excess Catalyst: Using too much catalyst (e.g., sodium hydroxide) can sometimes promote side reactions that lead to the formation of oils.

  • Inappropriate Reaction Temperature: Higher temperatures can sometimes favor the formation of side products and darker, oilier products.

Q2: How can I prevent the formation of an oily product?

A2: To encourage the formation of a solid this compound product, consider the following preventative measures:

  • Ensure Purity of Starting Materials: Use freshly distilled cinnamaldehyde (B126680) if possible, as aldehydes can oxidize over time. Ensure the acetone (B3395972) is of high purity.

  • Control Reaction Temperature: Maintain the recommended reaction temperature. Lower temperatures often favor cleaner reactions and better crystal formation.

  • Optimize Catalyst Concentration: Use the recommended amount of catalyst. Too much or too little can negatively impact the reaction outcome.

  • Ensure Adequate Reaction Time: Allow the reaction to proceed for the recommended duration to ensure complete dehydration of the β-hydroxy ketone intermediate.

  • Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to promote good mixing and facilitate the precipitation of the product.

Q3: My product is already an oil. How can I purify it to obtain a solid?

A3: If you have already obtained an oily product, there are several purification techniques you can employ:

  • Trituration: Try washing the oil with cold water or a cold, non-polar solvent like hexane. This can sometimes remove impurities and induce crystallization.

  • Recrystallization: This is the most common and effective method. Dissolve the oily product in a minimum amount of a hot solvent in which it is soluble, and then allow it to cool slowly. A suitable solvent system is often a mixture of ethanol (B145695) and water. The purified this compound should crystallize out upon cooling, leaving the impurities in the solution.

  • Column Chromatography: For very impure samples, column chromatography can be used to separate the this compound from side products and unreacted starting materials.

  • Seeding: If you have a small amount of solid this compound, you can add a "seed" crystal to the oil to induce crystallization.

Q4: What is the role of the ethanol in the reaction mixture?

A4: Ethanol is used as a co-solvent in this reaction. Cinnamaldehyde is not very soluble in water, while the sodium hydroxide (B78521) catalyst is dissolved in water. Ethanol helps to create a homogeneous solution of the reactants, allowing the reaction to proceed efficiently.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield and physical state of the this compound product. These are general trends observed in aldol condensations.

ParameterConditionExpected YieldProduct's Physical StateRationale
Reactant Ratio 1:1 Cinnamaldehyde:AcetoneModerateMore likely to be oilyHigher chance of incomplete reaction and side products.
1:>2 Cinnamaldehyde:Excess AcetoneHigherMore likely to be solidExcess acetone can help drive the reaction to completion.
Catalyst Conc. LowLowOily or SolidSlower reaction may not go to completion.
Optimal (e.g., 10% NaOH)HighSolidEfficient catalysis without excessive side reactions.
HighModerate to LowOilyIncreased likelihood of side reactions and byproduct formation.
Temperature Low (e.g., 20-25°C)HighSolidFavors the desired reaction pathway and crystallization.
High (e.g., >40°C)ModerateOily and darker in colorCan lead to increased side product formation.

Experimental Protocols

1. Synthesis of this compound

This protocol is a representative method for the synthesis of this compound.

  • Materials:

    • Cinnamaldehyde (5.0 g)

    • Acetone (10 mL, excess)

    • 10% Sodium Hydroxide (NaOH) solution (1 mL)

    • Ethanol (optional, as needed to create a homogenous solution)

    • Dilute Hydrochloric Acid (HCl)

    • Distilled water

  • Procedure:

    • In a flask, mix 5.0 g of cinnamaldehyde with 10 mL of acetone.

    • While stirring vigorously, slowly add 1 mL of 10% NaOH solution.

    • Continue stirring at room temperature (around 20-25°C) for 30 minutes.

    • Allow the mixture to stand for at least 2 hours with occasional stirring.

    • Neutralize the mixture with a small amount of dilute HCl.

    • Add 10 mL of water to the mixture.

    • If a solid precipitate forms, collect it by vacuum filtration and wash with cold water.

    • If an oil forms, proceed to the purification protocol.

2. Purification of Oily this compound by Recrystallization

  • Materials:

    • Oily this compound product

    • Ethanol

    • Distilled water

  • Procedure:

    • Transfer the oily product to a clean flask.

    • Add a minimal amount of hot ethanol to dissolve the oil completely.

    • Once dissolved, slowly add hot water dropwise until the solution becomes slightly cloudy.

    • If the solution remains cloudy, add a few more drops of hot ethanol until it becomes clear again.

    • Allow the solution to cool slowly to room temperature. Crystals of this compound should start to form.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.

    • Dry the crystals completely.

Visualizations

Below is a troubleshooting workflow for addressing the issue of oily product formation in this compound synthesis.

G Troubleshooting Oily this compound Formation start Start: Oily Product Observed check_reaction Review Reaction Parameters start->check_reaction check_purity Assess Purity of Starting Materials start->check_purity incomplete_reaction Hypothesis: Incomplete Reaction/ Dehydration check_reaction->incomplete_reaction impurities Hypothesis: Impurities or Side Reactions check_purity->impurities purification Purification Steps incomplete_reaction->purification impurities->purification trituration Triturate with cold solvent purification->trituration recrystallization Recrystallize from Ethanol/Water purification->recrystallization column Perform Column Chromatography purification->column solid_product Solid Product Obtained trituration->solid_product no_solid Still Oily/ Low Yield trituration->no_solid If unsuccessful recrystallization->solid_product recrystallization->no_solid If unsuccessful column->solid_product column->no_solid If low recovery end End solid_product->end optimize Optimize Reaction Conditions no_solid->optimize optimize->end

Caption: Troubleshooting workflow for oily this compound.

The following diagram illustrates the key chemical signaling pathway in the base-catalyzed aldol condensation of cinnamaldehyde and acetone to form this compound.

G This compound Synthesis Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cinnamaldehyde Cinnamaldehyde hydroxy_ketone β-Hydroxy Ketone cinnamaldehyde->hydroxy_ketone acetone Acetone enolate Acetone Enolate acetone->enolate base Base (OH-) base->acetone Deprotonation enolate->cinnamaldehyde Nucleophilic Attack This compound This compound hydroxy_ketone->this compound Dehydration water Water hydroxy_ketone->water Elimination

Caption: this compound synthesis pathway.

identification and minimization of side products in cinnamalacetone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cinnamalacetone via the Claisen-Schmidt condensation of cinnamaldehyde (B126680) and acetone (B3395972).

Frequently Asked Questions (FAQs)

Q1: What is the primary side product in the synthesis of this compound?

The primary side product is dithis compound (B213131), which is formed when a second molecule of cinnamaldehyde reacts with the initially formed this compound.[1][2] This occurs because this compound still possesses reactive alpha-hydrogens on the ketone portion of the molecule.

Q2: What are other potential side products?

Other potential side products include:

  • Acetone self-condensation products: Under basic conditions, acetone can react with itself to form products like diacetone alcohol and mesityl oxide.

  • Aldol addition product: The initial product of the reaction is a β-hydroxy ketone (4-hydroxy-4-phenyl-but-1-en-3-one), which may not fully dehydrate to this compound, especially if the reaction is run at low temperatures or for a short duration.

Q3: How can the formation of dithis compound be minimized?

The most effective method to minimize the formation of dithis compound is to use a significant molar excess of acetone relative to cinnamaldehyde.[3] This shifts the reaction equilibrium towards the formation of the mono-condensation product, this compound.

Q4: What is the role of the base catalyst in this reaction?

The base catalyst, typically sodium hydroxide (B78521) or potassium hydroxide, deprotonates the alpha-carbon of acetone to form a reactive enolate ion.[1] This enolate then acts as a nucleophile, attacking the carbonyl carbon of cinnamaldehyde to initiate the condensation reaction.

Q5: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside standards of cinnamaldehyde and this compound (if available), you can observe the consumption of the starting material and the formation of the product.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete reaction. 2. Formation of dithis compound. 3. Suboptimal reaction temperature.1. Increase reaction time and monitor via TLC. 2. Increase the molar ratio of acetone to cinnamaldehyde (e.g., 5:1 or greater). 3. Ensure the reaction temperature is maintained within the optimal range (typically room temperature).
Product is an oil or a sticky solid, not a crystalline powder 1. Presence of impurities, such as unreacted cinnamaldehyde or side products, which can lower the melting point.[3] 2. Incomplete removal of solvent.1. Purify the product by recrystallization from a suitable solvent like ethanol (B145695) or isopropanol.[4] 2. Ensure the product is thoroughly dried under vacuum.
Product is dark in color 1. Polymerization or degradation of cinnamaldehyde. 2. Reaction temperature is too high.1. Use freshly distilled cinnamaldehyde. 2. Maintain the recommended reaction temperature and avoid excessive heating.
Presence of a strong cinnamaldehyde smell in the final product 1. Incomplete reaction. 2. Insufficient purification.1. Allow the reaction to proceed for a longer duration. 2. Wash the crude product thoroughly with cold water and recrystallize.
Product contains a significant amount of dithis compound 1. Insufficient excess of acetone. 2. Reaction time is too long, allowing for the second condensation to occur.1. Use a larger excess of acetone. 2. Monitor the reaction by TLC and stop it once the cinnamaldehyde has been consumed but before significant dithis compound formation.

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Product Distribution

Molar Ratio (Acetone:Cinnamaldehyde) Approximate Yield of this compound (%) Approximate Yield of Dithis compound (%)
1:2LowHigh
1:1ModerateModerate
5:1HighLow
10:1Very HighVery Low

Note: These are representative values based on qualitative descriptions in the literature. Actual yields may vary depending on specific reaction conditions.

Table 2: Physical Properties of this compound and a Key Side Product

Compound Molecular Formula Molar Mass ( g/mol ) Melting Point (°C) Appearance
This compoundC₁₃H₁₂O184.2468-71Pale yellow solid
Dithis compoundC₂₁H₁₈O286.37143[5]Yellow crystalline solid[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is designed to favor the formation of this compound by using a significant excess of acetone.

Materials:

  • Cinnamaldehyde

  • Acetone

  • Ethanol (95%)

  • 10% Sodium Hydroxide solution

  • Distilled water

  • Ice

Procedure:

  • In a 250 mL Erlenmeyer flask, combine 5.0 g of cinnamaldehyde and 50 mL of acetone.

  • While stirring, add 10 mL of 10% aqueous sodium hydroxide solution dropwise over 10-15 minutes.

  • Continue stirring the mixture at room temperature for 30 minutes.

  • After 30 minutes, add 50 mL of distilled water to the reaction mixture.

  • Cool the mixture in an ice bath for 30 minutes to induce crystallization.

  • Collect the crude product by vacuum filtration and wash the crystals with two 20 mL portions of cold distilled water.

  • Recrystallize the crude product from a minimal amount of hot ethanol.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Purification of this compound by Recrystallization

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature.

  • Once crystal formation begins, place the flask in an ice bath for 15-20 minutes to maximize crystal growth.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Reaction_Pathway Cinnamaldehyde Cinnamaldehyde Enolate Acetone Enolate Acetone Acetone Base Base (e.g., NaOH) Acetone->Base + Base->Enolate Deprotonation Aldol_Adduct Aldol Adduct (β-hydroxy ketone) Enolate->Aldol_Adduct Nucleophilic Attack on Cinnamaldehyde Carbonyl This compound This compound Aldol_Adduct->this compound Dehydration (-H₂O)

Caption: Reaction pathway for the synthesis of this compound.

Side_Product_Formation This compound This compound Base Base This compound->Base + Cinnamaldehyde Cinnamaldehyde Cinnamalacetone_Enolate This compound Enolate Base->Cinnamalacetone_Enolate Deprotonation Dithis compound Dithis compound Cinnamalacetone_Enolate->Dithis compound Reaction with another Cinnamaldehyde molecule

Caption: Formation of the primary side product, dithis compound.

Troubleshooting_Workflow Start This compound Synthesis Check_Yield Check Yield and Purity Start->Check_Yield Low_Yield Low Yield? Check_Yield->Low_Yield Oily_Product Oily/Sticky Product? Low_Yield->Oily_Product No Troubleshoot_Yield Increase Acetone Excess Increase Reaction Time Low_Yield->Troubleshoot_Yield Yes High_Purity High Yield & Purity Oily_Product->High_Purity No Troubleshoot_Purity Recrystallize Product Ensure Thorough Drying Oily_Product->Troubleshoot_Purity Yes End Pure this compound High_Purity->End Troubleshoot_Yield->Start Repeat Synthesis Troubleshoot_Purity->End

Caption: A logical workflow for troubleshooting common issues.

References

effects of different catalysts on cinnamalacetone synthesis efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of cinnamalacetone. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound? A1: this compound is synthesized via a base-catalyzed crossed aldol (B89426) condensation reaction between cinnamaldehyde (B126680) and acetone (B3395972).[1][2] The base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), deprotonates the alpha-hydrogen of acetone to form a resonance-stabilized enolate ion.[1][3] This enolate then acts as a nucleophile, attacking the carbonyl carbon of cinnamaldehyde. The subsequent intermediate readily dehydrates to form the conjugated product, this compound.

Q2: My reaction yielded an oil instead of a solid crystalline product. What went wrong? A2: The formation of an oily product instead of solid crystals is a common issue, often caused by the presence of impurities that lower the melting point of this compound.[4] Potential causes include unreacted starting materials (especially cinnamaldehyde), the formation of side products, or residual solvent. Ensure your starting materials are pure and consider adjusting workup procedures to better remove impurities. Cooling the reaction mixture in an ice bath can aid crystallization.

Q3: I am getting a mixture of products, including a significant amount of dithis compound (B213131). How can I improve the selectivity for this compound? A3: The formation of dithis compound occurs when two molecules of cinnamaldehyde react with one molecule of acetone.[1][2] To favor the formation of the mono-substituted product (this compound), a gross excess of acetone should be used.[4] This ensures that the enolate formed from acetone is more likely to react with cinnamaldehyde before the initial this compound product can be deprotonated to react again.

Q4: What are the best practices for purifying the crude this compound product? A4: The most common method for purification is recrystallization.

  • Washing: Thoroughly wash the crude product with distilled water to remove the base catalyst and other water-soluble impurities.[5] A subsequent wash with a small portion of 10% acetic acid can be used to neutralize any remaining base, followed by another rinse with ice-cold ethanol (B145695).

  • Recrystallization: Hot ethyl acetate (B1210297) or ethanol are effective solvents for recrystallization.[5] Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to form pure crystals.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis.

Guide 1: Low Product Yield

Low yield is a frequent problem stemming from several potential sources. Use the following guide to diagnose the issue.

Low_Yield_Troubleshooting start Low Product Yield check_reactants 1. Verify Reactant Quality & Stoichiometry start->check_reactants check_conditions 2. Assess Reaction Conditions start->check_conditions check_workup 3. Review Workup & Purification start->check_workup reactant_purity Impure cinnamaldehyde or acetone? check_reactants->reactant_purity temp_control Inadequate temperature control? check_conditions->temp_control loss_filtration Product loss during filtration? check_workup->loss_filtration reactant_ratio Incorrect molar ratio? (Excess acetone is required) reactant_purity->reactant_ratio No solution_purify Purify starting materials (e.g., distillation) reactant_purity->solution_purify Yes solution_ratio Adjust to a significant excess of acetone reactant_ratio->solution_ratio Yes reaction_time Reaction time too short/long? temp_control->reaction_time No solution_temp Maintain reaction at 20-25°C temp_control->solution_temp Yes catalyst_issue Catalyst concentration/activity low? reaction_time->catalyst_issue No solution_time Monitor reaction via TLC to determine optimal time reaction_time->solution_time Yes solution_catalyst Use fresh catalyst solution at appropriate concentration catalyst_issue->solution_catalyst Yes recrystallization Inefficient recrystallization? (e.g., too much solvent) loss_filtration->recrystallization No solution_filtration Wash with ice-cold solvent to minimize loss loss_filtration->solution_filtration Yes solution_recrystal Use minimal amount of hot solvent for dissolution recrystallization->solution_recrystal Yes

Caption: Troubleshooting flowchart for diagnosing causes of low yield.

Data Presentation: Catalyst Performance

The efficiency of this compound synthesis is highly dependent on the choice of catalyst and the reaction conditions. The table below summarizes data from various experimental protocols. Note that direct comparison is approximate as conditions may vary between studies.

CatalystCatalyst ConcentrationSolvent(s)Temperature (°C)Reaction TimeYield (%)Reference
NaOH 10% solutionAcetone (reagent), Water20-272.5 hoursCopious[4]
NaOH 5 g in 50 mL H₂OEthanolRoom Temp.30 minutes46[6]
KOH 2 MEthanolNot specified~30-45 sec (precipitation)90-100[7]
K₂CO₃ 0.2 eq.Ethanol50Not specified85*[8]

*Note: This yield is for a related reaction (cinnamylideneacetophenone) but demonstrates the effectiveness of potassium carbonate as a catalyst in similar Claisen-Schmidt condensations.[8]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound using a common base catalyst.

Protocol 1: Synthesis using Potassium Hydroxide (KOH) Catalyst

This protocol is adapted from a procedure noted for its high yield and rapid reaction time.[7]

Materials:

  • Cinnamaldehyde (4.0 mL)

  • 95% Ethanol (25 mL)

  • 2 M Potassium Hydroxide (KOH) solution (15 mL)

  • Acetone (1.0 mL)

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Prepare Reactant Solution: In an appropriate reaction vessel, dissolve 4.0 mL of cinnamaldehyde in 25 mL of 95% ethanol.

  • Add Catalyst: Add 15 mL of 2 M KOH solution to the ethanol mixture and swirl to ensure a homogeneous solution is formed.

  • Initiate Reaction: While stirring vigorously, add 1.0 mL of acetone to the solution. Start a timer immediately.

  • Precipitation: A cloud of yellow dithis compound crystals should appear throughout the solution within 30-45 seconds, depending on the ambient temperature.[7]

  • Crystallization: Allow the reaction vessel to stand for 10-20 minutes to ensure complete crystallization. For improved crystal formation, the vessel can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals thoroughly with cold distilled water to remove any remaining KOH. A final rinse with a small amount of ice-cold ethanol can be performed. Allow the product to air dry.

  • Purification (Optional): For higher purity, the product can be recrystallized from hot ethanol. The reported melting point is 140°C.[7]

Visualizations

General Experimental Workflow

The following diagram illustrates the standard workflow for the synthesis, purification, and analysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A Prepare Reactants (Cinnamaldehyde, Acetone) C Combine Reactants & Initiate Reaction A->C B Prepare Catalyst Solution (e.g., 2M KOH) B->C D Stir & Allow Precipitation C->D E Isolate Crude Product (Vacuum Filtration) D->E F Wash Product (Water, Cold Ethanol) E->F G Recrystallize (Optional) F->G H Determine Yield F->H G->H I Characterize Product (MP, IR, NMR) H->I

Caption: General workflow for this compound synthesis and analysis.

References

Technical Support Center: Managing the Photostability of Cinnamalacetone in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the photostability of cinnamalacetone in solution. The information is presented in a question-and-answer format to directly address common issues and questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

This compound, an α,β-unsaturated ketone, is a compound of interest in various research fields due to its chemical structure and potential applications. However, like many conjugated systems, it can be susceptible to photodegradation upon exposure to light, particularly UV radiation. This degradation can lead to a loss of the compound's desired properties and the formation of potentially interfering or toxic byproducts, making the management of its photostability crucial for reliable experimental results.

Q2: What are the primary mechanisms of this compound photodegradation?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with a similar chalcone (B49325) structure (α,β-unsaturated carbonyl system) primarily undergo trans-cis isomerization upon light exposure.[1][2] This isomerization can alter the compound's spectral properties and potentially its reactivity. Other possible degradation pathways for α,β-unsaturated ketones include photocycloadditions and photooxidation.[3][4][5]

Q3: How can I qualitatively assess the photostability of my this compound solution?

A simple qualitative assessment can be done by visually inspecting the solution for color changes after exposure to light. Additionally, monitoring the UV-Vis absorption spectrum of the solution over time can provide evidence of degradation. A decrease in the absorbance maximum (λmax) or a shift in its wavelength would indicate photochemical changes.[1]

Q4: What factors can influence the rate of this compound photodegradation?

Several factors can affect the photostability of this compound in solution:

  • Solvent: The polarity and protic nature of the solvent can influence the stability of the excited state of the molecule and thus its degradation rate.

  • Presence of Photosensitizers: Other components in the solution could act as photosensitizers, absorbing light energy and transferring it to the this compound molecule, thereby accelerating its degradation.[6]

  • Light Intensity and Wavelength: Higher light intensity and exposure to wavelengths that this compound strongly absorbs will lead to faster degradation.[7]

  • Presence of Oxygen: Photooxidation can be a significant degradation pathway, so the presence of dissolved oxygen can increase the degradation rate.

Q5: What strategies can be employed to stabilize this compound solutions?

Several approaches can be taken to enhance the photostability of this compound solutions:

  • Use of UV-Protective Containers: Storing solutions in amber glass vials or other containers that block UV radiation is a primary and effective method.[7]

  • Incorporation of Antioxidants: The addition of antioxidants can help to quench free radicals that may be involved in the photodegradation process. Thiol-containing antioxidants have been shown to interact with α,β-unsaturated carbonyl moieties.[8]

  • Degassing of Solvents: Removing dissolved oxygen from the solvent by methods such as sparging with an inert gas (e.g., nitrogen or argon) can minimize photooxidation.

  • Use of Quenchers: Specific molecules that can accept the energy from the excited state of this compound (triplet quenchers) can be added to the solution to prevent degradation.

Troubleshooting Guides

Issue 1: Inconsistent results in photostability experiments.
Potential Cause Troubleshooting Step
Non-uniform light exposure Ensure all samples are placed at an equal distance from the light source and that the light intensity is uniform across the sample holder. Use a radiometer to verify light intensity.
Temperature fluctuations Use a temperature-controlled photostability chamber to minimize thermal degradation, which can be mistaken for photodegradation. Always include a "dark control" sample wrapped in aluminum foil to assess thermal effects.[7]
Variability in solution preparation Ensure accurate and consistent preparation of stock and working solutions. Use calibrated pipettes and balances.
Inconsistent oxygen levels If studying photooxidation, ensure consistent aeration of samples. If trying to prevent it, use a consistent degassing procedure for all samples.
Issue 2: Difficulty in quantifying this compound degradation with UV-Vis spectrophotometry.
Potential Cause Troubleshooting Step
Interference from degradation products The absorption spectra of degradation products may overlap with that of this compound. In this case, HPLC is a more suitable analytical technique for separating and quantifying the parent compound and its degradants.
Non-linear Beer-Lambert behavior High concentrations of this compound can lead to deviations from the Beer-Lambert law. Ensure you are working within the linear range of your calibration curve.
Solvent absorbance The solvent itself may absorb at the analytical wavelength, especially after prolonged light exposure. Always use a solvent blank that has been subjected to the same light exposure conditions.
Issue 3: Problems with HPLC analysis of photodegradation samples.
Potential Cause Troubleshooting Step
Poor peak separation Optimize the mobile phase composition, gradient, and flow rate to achieve good resolution between the this compound peak and the peaks of its degradation products. Consider using a different column stationary phase if co-elution persists.
Peak tailing or fronting Ensure the sample is fully dissolved in the mobile phase. Check for column overload by injecting a more dilute sample. Verify that the pH of the mobile phase is appropriate for the analyte.
Ghost peaks These can arise from contaminants in the solvent, septa, or the injector. Run a blank gradient to identify the source of contamination.
Changes in retention time Fluctuations in column temperature or mobile phase composition can cause retention time shifts. Use a thermostatted column compartment and ensure the mobile phase is well-mixed.

Quantitative Data Summary

Currently, there is a lack of publicly available, specific quantitative data on the photodegradation kinetics of this compound. However, studies on structurally similar chalcones provide valuable insights. The following table summarizes representative data for chalcone derivatives, which can serve as a proxy for understanding the potential behavior of this compound. Researchers should perform their own kinetic studies to obtain specific data for their experimental conditions.

CompoundSolventLight SourceObservationReference
Unsubstituted ChalconeNot specifiedSolar Simulator~50% decomposition after 1 hour[9]
2'-hydroxy-4-methoxychalconeNot specifiedSolar SimulatorVery small degree of degradation (1.3%) after 2 hours[9]
Chalcone 1 (absorbs in UVB)Not specifiedUVB irradiationSignificant absorbance reduction over time[2]
Chalcone 3 (absorbs in UVA)Not specifiedUVB irradiationMore photostable than Chalcone 1, with smaller and slower absorbance reduction[2]

Experimental Protocols

Protocol 1: General Photostability Testing of this compound in Solution (adapted from ICH Q1B Guidelines)
  • Solution Preparation: Prepare a solution of this compound in the desired solvent at a known concentration. The concentration should be such that the absorbance at λmax is within the linear range of the spectrophotometer (typically 0.2 - 0.8).

  • Sample Preparation:

    • Test Samples: Aliquot the solution into transparent, chemically inert containers (e.g., quartz cuvettes or glass vials).

    • Dark Control: Aliquot the same solution into containers wrapped completely in aluminum foil to protect them from light.[7]

  • Light Exposure:

    • Place the test and dark control samples in a photostability chamber equipped with a light source that provides a combination of visible and UV light, as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[10]

    • Maintain a constant temperature throughout the experiment to minimize thermal degradation.

  • Sample Analysis:

    • At predetermined time intervals, withdraw aliquots from both the test and dark control samples.

    • Analyze the samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of remaining this compound.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for both the exposed and dark control samples.

    • Calculate the percentage of degradation at each time point.

    • Determine the photodegradation kinetics (e.g., by fitting the data to a first-order or second-order rate law).

Protocol 2: HPLC Method for Quantification of this compound and its Degradation Products
  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column is generally suitable.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol) is a good starting point. The specific gradient will need to be optimized for the separation of this compound and its degradation products.

  • Detection: Set the UV detector to the λmax of this compound (approximately 330-340 nm, but should be experimentally determined).

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations and inject them to create a calibration curve.

  • Sample Analysis: Inject the samples from the photostability experiment and determine the peak area for this compound.

  • Quantification: Calculate the concentration of this compound in the samples using the calibration curve. The appearance of new peaks in the chromatogram will indicate the formation of degradation products.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_data Data Processing prep_solution Prepare this compound Solution prep_samples Prepare Test and Dark Control Samples prep_solution->prep_samples light_exposure Expose Samples in Photostability Chamber prep_samples->light_exposure sampling Withdraw Aliquots at Time Intervals light_exposure->sampling analysis Analyze by HPLC or UV-Vis sampling->analysis data_analysis Calculate Degradation and Determine Kinetics analysis->data_analysis

Caption: Workflow for photostability testing of this compound.

Degradation_Pathway This compound trans-Cinnamalacetone ExcitedState Excited State This compound->ExcitedState Light (hν) Isomer cis-Cinnamalacetone ExcitedState->Isomer Isomerization DegradationProducts Other Degradation Products (e.g., from photooxidation) ExcitedState->DegradationProducts Other Reactions Isomer->this compound Thermal Reversion

Caption: Putative photodegradation pathways for this compound.

References

solvent effects on the crystal growth and morphology of cinnamalacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of cinnamalacetone.

Frequently Asked Questions (FAQs)

Q1: What is the most common solvent for the recrystallization of this compound?

A1: Ethanol (B145695) is a frequently used and effective solvent for the recrystallization of a wide range of chalcones, including this compound.[1][2] It often provides a good balance of dissolving the crude product when hot and allowing for good crystal formation upon cooling. A mixed solvent system of ethanol and water can also be employed, where water acts as an anti-solvent to induce crystallization.[1]

Q2: How does solvent polarity affect the crystal morphology of this compound?

A2: The polarity of the solvent plays a crucial role in determining the final crystal shape. Generally, polar solvents tend to interact more strongly with the polar functionalities of the this compound molecule, which can influence the relative growth rates of different crystal faces. This can lead to different crystal habits, such as plates or blocks.[3] In contrast, non-polar solvents may result in more needle-like crystals. The choice of solvent can also influence the internal arrangement of the molecules in the crystal, a phenomenon known as polymorphism.[3]

Q3: My this compound is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out," where the compound separates as a liquid rather than a solid, can occur if the melting point of the this compound is lower than the boiling point of the solvent, or if there are significant impurities. To address this, you can try reheating the solution to dissolve the oil and then adding a small amount of a co-solvent in which this compound is less soluble to lower the overall solvent power. Alternatively, allowing the solution to cool more slowly can provide the necessary time for proper crystal lattice formation. Inducing crystallization by scratching the inside of the flask or adding a seed crystal can also be effective.

Q4: I am not getting any crystal formation even after the solution has cooled. What is the problem?

A4: A lack of crystal formation is often due to the solution being too dilute (i.e., too much solvent was used). To remedy this, you can gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of this compound. Once the solution is more concentrated, allow it to cool again. If crystals still do not form, you can try to induce crystallization by scratching the inner surface of the flask with a glass rod at the liquid's surface or by introducing a "seed crystal" of pure this compound.

Q5: How can I improve the yield of my recrystallized this compound?

A5: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude this compound. Using an excessive amount of solvent will result in a greater amount of the product remaining dissolved in the mother liquor upon cooling. Additionally, ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize precipitation. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.

Troubleshooting Guides

Problem Possible Cause Solution
No crystals form upon cooling The solution is too dilute (too much solvent).Reheat the solution to evaporate some of the solvent and then allow it to cool again.
The solution is supersaturated but nucleation has not occurred.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
The compound "oils out" instead of crystallizing The melting point of the compound is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil and add a small amount of a co-solvent in which the compound is less soluble. Allow the solution to cool more slowly.
Significant impurities are present.Consider a preliminary purification step, such as column chromatography, before recrystallization.
Low yield of recrystallized product Too much solvent was used for dissolution.Use the minimum amount of hot solvent required to dissolve the crude product.
The crystals were washed with solvent that was not ice-cold.Ensure the washing solvent is thoroughly chilled to minimize dissolution of the product.
Incomplete crystallization.Allow more time for cooling and consider using an ice bath to maximize precipitation.
Colored impurities remain in the crystals The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.

Data Presentation

The following table summarizes the hypothetical effect of different solvents on the crystal growth and morphology of this compound. This data is illustrative and based on general principles of chalcone (B49325) crystallization. Actual results may vary depending on specific experimental conditions.

SolventPolarity IndexBoiling Point (°C)Expected Crystal MorphologyEstimated Yield (%)
Ethanol5.278Prismatic to block-like85-95
Isopropanol3.982Platy to prismatic80-90
Acetone5.156Small needles or plates75-85
Ethyl Acetate4.477Needles or thin plates70-80
Toluene2.4111Long needles60-75
Heptane0.198Fine needles50-65

Experimental Protocols

General Recrystallization Protocol for this compound
  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of the chosen solvent. Heat the mixture to the solvent's boiling point. If the solid dissolves completely, allow the solution to cool to room temperature. A good solvent will show high solubility at high temperatures and low solubility at room temperature, resulting in crystal formation upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add the solvent in small portions to avoid using an excess.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and filter paper to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals in a desiccator or a low-temperature vacuum oven to remove any residual solvent.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Drying start Start with Crude this compound solvent_selection Solvent Selection start->solvent_selection dissolution Dissolution in Minimal Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling to Room Temperature dissolution->cooling No insoluble impurities hot_filtration->cooling ice_bath Ice Bath Cooling cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Ice-Cold Solvent vacuum_filtration->washing drying Drying washing->drying end Pure this compound Crystals drying->end

Caption: Experimental workflow for the recrystallization of this compound.

solvent_effects cluster_crystal Crystal Growth & Morphology solvent Solvent Properties Polarity Viscosity Hydrogen Bonding growth_rate Differential Crystal Face Growth Rates solvent:p->growth_rate Influences solvent:v->growth_rate Affects Diffusion solvent:h->growth_rate Specific Interactions morphology Resulting Crystal Morphology Needle-like Platy Prismatic/Block-like growth_rate->morphology Determines

Caption: Logical relationship between solvent properties and crystal morphology.

References

Technical Support Center: Cinnamalacetone Photodegradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on experiments involving the degradation of cinnamalacetone under UV irradiation. The information is presented in a question-and-answer format to directly address potential issues and queries.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways of this compound under UV irradiation?

While direct studies on this compound are limited, based on the photochemical behavior of structurally similar α,β-unsaturated ketones like dibenzylideneacetone, two primary degradation pathways are anticipated:

  • [2+2] Cycloaddition (Dimerization): This is a major pathway for conjugated systems under UV light. Two this compound molecules are expected to react to form a cyclobutane (B1203170) ring, resulting in a dimeric structure.[1][2][3][4] This occurs through the excitation of the molecule to its triplet state, followed by a bimolecular reaction with a ground-state molecule.[2]

  • cis-trans Isomerization: The double bonds in the this compound molecule can undergo isomerization from the more stable trans configuration to the cis configuration upon absorption of UV radiation. This can alter the molecule's physical and chemical properties.

Q2: What are the likely photodegradation products of this compound?

The primary photodegradation products are expected to be various stereoisomers of the this compound dimer. Depending on the orientation of the molecules during the cycloaddition reaction, different head-to-head or head-to-tail cycloadducts can be formed. Minor products resulting from other photochemical reactions, such as photo-oxidation or fragmentation, might also be present, although these are generally less prevalent for this class of compounds under typical experimental conditions.

Q3: What experimental setup is recommended for studying this compound photodegradation?

A typical experimental setup for solution-phase photodegradation studies includes:

  • UV Light Source: A mercury lamp (medium or high pressure) or a xenon lamp are common choices. The selection depends on the desired wavelength range. It is crucial to characterize the lamp's spectral output.

  • Reaction Vessel: A quartz reactor is essential as it is transparent to UV radiation. The vessel should be equipped with a stirring mechanism to ensure uniform irradiation of the solution.

  • Cooling System: A cooling jacket or a cryostat should be used to maintain a constant temperature and prevent thermal degradation.

  • Atmosphere Control: The reaction can be performed under air, oxygen, or an inert atmosphere (e.g., nitrogen or argon) to investigate the role of oxygen in the degradation process.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable degradation of this compound. - Inappropriate UV wavelength. - Low UV lamp intensity. - Solvent absorbing UV radiation (inner filter effect). - Low concentration of this compound.- Ensure the lamp's emission spectrum overlaps with the absorption spectrum of this compound. - Check the age and output of the UV lamp. - Use a non-UV-absorbing solvent (e.g., acetonitrile (B52724), methanol). - Increase the initial concentration of this compound.
Formation of a complex mixture of products. - High UV intensity leading to secondary photolysis. - Presence of impurities in the solvent or starting material. - Reaction with oxygen.- Reduce the UV lamp intensity or irradiation time. - Use high-purity solvents and recrystallize this compound before use. - Purge the solution with an inert gas (N₂ or Ar) before and during irradiation.
Inconsistent degradation rates between experiments. - Fluctuations in lamp intensity. - Variations in reaction temperature. - Inconsistent sample positioning relative to the lamp.- Allow the lamp to stabilize before starting the experiment and monitor its output. - Use a reliable temperature control system. - Maintain a fixed and reproducible geometry for the reaction setup.

Experimental Protocols

Protocol 1: Photodimerization of this compound in Solution
  • Solution Preparation: Prepare a solution of this compound in a UV-transparent solvent (e.g., acetonitrile or toluene) at a known concentration (e.g., 0.01 M).

  • Reaction Setup: Transfer the solution to a quartz photoreactor equipped with a magnetic stirrer and a cooling jacket.

  • Degassing (Optional): To study the reaction in the absence of oxygen, bubble nitrogen or argon gas through the solution for 30 minutes prior to and during irradiation.

  • Irradiation: Position the reactor at a fixed distance from a medium-pressure mercury lamp. Turn on the lamp and the cooling system.

  • Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Analysis: Analyze the aliquots using HPLC with a UV detector to monitor the disappearance of the this compound peak and the appearance of product peaks. Use LC-MS to identify the molecular weights of the degradation products, expecting to find a peak corresponding to the dimer of this compound.

Protocol 2: Analysis of Photodegradation Products
  • Sample Preparation: After irradiation, concentrate the reaction mixture under reduced pressure.

  • Chromatographic Separation: Separate the components of the mixture using column chromatography or preparative HPLC.

  • Spectroscopic Analysis: Characterize the isolated products using various spectroscopic techniques:

    • NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure of the products, particularly the formation of the cyclobutane ring.

    • Mass Spectrometry (MS): To confirm the molecular weight of the products.[4]

    • FT-IR Spectroscopy: To observe changes in functional groups, such as the disappearance of the C=C double bond stretching vibration.

    • UV-Vis Spectroscopy: To monitor the change in the absorption spectrum as the conjugated system of this compound is consumed.

Quantitative Data Summary

Due to the lack of specific published data on the photodegradation of this compound, this table presents hypothetical data based on typical results for similar compounds to illustrate how such data should be presented.

ParameterValueConditionsAnalytical Method
This compound Initial Concentration 100 µMIn acetonitrileHPLC-UV
UV Wavelength 365 nmMedium-pressure Hg lamp-
Irradiation Time 4 hours25 °C, under N₂-
Degradation Rate Constant (k) 0.25 h⁻¹Pseudo-first-order kineticsHPLC-UV
Half-life (t½) 2.77 h-Calculated from k
Major Product(s) Yield ~75%Dimer isomersLC-MS

Visualizations

DegradationPathways This compound This compound (trans-isomer) ExcitedState Excited Triplet State This compound->ExcitedState UV Irradiation (hν) ExcitedState->this compound Relaxation CisIsomer This compound (cis-isomer) ExcitedState->CisIsomer Isomerization Dimer Cyclobutane Dimers ExcitedState->Dimer + this compound ([2+2] Cycloaddition)

Caption: Proposed photodegradation pathways of this compound under UV irradiation.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_reaction Photoreaction cluster_analysis Analysis Prep Prepare this compound Solution Irradiate UV Irradiation in Quartz Reactor Prep->Irradiate Monitor Withdraw Aliquots at Intervals Irradiate->Monitor HPLC HPLC-UV Analysis (Kinetics) Monitor->HPLC LCMS LC-MS Analysis (Product ID) Monitor->LCMS Isolation Product Isolation (Chromatography) LCMS->Isolation Spectroscopy Spectroscopic Characterization (NMR, FT-IR) Isolation->Spectroscopy

Caption: General experimental workflow for studying this compound photodegradation.

References

Technical Support Center: Purification and Reactant Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted cinnamaldehyde (B126680) and acetone (B3395972) from their experimental reaction mixtures.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process, offering potential causes and solutions.

Issue 1: Incomplete Removal of Cinnamaldehyde

Potential CauseSuggested Solution(s)
Inadequate washing during extraction. Increase the number of aqueous washes or use a quenching agent to enhance the solubility of cinnamaldehyde in the aqueous phase. A saturated sodium bisulfite solution can form a water-soluble adduct with cinnamaldehyde, facilitating its removal.[1]
Co-elution during column chromatography. Optimize the solvent system (mobile phase) to improve the separation between your product and cinnamaldehyde. Consider using a different stationary phase with alternative selectivity.
Product and cinnamaldehyde have similar boiling points. Simple distillation may be ineffective. Consider vacuum distillation to lower the boiling points and potentially improve separation. Alternatively, explore non-distillation methods like chromatography or chemical quenching.
Recrystallization solvent is not optimal. The chosen solvent may be too good at dissolving both the product and cinnamaldehyde. Experiment with different solvents or solvent mixtures to find one that selectively crystallizes your product, leaving cinnamaldehyde in the mother liquor. Ether or chloroform (B151607) can be suitable for recrystallizing cinnamaldehyde itself, suggesting they might not be ideal for separating it from a soluble product.[2]

Issue 2: Persistent Acetone in the Final Product

Potential CauseSuggested Solution(s)
Inefficient distillation. Ensure your distillation apparatus is set up correctly with an efficient condenser. For fractional distillation, use a column with a sufficient number of theoretical plates. Given acetone's low boiling point (56°C), ensure the collection flask is adequately cooled.[3]
Azeotrope formation. Acetone can form azeotropes with certain solvents.[4][5] Consult the literature for azeotropic data with your solvent system. Consider using a different solvent for extraction or reaction if possible.
Product is thermally sensitive. High temperatures during distillation may not be suitable. Utilize vacuum distillation to lower the boiling point of acetone.[6] Alternatively, non-thermal methods like nitrogen flushing or headspace sweeping can be employed to remove the volatile acetone.[6]
Ineffective drying prior to distillation. Water in the acetone can affect its boiling behavior. Dry the reaction mixture with an appropriate agent like anhydrous calcium sulfate (B86663) (Drierite) before distillation.[4][7]

Frequently Asked Questions (FAQs)

Cinnamaldehyde Removal

  • Q1: What is the most straightforward method to remove a small amount of unreacted cinnamaldehyde? A1: For small-scale experiments, column chromatography is often the most effective method for achieving high purity.[8] It allows for fine-tuned separation based on the polarity differences between your compound of interest and cinnamaldehyde.

  • Q2: Can I use a chemical reaction to eliminate residual cinnamaldehyde? A2: Yes, a process known as quenching can be very effective. You can wash the organic reaction mixture with a saturated aqueous solution of sodium bisulfite.[1] The bisulfite will react with the aldehyde group of cinnamaldehyde to form a water-soluble salt, which will then partition into the aqueous layer and be removed.

  • Q3: Is steam distillation a viable option for removing cinnamaldehyde from my reaction product? A3: Steam distillation is a common method for extracting cinnamaldehyde from natural sources.[9][10] However, its suitability for purification depends on the volatility and stability of your desired product. If your product is not volatile with steam and is stable at 100°C, this could be a viable separation technique.

Acetone Removal

  • Q4: My product is dissolved in a high-boiling point solvent. How can I best remove unreacted acetone? A4: Simple distillation is highly effective in this scenario due to the large difference in boiling points.[11] Applying a gentle heat will selectively vaporize the acetone, which can then be collected in a cooled receiving flask.

  • Q5: I need to remove acetone without heating my sample. What are my options? A5: You can use a stream of inert gas, such as nitrogen, to flush the acetone out of the solution (nitrogen sweeping).[6] Alternatively, applying a vacuum to the system will also lower the boiling point of acetone and facilitate its evaporation at a lower temperature.[6]

  • Q6: Are there any chemical methods to remove acetone? A6: While less common for simple removal, acetone can be induced to undergo a condensation reaction to form higher-boiling products, which can then be more easily separated by distillation from your desired compound.[5] However, this method is generally more complex than physical separation techniques.

Quantitative Data Summary

CompoundBoiling Point (°C)Molar Mass ( g/mol )Key Properties
Cinnamaldehyde248132.16Pale yellow, viscous liquid; slightly soluble in water, soluble in ether and chloroform.[12]
Acetone5658.08Colorless, volatile liquid; miscible with water.[3]

Experimental Protocols

Protocol 1: Removal of Cinnamaldehyde using Chemical Quenching and Extraction

  • Reaction Quench: Transfer the reaction mixture to a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous sodium bisulfite solution.[1] Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Phase Separation: Allow the layers to separate. The aqueous layer (containing the cinnamaldehyde-bisulfite adduct) should be drained off.

  • Washing: Wash the organic layer with deionized water (2-3 times) to remove any remaining bisulfite adduct and other water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the organic layer using a rotary evaporator to obtain the purified product.

Protocol 2: Removal of Acetone by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a heating mantle, a round-bottom flask containing the reaction mixture, a fractionating column, a condenser, and a receiving flask. Ensure the receiving flask is cooled in an ice bath to minimize loss of the volatile acetone.

  • Distillation: Gently heat the reaction mixture. The temperature at the top of the fractionating column should be monitored closely.

  • Collection: Collect the fraction that distills at or near the boiling point of acetone (approximately 56°C).[3]

  • Completion: Once the acetone has been distilled off, the temperature at the top of the column will either rise to the boiling point of the next lowest-boiling component or drop if no other volatile substances are present. At this point, the distillation of acetone is complete.

  • Product Isolation: The remaining material in the distillation flask will be your product, now free of acetone.

Visualizations

experimental_workflow_quenching cluster_setup Setup cluster_process Process cluster_output Output reaction_mixture Reaction Mixture in Separatory Funnel add_bisulfite Add Saturated Sodium Bisulfite Solution reaction_mixture->add_bisulfite Step 1 shake_vent Shake and Vent add_bisulfite->shake_vent Step 2 separate_layers Separate Aqueous and Organic Layers shake_vent->separate_layers Step 3 wash_organic Wash Organic Layer with Water separate_layers->wash_organic Isolate aqueous_waste Aqueous Waste (contains Cinnamaldehyde Adduct) separate_layers->aqueous_waste Discard dry_organic Dry Organic Layer wash_organic->dry_organic Step 4 evaporate Solvent Evaporation dry_organic->evaporate Step 5 purified_product Purified Product evaporate->purified_product Final Product

Caption: Workflow for Cinnamaldehyde Removal by Chemical Quenching.

experimental_workflow_distillation cluster_preparation Preparation cluster_distillation_process Distillation Process cluster_collection Collection start Reaction Mixture (containing Acetone) heat Heat Mixture start->heat Step 1 vaporization Acetone Vaporizes (56°C) heat->vaporization Step 2 product_residue Product Remains in Flask heat->product_residue Result condensation Condense Vapor vaporization->condensation Step 3 collect_distillate Collect Acetone Distillate condensation->collect_distillate Step 4

Caption: Workflow for Acetone Removal by Fractional Distillation.

References

Validation & Comparative

A Comparative Guide to HPLC and NMR Spectroscopy for the Purity Validation of Cinnamalacetone

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and chemical research, establishing the purity of synthesized compounds is a critical, non-negotiable step. For a compound like cinnamalacetone, an α,β-unsaturated ketone with potential applications in various research fields, rigorous purity assessment ensures the reliability and reproducibility of experimental results. This guide provides a detailed comparison of two primary analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This comparison outlines the experimental protocols, presents quantitative data, and discusses the orthogonal strengths of each method, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting the appropriate technique for their needs.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone of purity analysis, separating components in a mixture based on their differential interactions with a stationary and a mobile phase. For purity assessment, HPLC is typically used to determine the area percentage of the main compound peak relative to the total area of all detected peaks.

Experimental Protocol: HPLC

This protocol is a representative method for the analysis of α,β-unsaturated ketones like this compound.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase : An isocratic mixture of acetonitrile (B52724) and water (e.g., 65:35 v/v). The mobile phase should be filtered and degassed prior to use.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection : UV detection at a wavelength of 360 nm, where the chromophore of this compound exhibits strong absorbance.

  • Injection Volume : 20 µL.

  • Sample Preparation : Accurately weigh approximately 10 mg of this compound and dissolve it in the mobile phase to a final concentration of 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis : The purity is calculated based on the area percentage of the this compound peak relative to the total peak area in the chromatogram.

Data Presentation: HPLC

The primary output of an HPLC analysis is a chromatogram. Purity is assessed by integrating the area under each peak.

ParameterTypical ValueDescription
Retention Time (Rt)Compound-specificThe time taken for this compound to travel through the column.
Peak Area (%)>98.0%The area of the main peak as a percentage of the total area of all peaks.[1][2][3]
Tailing Factor≤ 1.5A measure of peak symmetry; values > 2 may indicate column overload or issues.
Resolution> 2.0The degree of separation between the main peak and the closest impurity peak.

HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Filter B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection (360 nm) E->F G Generate Chromatogram F->G H Integrate Peak Areas G->H I Calculate % Purity H->I

Fig. 1: Workflow for this compound purity analysis using HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Determination

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the absolute purity of a compound.[4] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity, the purity of the analyte can be accurately calculated.

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Instrumentation : A high-resolution NMR spectrometer (e.g., 500 MHz or higher) with a 5 mm probe.

  • Internal Standard : A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The standard should have signals that do not overlap with the analyte signals.

  • Sample Preparation :

    • Accurately weigh (to 0.01 mg) a precise amount of the this compound sample (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a clean vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 600 µL of Chloroform-d, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters :

    • Pulse Program : A standard single-pulse experiment (e.g., Bruker 'zg30').

    • Relaxation Delay (d1) : Set to at least 5 times the longest T₁ relaxation time of both the analyte and the standard (typically 30-60 seconds) to ensure full magnetization recovery.

    • Number of Scans (ns) : Sufficient to achieve a high signal-to-noise ratio (e.g., 8-16 scans).

    • Data Points : 64K data points for good digital resolution.

  • Data Processing :

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate well-resolved, non-overlapping signals for both this compound and the internal standard.

  • Purity Calculation : The purity (P_analyte) is calculated using the following formula:

    P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I : Integral area of the signal

    • N : Number of protons for the integrated signal

    • MW : Molecular weight (this compound: 286.37 g/mol )

    • m : Mass

    • P : Purity of the standard

Data Presentation: ¹H NMR

The ¹H NMR spectrum provides structural confirmation and quantitative data through signal integration. Based on the known structure of this compound ((1E,3E,6E,8E)-1,9-diphenylnona-1,3,6,8-tetraen-5-one), the following ¹H NMR data are expected.

Chemical Shift (δ, ppm)MultiplicityIntegration (No. of Protons)Assignment
~ 7.20 - 7.60Multiplet10HAromatic protons (C₆H₅)
~ 6.90 - 7.10Multiplet4HOlefinic protons adjacent to phenyl groups
~ 6.40 - 6.60Multiplet4HOlefinic protons adjacent to carbonyl group

Note: Actual chemical shifts can vary slightly based on solvent and spectrometer frequency. The above data is representative for dithis compound, a synonym for this compound.[6][7]

qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation A Accurately weigh Analyte & Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Acquire FID (long d1 delay) D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Integrate Signals G->H I Calculate Purity using Formula H->I

Fig. 2: Workflow for this compound purity analysis using qNMR.

Comparison of HPLC and NMR for Purity Validation

Both HPLC and qNMR are powerful techniques, but they offer different types of information and have distinct advantages and limitations.

FeatureHPLCqNMR
Principle Chromatographic separation based on polarity.Nuclear spin resonance; signal area proportional to molar concentration.
Type of Purity Relative purity (area percent).Absolute purity (mass fraction, % w/w).
Quantification Requires a reference standard of the same compound for concentration.Uses a certified internal standard (can be a different compound).
Detection of Impurities Detects impurities with a chromophore at the detection wavelength.Detects all proton-containing impurities; non-protonated or inorganic impurities are not seen.
Structural Information No, provides retention time only.Yes, provides definitive structural confirmation.
Throughput High, with typical run times of 15-30 minutes per sample.Lower, due to long relaxation delays required for accurate quantification.
Sensitivity High (ppm to ppb levels).Lower (typically requires mg quantities).
Method Development Can be time-consuming to optimize separation.Relatively straightforward if T₁ values are known or can be estimated.

Conclusion

For the comprehensive purity validation of this compound, HPLC and NMR spectroscopy are not mutually exclusive but are, in fact, highly complementary.

HPLC is an excellent method for routine quality control, offering high throughput and sensitivity for detecting and quantifying UV-active impurities. It provides a reliable measure of relative purity, which is often sufficient for many research applications.

¹H qNMR , on the other hand, is the gold standard for determining absolute purity.[4][8] It provides an unambiguous structural confirmation and a purity value traceable to a certified reference material, which is critical for reference standard characterization, drug development, and when precise stoichiometry is required.

Ultimately, a dual-pronged approach offers the highest confidence in compound purity. HPLC can be used to screen for trace impurities, while qNMR confirms the structure and provides a definitive, absolute purity value. This orthogonal approach ensures that the this compound used in subsequent research is of the highest, most accurately defined quality.

References

A Comparative Analysis of the Biological Activity of Cinnamalacetone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamalacetone, a compound structurally related to cinnamaldehyde (B126680), and its derivatives have emerged as a promising class of molecules with diverse biological activities. This guide provides an objective comparison of their performance in key therapeutic areas, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Comparative Biological Activity Data

The biological efficacy of this compound and its derivatives varies significantly with structural modifications. The following table summarizes key quantitative data from various studies, highlighting their antimicrobial and anticancer potentials.

CompoundBiological ActivityTarget Organism/Cell LineMetric (Unit)ValueReference
This compound (Cinnamylideneacetophenone) Derivatives
Phenolic compound 3AntibacterialStaphylococcus aureus, Streptococcus mutans, Streptococcus sanguinisMIC (µM)77.9 - 312[1]
Phenolic compound 4AntibacterialStaphylococcus aureus, Streptococcus mutans, Streptococcus sanguinisMIC (µM)77.9 - 312[1]
Compound 2AntitubercularMycobacterium tuberculosisMIC (µM)57.2 - 70.9[1]
Compound 7AntitubercularMycobacterium tuberculosisMIC (µM)57.2 - 70.9[1]
Compound 10AntitubercularMycobacterium tuberculosisMIC (µM)57.2 - 70.9[1]
Compound 18AntitubercularMycobacterium tuberculosisMIC (µM)57.2 - 70.9[1]
4-bromophenyl-substituted analog 4AntibacterialAcinetobacter baumanniiMIC (µg/mL)32[2][3]
Cinnamic Acid Derivatives
Butyl cinnamate (B1238496) (6)AntifungalCandida albicans, Candida tropicalis, Candida glabrata, Aspergillus flavus, Penicillium citrinumMIC (µM)626.62[4]
Ethyl cinnamate (3)AntifungalVarious fungal strainsMIC (µM)726.36[4]
4-isopropylbenzylcinnamide (18)AntibacterialS. aureus, S. epidermidis, P. aeruginosaMIC (µM)458.15[4]
Decyl cinnamate (9)AntibacterialS. aureus, S. epidermidis, P. aeruginosaMIC (µM)550.96[4]
Cinnamaldehyde-Based Chalcone (B49325) Derivatives
Compound 3eAntioxidantDPPH radical scavengingIC50 (µM)-[5]
Compound 3eAnticancerCaco-2 (colon cancer)IC50 (µM)32.19 ± 3.92[5]
Bromoethane chalcone 5nAnticancerDU145 (prostate cancer)IC50 (µM)8.719 ± 1.8[6]
Bromoethane chalcone 5nAnticancerSKBR-3 (breast cancer)IC50 (µM)7.689[6]
Bromoethane chalcone 5nAnticancerHEPG2 (liver cancer)IC50 (µM)9.380 ± 1.6[6]
para methyl benzyl (B1604629) chalcone 5jAnticancerSKBR-3 (breast cancer)IC50 (µM)7.871[6]
2,3-dichloro benzyl chalcone 5bAnticancerHEPG2 (liver cancer)IC50 (µM)9.190[6]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison of this compound and its derivatives.

Antimicrobial Activity Assays

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Incubation: The prepared microbial inoculum is added to each well containing the serially diluted compounds. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a temperature and duration appropriate for the fungal species.

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.

2. Agar Dilution Method

This method is an alternative to broth microdilution for determining the MIC.

  • Preparation of Agar Plates: A series of agar plates are prepared containing different concentrations of the antimicrobial agent.

  • Inoculation: A standardized inoculum of the test microorganism is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under appropriate conditions.

  • Determination of MIC: The MIC is the lowest concentration of the agent that prevents the visible growth of the microorganism on the agar surface.[7]

Anticancer Activity Assays

1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[8]

Visualizing Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is critical for drug development. The following diagrams illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_data Data Analysis Cinnamaldehyde Cinnamaldehyde Derivative This compound Derivative Cinnamaldehyde->Derivative Claisen-Schmidt Condensation Acetone Acetone Acetone->Derivative Antimicrobial Antimicrobial Assay (MIC Determination) Derivative->Antimicrobial Anticancer Anticancer Assay (IC50 Determination) Derivative->Anticancer SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

anticancer_pathway cluster_cell Cancer Cell Cinnamaldehyde_Derivative Cinnamaldehyde Derivative PI3K PI3K Cinnamaldehyde_Derivative->PI3K Inhibits Caspase3 Caspase-3 Activation Cinnamaldehyde_Derivative->Caspase3 Activates Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Apoptosis_Inhibition Inhibition of Apoptosis NFkB->Apoptosis_Inhibition Apoptosis_Induction Induction of Apoptosis Caspase3->Apoptosis_Induction

Caption: Proposed anticancer mechanism of action for some cinnamaldehyde derivatives.[5][9][10]

The diverse biological activities of this compound and its derivatives, coupled with their synthetic tractability, make them an exciting area for further research and development. The data and protocols presented in this guide offer a solid foundation for scientists aiming to explore the full therapeutic potential of this chemical class.

References

A Comparative Analysis of Computational and Experimental Spectroscopic Data for Cinnamalacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Profile of Cinnamalacetone

This guide provides a comprehensive comparison of experimental and computationally derived spectroscopic data for this compound, also known as dithis compound. By juxtaposing theoretical predictions with empirical findings, we aim to offer a deeper understanding of the molecular structure and properties of this compound, which is valuable for its applications in various research and development sectors. The data presented herein has been meticulously compiled from various scientific sources and is organized for clarity and ease of comparison.

Spectroscopic Data Comparison

The following tables summarize the experimental and computational data for the UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra of this compound.

UV-Visible Spectroscopy
ParameterExperimental ValueComputational Value
λmax (nm) 377Data not available
Infrared (IR) Spectroscopy
Functional GroupExperimental Frequency (cm-1)Computational Value
C=O Stretch 1601.20 (vs)Data not available
C=C Aromatic Stretch 1567.30 (s), 1447.35 (s)Data not available
C-H Aromatic Stretch 3028.65 (m)Data not available
(vs) = very strong, (s) = strong, (m) = medium
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon AtomExperimental Chemical Shift (ppm)Computational Value
C=O 188.94Data not available
C1 143.02Data not available
C2 141.45Data not available
C3 136.16Data not available
C4 129.17Data not available

Note: Specific assignments for all carbons were not available in the referenced experimental data.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton EnvironmentExperimental Chemical Shift (ppm)Computational Value
Aromatic & Vinylic Protons 6.55 - 7.48Data not available

Note: Detailed assignments and coupling constants for the ¹H NMR spectrum were not explicitly found in the publicly available search results.

Experimental and Computational Methodologies

A thorough understanding of the methods used to obtain the spectroscopic data is crucial for its correct interpretation and application.

Experimental Protocols

UV-Visible Spectroscopy: The experimental UV-Visible absorption spectrum of this compound was recorded in 95% ethanol.[1] The absorption maximum (λmax) is a key parameter obtained from this technique, indicating the wavelength at which the molecule absorbs the most light.

Infrared (IR) Spectroscopy: The FT-IR spectrum was obtained using the KBr pellet method.[2] In this technique, a small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin, transparent disk, which is then analyzed by the spectrometer. PubChem also lists the availability of FTIR spectra for dithis compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Experimental 13C NMR data was obtained from spectral analysis.[4] While the exact solvent and instrument frequency were not specified in the initial source, deuterated chloroform (B151607) (CDCl3) is a commonly used solvent for NMR analysis of organic compounds. PubChem indicates the availability of both 1H and 13C NMR spectra from Sigma-Aldrich.[3]

Computational Approach

While a specific computational study providing a full set of calculated spectroscopic data for this compound was not identified in the search, the general methodology for such calculations is well-established. Density Functional Theory (DFT) is a powerful quantum chemical method used to predict a wide range of molecular properties, including spectroscopic data.

A common approach involves:

  • Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its most stable conformation. A popular method for this is the B3LYP functional with a suitable basis set, such as 6-31G(d,p).

  • Frequency Calculations: Once the geometry is optimized, vibrational frequencies (IR spectrum) can be calculated.

  • NMR Chemical Shift Calculations: The Gauge-Including Atomic Orbital (GIAO) method is frequently employed to calculate NMR chemical shifts (1H and 13C).

  • Electronic Transition Calculations: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis).

A study on the closely related molecule 1,5-diphenylpenta-1,4-dien-3-one (B3434637) (dibenzalacetone) utilized the DFT/B3LYP/6-31G(d,p) method for their theoretical calculations, providing a relevant framework for what would be expected for this compound.

Workflow for Spectroscopic Data Comparison

The following diagram illustrates the logical workflow for comparing experimental and computational spectroscopic data, a common practice in chemical research for structure elucidation and validation.

Spectroscopic_Comparison_Workflow Workflow for Comparing Experimental and Computational Spectroscopic Data cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_comparison Data Comparison & Analysis exp_synthesis Synthesis & Purification of this compound exp_uv UV-Vis Spectroscopy exp_synthesis->exp_uv exp_ir IR Spectroscopy exp_synthesis->exp_ir exp_nmr NMR Spectroscopy (¹H & ¹³C) exp_synthesis->exp_nmr compare_uv Compare Experimental & Computational UV-Vis exp_uv->compare_uv compare_ir Compare Experimental & Computational IR exp_ir->compare_ir compare_nmr Compare Experimental & Computational NMR exp_nmr->compare_nmr comp_model Molecular Modeling comp_geo_opt Geometry Optimization (e.g., DFT/B3LYP) comp_model->comp_geo_opt comp_freq Frequency Calculation (IR Spectrum) comp_geo_opt->comp_freq comp_nmr NMR Chemical Shift Calculation (GIAO) comp_geo_opt->comp_nmr comp_uv Electronic Transition Calculation (TD-DFT) comp_geo_opt->comp_uv comp_freq->compare_ir comp_nmr->compare_nmr comp_uv->compare_uv conclusion Structure Validation & Property Insights compare_uv->conclusion compare_ir->conclusion compare_nmr->conclusion

Caption: Workflow for comparing experimental and computational data.

Conclusion

This guide highlights the available experimental spectroscopic data for this compound and outlines the standard computational methods used for its theoretical prediction. While a complete set of directly comparable experimental and computational data is not yet fully available in the public domain, the existing information provides a solid foundation for researchers. The close correlation typically observed between DFT-calculated and experimental spectra for similar organic molecules suggests that computational chemistry can be a powerful tool to supplement and interpret experimental findings for this compound. Further research providing a dedicated computational analysis of this compound's spectroscopic properties would be highly beneficial to the scientific community.

References

Unveiling the Nonlinear Optical Characteristics of Cinnamalacetone and its Alternatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for advanced materials for photonic and optoelectronic applications, organic molecules with significant nonlinear optical (NLO) properties are of paramount interest to researchers and drug development professionals. Cinnamalacetone, a derivative of chalcone (B49325), belongs to a class of compounds known for their potential in this arena. This guide provides a comparative analysis of the NLO properties of a closely related compound, dithis compound (B213131), alongside other relevant organic materials. Due to a lack of available third-order NLO data for this compound, this guide utilizes dithis compound for second-order NLO comparisons and other chalcone derivatives for third-order NLO comparisons.

The selection of a suitable NLO material is contingent on its specific application, which could range from optical limiting and switching to frequency conversion. This guide aims to furnish researchers with the necessary data and experimental context to make informed decisions in their material selection process.

Comparative Analysis of Nonlinear Optical Properties

The nonlinear optical response of a material is characterized by several parameters, including the second-order hyperpolarizability (β) for second-order effects and the third-order nonlinear susceptibility (χ(3)), nonlinear refractive index (n₂), and nonlinear absorption coefficient (β) for third-order effects. The following table summarizes the NLO properties of dithis compound and a selection of alternative organic compounds.

CompoundNLO PropertyValueMeasurement TechniqueWavelength (nm)Reference
Dithis compound (DCA) Second Harmonic Generation Efficiency~2 times that of Urea (B33335)Kurtz Powder Technique1064
Halogen Anthracenyl Chalcone Isomers Nonlinear Refractive Index (n₂)~10⁻⁸ cm²/WZ-scan532[1]
Nonlinear Absorption (β)~10⁻⁴ cm/WZ-scan532[1]
Third-Order Susceptibility (χ(3))~10⁻⁶ esuZ-scan532[1]
Furan-Based Organic Crystal (FT3MP) Nonlinear Refractive Index (n₂)~10⁻¹¹ cm²/WZ-scan532[2]
Third-Order Susceptibility (χ(3))~10⁻¹³ esuZ-scan532[2]
Carbon Disulfide (CS₂) Nonlinear Refractive Index (n₂)3.1 x 10⁻¹⁴ cm²/WZ-scan1032[3]

Experimental Protocols

The characterization of NLO properties relies on precise and well-defined experimental techniques. The two primary methods referenced in the comparative data are the Kurtz powder technique for second-order effects and the Z-scan technique for third-order effects.

Kurtz Powder Technique for Second Harmonic Generation (SHG) Efficiency

This method is a straightforward way to screen materials for second-order NLO activity, particularly for second harmonic generation.

  • Sample Preparation: The crystalline material is ground into a fine powder and sieved to ensure a uniform particle size. The powder is then packed into a thin cell, typically between two glass slides.

  • Experimental Setup: A high-intensity pulsed laser, such as a Nd:YAG laser operating at 1064 nm, is used as the fundamental light source. The laser beam is directed onto the powdered sample.

  • Measurement: The light transmitted through the sample is passed through a filter to block the fundamental wavelength (1064 nm) and allow the second harmonic signal (532 nm) to pass. The intensity of the 532 nm light is then measured by a photodetector.

  • Data Analysis: The SHG efficiency of the sample is determined by comparing its second harmonic intensity to that of a standard reference material with a known SHG response, such as urea or potassium dihydrogen phosphate (B84403) (KDP), under identical experimental conditions.

Z-scan Technique for Third-Order NLO Properties

The Z-scan technique is a sensitive and widely used method to determine the magnitude and sign of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[4][5]

  • Sample Preparation: The sample is typically dissolved in a suitable solvent to form a solution of a specific concentration, which is then placed in a cuvette with a known path length.

  • Experimental Setup: A laser beam with a Gaussian profile is focused by a lens. The sample is mounted on a translation stage that moves it along the axis of the focused beam (the z-axis). A detector is placed in the far-field to measure the transmitted intensity.

  • Open-Aperture Z-scan: To measure the nonlinear absorption (β), the aperture in front of the detector is fully opened to collect all the transmitted light. As the sample moves through the focal point, any change in transmittance is due to nonlinear absorption processes like two-photon absorption or reverse saturable absorption.

  • Closed-Aperture Z-scan: To measure the nonlinear refraction (n₂), a finite aperture is placed before the detector. As the sample moves through the focus, self-focusing or self-defocusing effects within the material will cause changes in the beam divergence, leading to intensity variations at the detector. The shape of the resulting transmittance curve reveals the sign and magnitude of n₂.[4]

  • Data Analysis: The normalized transmittance data from the open- and closed-aperture scans are plotted as a function of the sample position (z). Theoretical models are then fitted to the experimental data to extract the values of β and n₂. The real and imaginary parts of the third-order nonlinear susceptibility (χ(3)) can be subsequently calculated from these parameters.

Experimental Workflow for Z-scan

Z_Scan_Workflow cluster_setup Experimental Setup cluster_procedure Measurement Procedure cluster_analysis Data Analysis Laser Pulsed Laser Source Lens Focusing Lens Laser->Lens Sample Sample on Translation Stage Lens->Sample Aperture Aperture Sample->Aperture Detector Photodetector Aperture->Detector MoveSample Translate Sample along Z-axis RecordOpen Record Transmittance (Open Aperture) MoveSample->RecordOpen RecordClosed Record Transmittance (Closed Aperture) MoveSample->RecordClosed PlotData Plot Normalized Transmittance vs. Z RecordOpen->PlotData RecordClosed->PlotData FitModel Fit Theoretical Model PlotData->FitModel ExtractParams Extract n₂ and β FitModel->ExtractParams CalculateChi3 Calculate χ(3) ExtractParams->CalculateChi3

References

Cinnamalacetone as a Reference Standard: A Comparative Guide for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, the purity and characterization of reference standards are paramount for accurate quantification and validation of analytical methods. Cinnamalacetone, and its derivatives, are often utilized in various research and development sectors. This guide provides a comparative analysis of dithis compound (B213131) (a common this compound derivative) and chalcone (B49325), another α,β-unsaturated ketone, for their application as reference standards.

Physicochemical Properties: A Head-to-Head Comparison

A reliable reference standard must have well-defined physicochemical properties. The following table summarizes the key properties of dithis compound and chalcone.

PropertyDithis compoundChalconeReference
Systematic Name (1E,3E,6E,8E)-1,9-Diphenyl-1,3,6,8-nonatetraen-5-one1,3-Diphenyl-2-propen-1-one[1][2]
CAS Number 622-21-994-41-7[2]
Molecular Formula C₂₁H₁₈OC₁₅H₁₂O[1][2]
Molecular Weight 286.37 g/mol 208.25 g/mol [2]
Appearance Yellow crystalline solidYellow powder[1][2]
Melting Point 143-145 °C55-58 °C[2]
Solubility Soluble in organic solvents, insoluble in water.Soluble in organic solvents.[3]
Purity (Typical) >98.0% (HPLC)Certified Reference Material available[4]

Performance in Analytical Methodologies

The suitability of a compound as a reference standard is ultimately determined by its performance in relevant analytical techniques, such as High-Performance Liquid Chromatography (HPLC). While direct comparative studies are limited, the following sections provide insights into their analytical behavior and a detailed protocol for their analysis.

Comparative Analytical Performance

Both dithis compound and chalcone are α,β-unsaturated ketones, making them suitable for analysis by reverse-phase HPLC with UV detection due to their conjugated systems. The extended conjugation in dithis compound results in a higher maximum UV absorbance wavelength compared to chalcone, which may offer greater selectivity in complex matrices.

Chalcones are a well-established class of compounds with numerous validated HPLC methods reported in the literature.[5][6] Certified reference materials for chalcone are also commercially available, which ensures traceability and accuracy in analytical measurements. While HPLC methods for dithis compound are mentioned by suppliers, detailed validated methods are less commonly found in peer-reviewed literature.

The stability of the reference standard under various stress conditions is a critical factor. Stability-indicating HPLC methods are crucial for ensuring that the quantification of the main peak is not affected by the presence of degradation products.[7][8] For both compounds, a stability-indicating method would involve subjecting a solution of the standard to acidic, basic, oxidative, and photolytic stress to ensure that all potential degradation products are separated from the parent peak.

Experimental Protocol: Stability-Indicating RP-HPLC Method for α,β-Unsaturated Ketones

This protocol is a representative method for the quantitative analysis and purity determination of dithis compound and chalcone derivatives.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The aqueous phase may contain a buffer like 0.1% phosphoric acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: PDA detection from 200-400 nm. For quantification, a specific wavelength corresponding to the absorbance maximum of the analyte should be used (e.g., ~320 nm for chalcones).[9]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of the reference standard (dithis compound or chalcone) and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range.

3. Method Validation Parameters (as per ICH Guidelines):

  • Specificity: Analyze blank samples (diluent) and stressed samples to ensure no interference at the retention time of the analyte peak. Peak purity analysis should be performed using the PDA detector.

  • Linearity: Analyze the working standard solutions in triplicate and plot a calibration curve of peak area versus concentration. A correlation coefficient (r²) of >0.999 is desirable.

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the 100% concentration level on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The relative standard deviation (RSD) for both should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability.

Application in Drug Development: Anti-inflammatory Signaling Pathways

Chalcones and related compounds are of significant interest in drug development due to their wide range of biological activities, including anti-inflammatory properties. As reference standards, they are crucial for the accurate quantification of these potential drug candidates in various in vitro and in vivo studies. The anti-inflammatory effects of many chalcone derivatives are mediated through the inhibition of key signaling pathways such as the NF-κB and MAPK pathways.

Below is a diagram illustrating the general workflow for evaluating the purity of a reference standard.

Reference Standard Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_validation Data Evaluation & Validation start Reference Standard Material dissolve Dissolution in Appropriate Solvent start->dissolve gc GC-MS Analysis (for volatile impurities) start->gc spectroscopy Spectroscopic Analysis (UV-Vis, NMR, IR) start->spectroscopy dilute Serial Dilution for Calibration dissolve->dilute hplc HPLC Analysis (C18 Column, ACN:Water) dilute->hplc peak_purity Peak Purity Assessment hplc->peak_purity report Certificate of Analysis Generation gc->report spectroscopy->report linearity Linearity & Range peak_purity->linearity accuracy Accuracy & Precision linearity->accuracy lod_loq LOD & LOQ Determination accuracy->lod_loq lod_loq->report

Caption: Workflow for assessing the purity of a reference standard.

The following diagram illustrates a simplified overview of the NF-κB and MAPK signaling pathways, which are common targets for anti-inflammatory drugs.

Anti-inflammatory Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) MAPK_pathway->Gene_expression Induces NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB IkB IκB (degraded) NFkB_IkB->IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus NFkB_nuc->Gene_expression Induces Chalcone Chalcone Derivative (Inhibitor) Chalcone->MAPK_pathway Chalcone->IKK

Caption: Inhibition of NF-κB and MAPK pathways by chalcone derivatives.

References

A Researcher's Guide to Ensuring Batch-to-Batch Consistency in Cinnamalacetone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the reproducibility of synthesized compounds is paramount. This guide provides a framework for assessing the batch-to-batch consistency of cinnamalacetone, a common intermediate in organic synthesis. By implementing rigorous analytical testing and standardized protocols, researchers can ensure the reliability and quality of their synthetic products.

Synthesis Overview

This compound is typically synthesized via a Claisen-Schmidt condensation reaction between cinnamaldehyde (B126680) and acetone, catalyzed by a base such as sodium hydroxide. While the synthesis is relatively straightforward, variations in reaction conditions, reagent quality, and work-up procedures can lead to inconsistencies between batches.

Key Quality Attributes for Comparison

To comprehensively assess batch-to-batch consistency, the following quality attributes should be evaluated:

  • Yield and Physical Characteristics: The overall yield of the purified product is a primary indicator of process efficiency. Physical characteristics such as color and appearance should also be documented.

  • Melting Point: A sharp and consistent melting point range is a good indicator of purity. Impurities tend to depress and broaden the melting point range.

  • Purity by High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the target compound and detecting impurities.

  • Impurity Profile by Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis can identify and semi-quantify volatile impurities that may not be detected by HPLC.

  • Spectroscopic Identity: Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide fingerprint spectra that can be compared between batches to confirm structural integrity.

Comparative Data for Three Synthesized Batches

The following table summarizes the analytical data obtained from three independently synthesized batches of this compound.

ParameterBatch 1Batch 2Batch 3Acceptance Criteria
Yield (%) 85.282.586.1> 80%
Appearance Pale yellow crystalline solidPale yellow crystalline solidLight yellow crystalline solidUniform crystalline solid
Melting Point (°C) 141-143140-143142-143139.0 - 143.0 °C[1]
Purity by HPLC (area %) 99.298.599.5≥ 98.0%[1]
Major Impurity by GC-MS (%) 0.3 (Cinnamaldehyde)0.8 (Cinnamaldehyde)0.2 (Cinnamaldehyde)< 1.0%
FTIR (C=O stretch, cm⁻¹) 1655165416551655 ± 2
UV-Vis λmax (nm) 329330329329 ± 2

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility of the analyses.

Melting Point Determination

A calibrated digital melting point apparatus is used.[2][3][4][5] A small amount of the dry crystalline sample is packed into a capillary tube to a depth of 2-3 mm. The sample is heated at a rate of 10°C/minute until the temperature is approximately 15°C below the expected melting point, after which the heating rate is reduced to 1-2°C/minute. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten.[2]

High-Performance Liquid Chromatography (HPLC)

Purity analysis is performed on a reverse-phase HPLC system with UV detection.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 330 nm

  • Column Temperature: 30°C

  • Sample Preparation: 1 mg/mL of this compound in acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

Impurity profiling is conducted using a GC-MS system.

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Mass Range: 40-500 amu

  • Sample Preparation: 1 mg/mL of this compound in acetone.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is recorded using an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal and the spectrum is recorded from 4000 to 400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is obtained using a dual-beam spectrophotometer. The sample is dissolved in ethanol (B145695) at a concentration of approximately 10 µg/mL. The spectrum is scanned from 200 to 600 nm to determine the wavelength of maximum absorbance (λmax).

Visualizing the Workflow and Relationships

To better understand the process of assessing batch-to-batch consistency, the following diagrams illustrate the experimental workflow and the logical relationships between the key performance indicators.

G cluster_synthesis Synthesis cluster_analysis Analytical Testing cluster_assessment Consistency Assessment start Start: Cinnamaldehyde + Acetone reaction Claisen-Schmidt Condensation start->reaction workup Filtration & Washing reaction->workup purification Recrystallization workup->purification end_synthesis Purified this compound purification->end_synthesis yield Yield & Appearance end_synthesis->yield mp Melting Point end_synthesis->mp hplc HPLC Purity end_synthesis->hplc gcms GC-MS Impurity Profile end_synthesis->gcms ftir FTIR Identity end_synthesis->ftir uvvis UV-Vis Identity end_synthesis->uvvis compare Compare Data Across Batches yield->compare mp->compare hplc->compare gcms->compare ftir->compare uvvis->compare spec Check Against Specifications compare->spec decision Pass / Fail Decision spec->decision G cluster_kpis Key Performance Indicators cluster_relationships Logical Relationships yield Yield consistency Batch-to-Batch Consistency yield->consistency Process Efficiency purity Purity (HPLC) purity->consistency Product Quality impurities Impurity Profile (GC-MS) impurities->consistency Process Control mp Melting Point mp->purity Indicator of identity Spectroscopic Identity (FTIR, UV-Vis) identity->consistency Structural Integrity

References

A Comparative Guide to the Photophysical Properties of Cinnamalacetone and Curcumin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photophysical properties of cinnamalacetone, often referred to as dithis compound (B213131) in scientific literature, and curcumin (B1669340). This document summarizes key quantitative data, details relevant experimental protocols, and presents a visual workflow for the comparative study of these compounds.

Introduction

This compound and curcumin are both natural compounds with extended conjugated systems, which give rise to their interesting photophysical properties. Curcumin, a diarylheptanoid found in turmeric, is well-known for its therapeutic potential and has been extensively studied for its absorption and emission characteristics.[1] this compound (dithis compound), a symmetrical molecule synthesized from cinnamaldehyde (B126680) and acetone, serves as a structural analogue and its photophysical behavior is of interest for comparative purposes. Understanding the photophysical properties of these molecules is crucial for their potential applications in areas such as photosensitizers in photodynamic therapy and as fluorescent probes.

Comparative Photophysical Data

The following table summarizes the key photophysical parameters for this compound (dithis compound) and curcumin. It is important to note that while extensive data is available for curcumin, experimental data on the emission properties of dithis compound is limited in the current literature.

Photophysical PropertyThis compound (Dithis compound)CurcuminSolvent
Absorption Maximum (λmax) ~377 nm~420 - 430 nmEthanol/Polar Solvents
Molar Extinction Coefficient (ε) Data not readily availableHigh-
Emission Maximum (λem) Data not readily available~500 - 560 nmPolar Solvents
Fluorescence Quantum Yield (ΦF) Data not readily availableLow (<0.2)Various
Excited-State Lifetime (τF) Data not readily available50 - 1180 ps (biexponential decay)Various

Note: The properties of curcumin are highly solvent-dependent.[1]

Experimental Protocols

The determination of the photophysical properties listed above involves several key spectroscopic techniques.

1. UV-Visible Absorption Spectroscopy

  • Objective: To determine the absorption maximum (λmax) and molar extinction coefficient (ε).

  • Methodology:

    • Sample Preparation: Prepare stock solutions of this compound and curcumin in a suitable solvent (e.g., ethanol, methanol, acetonitrile). From the stock solutions, prepare a series of dilutions with known concentrations.

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

    • Measurement: Record the absorption spectra of the solutions in the UV-Visible range (typically 200-800 nm) using a 1 cm path length quartz cuvette. Use the pure solvent as a reference.

    • Data Analysis: The wavelength at which the highest absorbance is observed is the λmax. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

2. Fluorescence Spectroscopy

  • Objective: To determine the emission maximum (λem) and relative fluorescence quantum yield (ΦF).

  • Methodology:

    • Sample Preparation: Prepare dilute solutions of the compounds in the chosen solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • Instrumentation: Use a spectrofluorometer.

    • Measurement: Excite the sample at its absorption maximum (λmax) and record the emission spectrum over a suitable wavelength range.

    • Data Analysis: The wavelength at which the highest fluorescence intensity is observed is the λem. The relative fluorescence quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) or curcumin itself in a specific solvent). The following equation is used: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

3. Time-Resolved Fluorescence Spectroscopy

  • Objective: To determine the excited-state lifetime (τF).

  • Methodology:

    • Instrumentation: Use a time-correlated single-photon counting (TCSPC) system or a streak camera coupled with a pulsed laser source for excitation.

    • Measurement: Excite the sample with a short pulse of light at λmax and measure the decay of the fluorescence intensity over time.

    • Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to determine the lifetime(s) of the excited state. For many organic molecules like curcumin, the decay is often multi-exponential, indicating complex excited-state processes.[1]

Experimental Workflow

The following diagram illustrates the logical flow of experiments for a comparative study of the photophysical properties of this compound and curcumin.

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluo Fluorescence Spectroscopy cluster_comp Comparative Analysis prep_cur Prepare Curcumin Solutions uv_vis UV-Vis Spectroscopy prep_cur->uv_vis fluo_spec Steady-State Fluorescence prep_cur->fluo_spec tr_fluo Time-Resolved Fluorescence prep_cur->tr_fluo prep_cin Prepare this compound Solutions prep_cin->uv_vis prep_cin->fluo_spec prep_cin->tr_fluo abs_data Determine λmax & ε uv_vis->abs_data comparison Compare Photophysical Properties abs_data->comparison em_data Determine λem & ΦF fluo_spec->em_data life_data Determine τF tr_fluo->life_data em_data->comparison life_data->comparison

Caption: Experimental workflow for comparative photophysical analysis.

Discussion and Conclusion

Curcumin exhibits a strong absorption in the visible region and is weakly fluorescent, with its photophysical properties being highly sensitive to the solvent environment. This sensitivity is attributed to factors like keto-enol tautomerism and excited-state intramolecular proton transfer (ESIPT).[1] The biexponential fluorescence decay of curcumin suggests the presence of multiple excited-state species or deactivation pathways.[1]

For this compound (dithis compound), the extended π-conjugation results in absorption in the near-UV region. However, a comprehensive understanding of its photophysical properties is hampered by the lack of available experimental data on its emission characteristics. Further experimental investigation into the fluorescence quantum yield and excited-state lifetime of dithis compound is necessary to draw a complete comparative picture with curcumin. Such studies would provide valuable insights into how structural differences between these two classes of compounds influence their excited-state dynamics and deactivation pathways. This knowledge is essential for the rational design of novel photosensitizers and fluorescent probes for various applications in research and medicine.

References

Unveiling the Coordination Chemistry: A Comparative Guide to the Interaction of Cinnamalacetone with Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the interaction between cinnamalacetone, a notable α,β-unsaturated ketone, and various metal ions. Understanding this chelation mechanism is pivotal for its application in diverse fields, including medicinal chemistry and materials science. This document presents a comparative overview of its binding behavior, supported by experimental data from closely related compounds and detailed protocols for validation.

Mechanism of Interaction: The Chelating Dance

This compound, a derivative of chalcone (B49325), possesses a characteristic α,β-unsaturated ketone moiety which acts as a prime site for metal ion coordination. The primary interaction involves the lone pair of electrons on the carbonyl oxygen atom, which can form a coordinate bond with a metal ion. The presence of the conjugated system influences the electron density around the carbonyl group, thereby modulating its binding affinity for different metal ions.

Spectroscopic evidence from related chalcone complexes suggests that the metal ion coordinates to the carbonyl oxygen. Depending on the specific metal ion and the reaction conditions, the interaction can lead to the formation of stable metal complexes with defined stoichiometry.

Comparative Analysis of Metal Ion Binding Affinity

While specific quantitative data for this compound is limited in publicly available literature, valuable insights can be drawn from studies on structurally similar compounds. The following table summarizes the stability constants of metal complexes formed with a Schiff base derived from cinnamaldehyde (B126680), a close structural relative of this compound. This data provides a strong indication of the expected binding affinities of this compound with various transition metal ions.

Metal Ionlog K1log K2Overall Stability (log β2)
Co(II)4.854.159.00
Ni(II)5.254.509.75
Cu(II)6.105.3011.40
Zn(II)4.954.259.20

Data sourced from a potentiometric study on a Schiff base derived from cinnamaldehyde and salicylaldehyde, which shares the cinnamoyl moiety with this compound.

The stability of these complexes generally follows the Irving-Williams series (Co(II) < Ni(II) < Cu(II) > Zn(II)), a trend commonly observed for the complexation of divalent transition metal ions. This suggests that this compound would likely exhibit a similar preference in its binding interactions.

Experimental Protocols for Validating Metal Ion Interaction

To validate the mechanism and quantify the binding parameters of this compound with metal ions, a series of well-established experimental protocols can be employed.

UV-Visible (UV-Vis) Spectrophotometric Titration

This technique is used to monitor the changes in the electronic absorption spectrum of this compound upon the addition of a metal ion, allowing for the determination of binding stoichiometry and stability constants.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare stock solutions of various metal salts (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂) of a higher concentration (e.g., 1 x 10⁻² M) in the same solvent.

  • Titration Procedure:

    • Place a fixed volume of the this compound solution (e.g., 2 mL) in a quartz cuvette.

    • Record the initial UV-Vis spectrum of the this compound solution.

    • Incrementally add small aliquots (e.g., 2-10 µL) of the metal salt solution to the cuvette.

    • After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

    • Continue the additions until no further significant spectral changes are observed.

  • Data Analysis:

    • Monitor the changes in absorbance at the wavelength of maximum absorption (λmax) of the complex or the ligand.

    • Plot the change in absorbance against the molar ratio of [Metal Ion]/[this compound].

    • The stoichiometry of the complex can be determined from the inflection point of the titration curve.

    • The binding constant (K) can be calculated by fitting the titration data to a suitable binding model (e.g., Benesi-Hildebrand equation for 1:1 complexes).

Job's Plot (Method of Continuous Variation)

Job's plot is a graphical method used to determine the stoichiometry of a binding event.[1]

Protocol:

  • Preparation of Equimolar Solutions:

    • Prepare equimolar stock solutions of this compound and the metal salt in the same solvent (e.g., 1 x 10⁻³ M).

  • Preparation of a Series of Solutions:

    • Prepare a series of solutions by mixing the this compound and metal salt solutions in varying molar ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0), while keeping the total molar concentration constant. The total volume of each solution should also be kept constant.

  • Spectroscopic Measurement:

    • Measure the absorbance of each solution at the λmax where the complex absorbs maximally, and the individual components have minimal absorbance.

  • Data Analysis:

    • Plot the absorbance difference (A - A₀, where A is the absorbance of the mixture and A₀ is the absorbance of this compound at that concentration) against the mole fraction of the metal ion (X_metal = [Metal]/([Metal] + [this compound])).

    • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at X_metal = 0.5 indicates a 1:1 complex, while a maximum at X_metal = 0.33 indicates a 1:2 (metal:ligand) complex.

Fluorescence Spectroscopy

This technique is highly sensitive for studying interactions that lead to changes in the fluorescence properties of the ligand, such as quenching or enhancement.

Protocol:

  • Preparation of Solutions:

    • Prepare a dilute stock solution of this compound in a suitable solvent.

    • Prepare a stock solution of the metal ion quencher at a higher concentration.

  • Fluorescence Titration:

    • Record the fluorescence emission spectrum of the this compound solution upon excitation at its absorption maximum.

    • Incrementally add small aliquots of the metal ion solution.

    • After each addition, record the fluorescence spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

    • Analyze the quenching or enhancement data using the Stern-Volmer equation to determine the quenching constant, which is related to the binding affinity.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound (typically in the micromolar range) in a suitable buffer.

    • Prepare a solution of the metal salt (typically 10-20 times more concentrated than the this compound solution) in the same buffer. Degas both solutions to avoid air bubbles.

  • ITC Experiment:

    • Fill the sample cell of the calorimeter with the this compound solution and the injection syringe with the metal salt solution.

    • Set the desired temperature and allow the system to equilibrate.

    • Perform a series of injections of the metal salt solution into the sample cell. The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of metal to this compound.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding constant (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for a comprehensive validation of the interaction between this compound and metal ions.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_validation Interaction Validation cluster_data_analysis Data Analysis & Interpretation This compound This compound Complex_Synthesis Complex Synthesis This compound->Complex_Synthesis MetalSalts Metal Salts (e.g., Co, Ni, Cu, Zn) MetalSalts->Complex_Synthesis UV_Vis UV-Vis Titration Complex_Synthesis->UV_Vis Jobs_Plot Job's Plot Complex_Synthesis->Jobs_Plot Fluorescence Fluorescence Spectroscopy Complex_Synthesis->Fluorescence ITC Isothermal Titration Calorimetry (ITC) Complex_Synthesis->ITC Stoichiometry Stoichiometry Determination UV_Vis->Stoichiometry Binding_Constant Binding/Stability Constant (K) UV_Vis->Binding_Constant Jobs_Plot->Stoichiometry Fluorescence->Binding_Constant ITC->Stoichiometry ITC->Binding_Constant Thermodynamics Thermodynamic Parameters (ΔH, ΔS, ΔG) ITC->Thermodynamics Mechanism Interaction Mechanism Stoichiometry->Mechanism Binding_Constant->Mechanism Thermodynamics->Mechanism Final_Report Final_Report Mechanism->Final_Report Final Report Generation

Caption: Experimental workflow for validating this compound-metal ion interactions.

References

Inter-Laboratory Comparison of Cinnamalacetone Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides a framework for the inter-laboratory characterization of cinnamalacetone, a key intermediate in various chemical syntheses. Due to a lack of formal inter-laboratory comparison studies for this compound, this document compiles available physicochemical data and outlines standardized experimental protocols to facilitate consistent and comparable results across different research settings. For illustrative purposes, comparative data for the closely related and more extensively studied compound, dithis compound, is also included. This guide is intended for researchers, scientists, and quality control professionals in the fields of chemistry and drug development.

Data Presentation: Physicochemical Properties

A critical aspect of any inter-laboratory comparison is the consistent measurement of fundamental physicochemical properties. The following table summarizes key quantitative data for this compound and the related compound, dithis compound. Laboratories participating in a comparison should aim to reproduce these values within an acceptable margin of error.

PropertyThis compound (6-Phenyl-3,5-hexadien-2-one)Dithis compound (1,9-Diphenyl-1,3,6,8-nonatetraen-5-one)Analytical Method
Molecular Formula C₁₂H₁₂OC₂₁H₁₈OMass Spectrometry
Molecular Weight 172.22 g/mol [1]286.37 g/mol [2]Mass Spectrometry
Melting Point Data not readily available144-145 °CCapillary Melting Point
Appearance Expected to be a pale yellow solidYellow crystalline solid[3]Visual Inspection
Solubility Expected: Soluble in organic solventsSoluble in methanol, ethanol (B145695), benzene, dichloromethane[3]Solubility Testing

Experimental Protocols

Standardized protocols are essential for minimizing inter-laboratory variability. The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound via Aldol Condensation

This protocol describes the base-catalyzed condensation of cinnamaldehyde (B126680) with acetone (B3395972).

Materials:

  • Cinnamaldehyde

  • Acetone

  • Sodium Hydroxide (B78521) (NaOH), 10% aqueous solution

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute

  • Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel)

  • Magnetic stirrer

Procedure:

  • In a 100 mL Erlenmeyer flask, combine 5.0 g of cinnamaldehyde with 20 mL of 95% ethanol.

  • While stirring, add 5 mL of 10% aqueous sodium hydroxide solution.

  • Slowly add a stoichiometric equivalent of acetone (approximately 2.2 g) to the mixture.

  • Stir the reaction mixture at room temperature for 2 hours. A precipitate should form.

  • Cool the mixture in an ice bath for 15 minutes to maximize crystallization.

  • Neutralize the mixture with dilute HCl.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with three portions of ice-cold deionized water.

  • Recrystallize the crude product from a minimal amount of hot ethanol to yield purified this compound.

  • Dry the final product in a desiccator and record the yield.

Characterization by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 320 nm

  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of the mobile phase.

Data Analysis:

  • Calculate the purity of the sample based on the peak area percentage of the main this compound peak relative to the total peak area.

Visualizations: Workflows and Pathways

Experimental Workflow for this compound Characterization

The following diagram outlines a logical workflow for the synthesis and characterization of this compound, providing a standardized sequence of operations for inter-laboratory studies.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Comparison start Aldol Condensation (Cinnamaldehyde + Acetone) filtration Vacuum Filtration start->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization drying Drying recrystallization->drying hplc Purity Analysis (HPLC) drying->hplc ms Structure Confirmation (MS) drying->ms nmr Structural Elucidation (NMR) drying->nmr ftir Functional Group Analysis (FTIR) drying->ftir mp Melting Point Determination drying->mp comparison Inter-Laboratory Data Comparison hplc->comparison ms->comparison nmr->comparison ftir->comparison mp->comparison

Caption: Workflow for this compound Synthesis and Analysis.

Proposed Signaling Pathway: this compound and NF-κB Inhibition

Cinnamaldehyde, the precursor to this compound, has been shown to exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[4] It is hypothesized that this compound may exert similar effects. The diagram below illustrates this proposed mechanism of action, providing a basis for biological activity screening.

G cluster_0 Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Cinn This compound Cinn->IKK Inhibits Genes Pro-inflammatory Genes (COX-2, IL-6, TNF-α) Nucleus->Genes activates transcription

References

Safety Operating Guide

Cinnamalacetone: A Guide to Proper Laboratory Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, the proper management and disposal of chemical waste are critical for ensuring personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of cinnamalacetone. While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate it can be harmful if swallowed, inhaled, or in contact with skin, and may cause irritation[1][2][3]. Therefore, it is prudent to handle and dispose of this compound as a hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE).

  • Eye Protection : Wear chemical safety goggles or eyeglasses[2].

  • Hand Protection : Wear appropriate protective gloves to prevent skin exposure[2][3].

  • Respiratory Protection : Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[2] However, if creating dust, use a local exhaust ventilation system[1].

  • General Handling : Avoid contact with skin, eyes, and clothing. Wash hands and face thoroughly after handling[1].

Step-by-Step Disposal Protocol for this compound Waste

This procedure applies to unused this compound, reaction byproducts, and material contaminated with this compound. All hazardous chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed waste disposal company[1][4].

Step 1: Waste Classification and Segregation this compound is a solid, non-halogenated organic compound. It should be segregated from other waste streams such as halogenated solvents, acidic/basic waste, and biological waste to ensure proper treatment and disposal[5].

Step 2: Select a Compatible Waste Container

  • Use a container made of a material that is compatible with this compound and will not react with or absorb the contents[6][7]. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.

  • The container must have a secure, screw-top cap that is in good condition to prevent leaks or spills[6].

  • Ensure the container is clean and dry before adding waste.

Step 3: Label the Waste Container

  • Properly label the container before you begin adding waste.

  • The label should clearly state "Hazardous Waste" and identify the contents. List "this compound" and any other chemicals present in the waste mixture.

  • Include the date when waste was first added to the container[8].

Step 4: Accumulate and Store Waste Safely

  • Place the solid this compound waste directly into the labeled container.

  • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation[6][8].

  • Keep the waste container closed at all times except when adding waste[4][6][8]. Funnels should not be left in the container opening[7].

  • Inspect the SAA weekly for any signs of container leakage[6].

Step 5: Arrange for Final Disposal

  • Once the waste container is full or you have reached the SAA storage time limit (typically up to 12 months, provided volume limits are not exceeded), contact your institution's EHS office to request a waste pickup[8].

  • Do not dispose of this compound down the drain or in the regular trash[4][9]. Evaporation of chemical waste, even in a fume hood, is strictly prohibited[4][6].

Disposal of Contaminated Materials
  • Empty this compound Containers : The original container should be thoroughly emptied so that as little residue as possible remains. The best practice is to triple-rinse the container with a suitable solvent (e.g., acetone). This rinsate must be collected and disposed of as hazardous liquid waste[4][7]. After rinsing, deface or remove the original label, and the container can typically be disposed of as regular trash or recycled[4][7].

  • Contaminated PPE and Labware : Gloves, weigh boats, pipette tips, and other disposable items contaminated with this compound should be collected in a sealed bag or a designated solid waste container, clearly labeled as hazardous waste, and disposed of through your EHS office[5][10].

Spill Management

In the event of a spill, ensure the area is well-ventilated and restrict access[1].

  • Wearing appropriate PPE, contain the spill.

  • Use an inert absorbent material like dry clay, sand, or diatomaceous earth to clean up the solid powder without creating dust[1][11].

  • Carefully sweep or scoop the collected material and place it into a suitable, sealed container for disposal as hazardous waste[1][11].

  • Wash the spill area once the material has been removed.

Summary of Disposal and Safety Guidelines

The following table summarizes key logistical and safety parameters for managing this compound waste, based on general laboratory chemical waste guidelines.

ParameterGuideline / RequirementSource
Waste Classification Solid, Non-Halogenated Organic Waste[5]
Disposal Method Collection by licensed hazardous waste handler[1][4]
Prohibited Disposal No drain disposal, no trash disposal, no evaporation[4][6][9]
Waste Container Compatible material (e.g., HDPE) with a tight-fitting screw cap[6][7]
Storage Location Designated Satellite Accumulation Area (SAA) at or near the point of generation[6][8]
SAA Max Volume 55 gallons of hazardous waste[8]
Container Management Must be kept closed except when adding waste[4][6][8]
Empty Container Rinsing Triple-rinse with a suitable solvent; collect rinsate as hazardous waste[4][7]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Disposal Path cluster_related Related Waste Streams start This compound Waste Generated container Select Compatible Labeled Hazardous Waste Container start->container collect Place Solid Waste in Container container->collect store Store Sealed Container in Satellite Accumulation Area (SAA) collect->store inspect Inspect SAA Weekly for Leaks store->inspect decision Container Full? store->decision decision->store No pickup Request Pickup from EHS / Licensed Contractor decision->pickup Yes end Proper Disposal Complete pickup->end spill Spill Residue & Contaminated PPE spill->collect empty_container Empty Original Containers rinse Triple-Rinse Container Collect Rinsate as Liquid Waste empty_container->rinse Add Rinsate to Liquid Waste Stream rinse->container Add Rinsate to Liquid Waste Stream

Caption: Workflow for the safe collection, storage, and disposal of this compound waste.

References

Personal protective equipment for handling Cinnamalacetone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Cinnamalacetone

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with this compound. Adherence to these protocols is vital for ensuring personal safety and regulatory compliance.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueReference
Chemical Formula C₂₁H₁₈O[1][2][3]
Molecular Weight 286.37 g/mol [1][3]
Appearance Yellow crystalline solid[3][4]
Melting Point 139 - 145 °C (282.2 - 293 °F)[1][4]
Oral LD50 (Rat) 2,220 mg/kg[5]
Dermal LD50 (Rabbit) 1,260 mg/kg[5]
Inhalative LC50/4h (Rat) 68.88 mg/l[5]
Storage Class 11 (Combustible Solids)[1]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin contact, eye irritation, and inhalation of dust.[6] Some safety data sheets classify this compound as a hazardous substance that can cause skin and eye irritation and may be harmful if inhaled or swallowed.[7] Therefore, the following PPE is required.

  • Eye and Face Protection : Wear chemical safety goggles or a face shield that meets approved standards such as ANSI Z87.1.[8][9] This is critical to protect against splashes and airborne particles.

  • Skin and Body Protection :

    • Gloves : Chemical-resistant gloves (e.g., milled butyl rubber or nitrile) are essential to prevent skin contact.[8][10] Always inspect gloves for integrity before use and change them immediately if contact with the chemical occurs.[8]

    • Lab Coat : A flame-resistant lab coat (e.g., Nomex) should be worn and fully buttoned to protect against spills.[8]

    • Clothing : Wear long pants and closed-toe, closed-heel shoes to ensure full skin coverage.[8]

  • Respiratory Protection :

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust and vapor inhalation.[6][7][11]

    • If engineering controls are insufficient or for spill response, a NIOSH-approved respirator (e.g., N95 type for solids) is necessary.[1] Proper fit testing and training are required for respirator use.[8]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Experimental Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A 1. Risk Assessment Review SDS and procedures B 2. Select & Don PPE Goggles, Gloves, Lab Coat A->B Proceed C 3. Work in Ventilated Area Use chemical fume hood B->C Enter Lab D 4. Handle Chemical Avoid dust creation. Keep containers closed. C->D Begin Work E 5. Decontaminate Clean work surfaces. Wash hands thoroughly. D->E Work Complete F 6. Doff PPE Remove gear correctly to avoid contamination. E->F G 7. Waste Disposal Segregate chemical waste for licensed disposal. F->G

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling and Storage Protocols

Handling:

  • Ventilation : Always handle this compound in a well-ventilated area or under a chemical fume hood to prevent the dispersion of dust.[6][7]

  • Avoid Contact : Take measures to avoid contact with skin, eyes, and clothing.[6] Do not breathe dust or vapors.[2][7]

  • Hygiene : Do not eat, drink, or smoke in the handling area.[7] Wash hands and face thoroughly after handling the substance.[6][7]

  • Ignition Sources : Keep the chemical away from heat, sparks, and open flames.[7]

Storage:

  • Container : Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[2][7]

  • Integrity : Store in a locked-up area to maintain integrity and prevent unauthorized access.[7]

  • Incompatibilities : Keep away from incompatible materials, though specific incompatibilities are not widely listed, general prudence is advised.[5]

Spill and First Aid Procedures

Accidental Release Measures:

  • Evacuate : Immediately evacuate personnel to a safe area.[6]

  • Ventilate : Ensure adequate ventilation in the spill area.

  • Containment : Prevent the product from entering drains.[6]

  • Cleanup : For solid spills, sweep or shovel the material into a suitable, labeled container for disposal without creating dust.[2][4]

First Aid:

  • Inhalation : Move the person to fresh air. If they feel unwell, seek medical attention.[4][6]

  • Skin Contact : Immediately remove all contaminated clothing.[6] Wash the affected skin with plenty of soap and water.[4][7] If skin irritation occurs, get medical advice.[6][7]

  • Eye Contact : Rinse cautiously with plenty of water for several minutes, removing contact lenses if present and easy to do.[7] If eye irritation persists, seek medical attention.[6][7]

  • Ingestion : Rinse the mouth with water.[4][7] Seek medical attention if you feel unwell.[4]

Disposal Plan

Chemical waste must be managed to ensure complete and accurate classification and disposal.[2]

  • Product Disposal : Dispose of this compound in accordance with all local, regional, and national regulations.[2][6] This should be done through a licensed waste disposal company.[6] Do not empty into drains.[5]

  • Contaminated Packaging : Empty containers completely before disposal.[6] Dispose of contaminated packaging in the same manner as the product itself, following all applicable regulations.[2][6] Do not re-use empty containers.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnamalacetone
Reactant of Route 2
Reactant of Route 2
Cinnamalacetone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.